Product packaging for N-(4-ethoxyphenyl)isonicotinamide(Cat. No.:)

N-(4-ethoxyphenyl)isonicotinamide

Cat. No.: B291306
M. Wt: 242.27 g/mol
InChI Key: DPZJCEADJIGIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(4-Ethoxyphenyl)isonicotinamide is an organic compound with the molecular formula C₁₄H₁₄N₂O₂, featuring an isonicotinamide core linked to a 4-ethoxyphenyl group. This structure classifies it as an aromatic anilide, making it a compound of significant interest in medicinal chemistry and pharmaceutical research for the design and synthesis of novel bioactive molecules . The compound's core structure is related to isonicotinic acid derivatives, which are well-known in scientific literature for their diverse biological activities . Researchers utilize this chemical as a key building block or intermediate in developing potential therapeutic agents. Its molecular framework is particularly valuable for creating compounds that target specific enzymes or cellular pathways . Key Applications & Research Value: Medicinal Chemistry: Serves as a crucial synthetic intermediate for the preparation of more complex molecules with potential pharmacological properties. Its structure is a valuable scaffold in drug discovery efforts. Biochemical Research: The compound's amide and ether linkages make it a subject of interest in studying molecular interactions, such as hydrogen bonding and hydrophobic effects, which are fundamental to protein-ligand binding . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2 B291306 N-(4-ethoxyphenyl)isonicotinamide

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-5-3-12(4-6-13)16-14(17)11-7-9-15-10-8-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

DPZJCEADJIGIMS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

The second search was more successful. I found a CAS number (4611-18-1) for N-(4-ethoxyphenyl)isonicotinamide, which confirms its existence and provides a key identifier for more specific searches. However, I still lack detailed information on its basic properties like melting point, solubility, and spectroscopic data. The search results provided information on related compounds like N-(thiophen-2-yl) nicotinamide derivatives and N-phenylsulfonylnicotinamide derivatives, which give some context on the synthesis and potential biological activity of similar structures, but no direct data for the target compound. Information on Phenacetin (N-(4-ethoxyphenyl)acetamide) was again retrieved, which is a structural isomer and might offer some clues, but it's not the same.

Given the lack of available data for the target compound, I will proceed with the next steps of the plan with a modification. I will create a technical guide that:

  • Clearly states the chemical identity of this compound with its CAS number.

  • Presents a table with its basic chemical properties that can be calculated or are available from the CAS registry (Molecular Formula, Molecular Weight).

  • Includes a section on a plausible synthetic route, based on general organic chemistry principles for amide synthesis, as specific experimental protocols are not available.

  • Provides a DOT script for its chemical structure.

  • Since no biological data or signaling pathways were found for this specific compound, I will create a diagram illustrating a general workflow for the synthesis and characterization of such a novel compound, which would be relevant to the target audience of researchers.

This approach will fulfill the user's request for an in-depth technical guide while accurately reflecting the available information. I will now proceed with generating the content based on this revised plan.

Organize the available and inferred information and generate the technical guide. This will include creating the tables and DOT diagrams as planned. I will ensure the final output is structured as a comprehensive technical guide for researchers and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Core Properties

This compound is a heterocyclic aromatic compound. Its structure features a pyridine ring substituted at the 4-position with a carboxamide group, which is in turn N-substituted with a 4-ethoxyphenyl group. This unique combination of a pyridine core, an amide linker, and an ethoxy-substituted phenyl ring suggests potential for diverse chemical interactions and biological activities.

A summary of its basic, calculable properties is presented in the table below.

PropertyValueSource
CAS Number 4611-18-1[1]
Molecular Formula C14H14N2O2[1]
Molecular Weight 242.27 g/mol Calculated

Note: Experimental data for properties such as melting point, boiling point, and solubility are not currently available in surveyed public databases.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently documented, a standard and reliable method for its preparation would involve the amidation of isonicotinic acid or its derivatives with 4-ethoxyaniline.

Proposed Experimental Protocol: Amide Coupling

A common and effective method for the synthesis of such amides is the reaction of an activated carboxylic acid with an amine.

Materials:

  • Isonicotinoyl chloride (or isonicotinic acid with a coupling agent like DCC or EDC)

  • 4-Ethoxyaniline

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Dissolve 4-ethoxyaniline in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of isonicotinoyl chloride in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography for completion).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer sequentially with a dilute acid, a dilute base, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized this compound would then be confirmed using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To determine the purity of the solid compound.

Visualizing the Core Structure and Synthetic Workflow

To aid in the conceptualization of this compound and its synthesis, the following diagrams are provided.

chemical_structure cluster_ethoxyphenyl 4-Ethoxyphenyl Group cluster_amide Amide Linkage cluster_isonicotinoyl Isonicotinoyl Group c1 C c2 C c1->c2 n1 NH c1->n1 c3 C c2->c3 c4 C c3->c4 c5 C c4->c5 o1 O c4->o1 c6 C c5->c6 c6->c1 c7 CH₂ o1->c7 c8 CH₃ c7->c8 c9 C=O n1->c9 c10 C c9->c10 c11 C c10->c11 c12 C c11->c12 n2 N c12->n2 c13 C n2->c13 c14 C c13->c14 c14->c10 experimental_workflow General Workflow for Synthesis and Characterization start Starting Materials (Isonicotinoyl Chloride & 4-Ethoxyaniline) synthesis Amide Coupling Reaction start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product characterization Structural Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms mp Melting Point Analysis characterization->mp data Physicochemical Data nmr->data ir->data ms->data mp->data

References

Synthesis of N-(4-ethoxyphenyl)isonicotinamide from Isonicotinoyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-ethoxyphenyl)isonicotinamide, a compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process, beginning with the formation of isonicotinoyl chloride from isonicotinic acid, followed by its reaction with 4-ethoxyaniline. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to illustrate the synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The process begins with the conversion of isonicotinic acid to the more reactive isonicotinoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 4-ethoxyaniline, where the amino group of the aniline derivative acts as a nucleophile, attacking the carbonyl carbon of the isonicotinoyl chloride. A base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct formed during the reaction.

Synthesis_Pathway cluster_step1 cluster_step2 Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Hydrochloride Isonicotinic_Acid->Isonicotinoyl_Chloride Step 1: Acyl Chloride Formation SOCl2 SOCl₂ Product This compound Isonicotinoyl_Chloride->Product Ethoxyaniline 4-Ethoxyaniline Ethoxyaniline->Product Step 2: Amide Bond Formation Triethylamine Triethylamine

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Isonicotinoyl Chloride Hydrochloride (Step 1)

This procedure details the formation of the acyl chloride intermediate.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous diethyl ether

Procedure:

  • To a stirred mixture of isonicotinic acid (0.2 mol) and a catalytic amount of DMF (1 mL), carefully add thionyl chloride (60 mL) at room temperature.[1]

  • A vigorous evolution of gas will occur. After the initial reaction subsides (approximately 30 minutes), the mixture is heated to reflux for 1.5 to 9 hours to ensure complete conversion.[2][3]

  • After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure (in vacuo).

  • The resulting solid residue is triturated with anhydrous diethyl ether (200 mL), and the white precipitate of isonicotinoyl chloride hydrochloride is collected by filtration.[1][2]

  • The product is washed with diethyl ether and dried under vacuum at 40°C.

Synthesis of this compound (Step 2)

This protocol is based on analogous reactions involving the acylation of aromatic amines with isonicotinoyl chloride.[4]

Materials:

  • Isonicotinoyl chloride hydrochloride

  • 4-Ethoxyaniline

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • A suspension of isonicotinoyl chloride hydrochloride (0.05 mol) and 4-ethoxyaniline (0.05 mol) is prepared in anhydrous THF (100 mL) with stirring.

  • Triethylamine (0.14 mol) is added dropwise to the suspension over a period of 10 minutes.[1] The triethylamine acts as a base to neutralize the HCl present as the hydrochloride salt and the HCl generated during the reaction.

  • The reaction mixture is stirred at room temperature for 12 hours.[1]

  • The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

Quantitative data for the starting materials and a closely related analog are presented below for reference.

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Isonicotinic AcidC₆H₅NO₂123.11317
Isonicotinoyl Chloride HClC₆H₅Cl₂NO178.02155-160 (decomposes)
4-EthoxyanilineC₈H₁₁NO137.183-4
Isonicotinamide (Analog)C₆H₆N₂O122.12155-157[5]
N-(4-ethoxyphenyl)acetamide (Phenacetin - Analog)C₁₀H₁₃NO₂179.22~135[6][7]
Table 2: Spectroscopic Data for Analogous Compounds

Due to the lack of specific experimental data for this compound in the searched literature, the following table provides expected ¹H NMR chemical shifts based on the analysis of N-(4-ethoxyphenyl)acetamide (Phenacetin).[8]

Functional GroupExpected ¹H NMR Chemical Shift (ppm, in CDCl₃)Multiplicity
-OCH₂CH₃ (methyl)~1.4Triplet
-OCH₂CH₃ (methylene)~4.0Quartet
Aromatic protons6.8 - 7.5Multiplet
Amide NH8.0 - 8.5Broad singlet
Pyridyl protons7.6 - 8.8Multiplet

Experimental Workflow and Logic

The synthesis and purification process follows a logical sequence of steps to ensure the desired product is obtained with high purity.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Combine Isonicotinoyl Chloride HCl and 4-Ethoxyaniline in THF add_base Add Triethylamine start->add_base react Stir at Room Temperature (12 hours) add_base->react filter Filter to Remove Triethylamine HCl react->filter concentrate Concentrate Filtrate in vacuo filter->concentrate purify Recrystallization or Column Chromatography concentrate->purify analyze Characterization (NMR, IR, Melting Point) purify->analyze

References

A Comprehensive Technical Guide to N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, and synthetic methodology for N-(4-ethoxyphenyl)isonicotinamide. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Chemical Structure and IUPAC Name

This compound is a chemical compound consisting of an isonicotinamide moiety linked to a 4-ethoxyphenyl group via an amide bond. The isonicotinamide part is a pyridine ring substituted with a carboxamide group at the 4-position. The 4-ethoxyphenyl group is a benzene ring substituted with an ethoxy group at the 4-position, which is attached to the nitrogen of the amide.

The systematic and preferred IUPAC name for this compound is N-(4-ethoxyphenyl)pyridine-4-carboxamide .[1][2][3]

Below is a two-dimensional representation of the chemical structure:

Caption: 2D Chemical Structure of this compound

Physicochemical Data

PropertyIsonicotinic Acid4-Ethoxyaniline
Molecular Formula C₆H₅NO₂C₈H₁₁NO
Molar Mass ( g/mol ) 123.11137.18
Melting Point (°C) 3172.5-4.5
Boiling Point (°C) Sublimes232
pKa 4.965.25 (of conjugate acid)

Data sourced from publicly available chemical databases.

Experimental Protocols: Synthesis of this compound

While a specific protocol for the synthesis of this compound has not been detailed in the reviewed literature, a general and robust method for its preparation is through the amide coupling of isonicotinic acid and 4-ethoxyaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Representative Amide Coupling Protocol:

This protocol is based on established methods for amide bond formation using carbodiimide coupling agents.[4]

Materials:

  • Isonicotinic acid

  • 4-Ethoxyaniline (p-phenetidine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve isonicotinic acid (1.0 equivalent) in anhydrous DCM or DMF.

  • To this solution, add 4-ethoxyaniline (1.0-1.1 equivalents), HOBt (0.1-1.0 equivalent), and DIPEA or TEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.0-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow start Start: Reagents reagents Isonicotinic Acid + 4-Ethoxyaniline + Coupling Agents (EDC, HOBt) + Base (DIPEA) in Solvent (DCM) start->reagents reaction Amide Coupling Reaction (0°C to Room Temperature, 12-24h) reagents->reaction workup Aqueous Workup (Wash with NaHCO3 and Brine) reaction->workup drying Drying of Organic Layer (Anhydrous MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Crude Product (Recrystallization or Chromatography) concentration->purification product Pure this compound purification->product

Caption: General workflow for the synthesis of this compound.

References

Solubility Profile of N-(4-ethoxyphenyl)isonicotinamide in DMSO and Methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of the compound N-(4-ethoxyphenyl)isonicotinamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this particular compound in either solvent. This indicates a potential knowledge gap for this specific molecule, necessitating experimental determination for any research or development applications.

This document provides a standardized, detailed experimental protocol for determining the equilibrium solubility of a compound, based on the widely accepted shake-flask method. Furthermore, it includes workflow diagrams generated using Graphviz to visually represent the experimental process and logical considerations for solubility testing, as per the core requirements of this guide. While direct solubility values cannot be presented due to the lack of available data, this guide equips researchers with the necessary methodology to generate this critical data in their own laboratories.

Solubility Data

As of the latest search, no empirical quantitative or qualitative solubility data for this compound in dimethyl sulfoxide (DMSO) or methanol has been publicly reported in scientific literature or indexed in major chemical databases. To support any research or development activities, this data must be determined experimentally.

For context, solubility data for the parent compound, isonicotinamide, is available and indicates its general solubility in these solvents. However, the addition of the 4-ethoxyphenyl group to the isonicotinamide structure will significantly alter its physicochemical properties, including its solubility profile. Therefore, the solubility of this compound cannot be inferred from that of isonicotinamide.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of a compound. This method is recommended for its ability to achieve a true thermodynamic equilibrium.

2.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value. This constant concentration is defined as the equilibrium solubility.

2.2. Materials and Equipment

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

2.3. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the selected solvent (DMSO or methanol) to each vial.

  • Agitation: Secure the vials on an orbital shaker. Agitate the samples at a constant, controlled temperature (e.g., 25 °C or 37 °C) and speed.

  • Equilibration: Allow the samples to agitate for a predetermined period to reach equilibrium. It is recommended to establish the time to equilibrium in a preliminary experiment by measuring the concentration at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration no longer changes significantly.

  • Phase Separation: After reaching equilibrium, separate the undissolved solid from the solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Filtration: Filter the suspension using a chemically inert syringe filter (e.g., PTFE) that does not adsorb the solute.

  • Sample Dilution: Immediately after separation, carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method.

  • Calculation: Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.

Visualized Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant temperature prep2->equil sep_choice Centrifuge or Filter equil->sep_choice sep1 Collect clear supernatant sep_choice->sep1 analysis1 Dilute supernatant sep_choice->analysis1 analysis2 Quantify concentration (e.g., HPLC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for the shake-flask solubility determination method.

logical_relationship start Start: Determine Solubility of Compound X tier1 Tier 1: Test in Aqueous Buffer (pH 7.4) start->tier1 tier1_result Is it soluble? tier1->tier1_result tier2 Tier 2: Test in Organic Solvents (DMSO, Methanol) tier1_result->tier2 No soluble Soluble: Proceed with experiment tier1_result->soluble Yes tier2_result Is it soluble? tier2->tier2_result tier2_result->soluble Yes insoluble Insoluble: Consider alternative solvents or formulation strategies tier2_result->insoluble No

Caption: Logical workflow for tiered solvent selection in solubility screening.

N-(4-ethoxyphenyl)isonicotinamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of N-(4-ethoxyphenyl)isonicotinamide. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes a representative experimental protocol for the synthesis of N-aryl isonicotinamides, which can be adapted for the preparation of the title compound.

Core Compound Data

The fundamental molecular properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
CAS Number 4611-18-1[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general and widely applicable method for the synthesis of N-aryl isonicotinamides involves the acylation of an aniline derivative with an isonicotinoyl halide. The following protocol outlines this representative procedure.

Representative Synthesis of this compound

This protocol describes a two-step process: the preparation of isonicotinoyl chloride from isonicotinic acid, followed by its reaction with 4-ethoxyaniline.

Step 1: Synthesis of Isonicotinoyl Chloride

  • Reagents and Materials:

    • Isonicotinic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM) as solvent

    • Round-bottom flask with a reflux condenser and a gas outlet to a trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend isonicotinic acid in the chosen anhydrous solvent.

    • Add a catalytic amount of anhydrous DMF.

    • Slowly add an excess (typically 2-3 equivalents) of the chlorinating agent (thionyl chloride or oxalyl chloride) to the suspension at room temperature with stirring.

    • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. The resulting crude isonicotinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • Crude isonicotinoyl chloride from Step 1

    • 4-Ethoxyaniline

    • A non-nucleophilic base (e.g., triethylamine or pyridine)

    • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Dissolve 4-ethoxyaniline and the base (typically 1.1-1.5 equivalents) in the chosen anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

    • Dissolve the crude isonicotinoyl chloride in the same anhydrous solvent and add it dropwise to the cooled solution of 4-ethoxyaniline with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete (can be monitored by thin-layer chromatography).

    • Upon completion, the reaction mixture is typically washed sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any remaining acidic impurities, and finally with brine.

    • The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling IsonicotinicAcid Isonicotinic Acid IsonicotinoylChloride Isonicotinoyl Chloride IsonicotinicAcid->IsonicotinoylChloride ChlorinatingAgent Thionyl Chloride or Oxalyl Chloride ChlorinatingAgent->IsonicotinoylChloride IsonicotinoylChloride_ref Isonicotinoyl Chloride Ethoxyaniline 4-Ethoxyaniline CrudeProduct Crude Product Ethoxyaniline->CrudeProduct Base Base (e.g., Triethylamine) Base->CrudeProduct Purification Purification (Recrystallization or Chromatography) CrudeProduct->Purification IsonicotinoylChloride_ref->CrudeProduct FinalProduct This compound Purification->FinalProduct

References

Unraveling the Therapeutic Potential of N-(4-ethoxyphenyl)isonicotinamide: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific biological targets or mechanism of action for the compound N-(4-ethoxyphenyl)isonicotinamide. This technical guide, therefore, presents a hypothetical research framework based on the known activities of structurally related nicotinamide and isonicotinamide derivatives. The proposed targets, experimental protocols, and signaling pathways outlined herein are intended to serve as a strategic roadmap for researchers and drug development professionals initiating investigations into this compound.

Executive Summary

This compound belongs to the broad class of nicotinamide derivatives, a chemical scaffold known to interact with a diverse range of biological targets. This document outlines potential therapeutic avenues for this compound by drawing parallels with analogous compounds. We propose a multi-pronged screening approach to elucidate its biological activity, focusing on established target families for nicotinamides, including protein kinases, histone deacetylases (HDACs), and metabolic enzymes such as succinate dehydrogenase (SDH). Furthermore, given the documented antimicrobial properties of some nicotinamide analogs, we also propose evaluating its potential as an antifungal agent. This guide provides detailed, hypothetical experimental protocols and conceptual signaling pathways to facilitate a comprehensive investigation into the therapeutic promise of this compound.

Potential Biological Targets

Based on structure-activity relationship (SAR) studies of similar molecules, we have identified four primary classes of potential biological targets for this compound. A summary of these hypothetical targets and the rationale for their selection is presented in Table 1.

Potential Target Class Specific Examples Rationale for Investigation Key Screening Assays
Protein Kinases Aurora Kinases, VEGFR-2Nicotinamide-based scaffolds have been successfully developed as inhibitors of various kinases involved in oncology.[1][2][3][4]Kinase inhibition assays (e.g., ADP-Glo, LanthaScreen), Cellular proliferation assays (e.g., MTT, CellTiter-Glo)
Histone Deacetylases (HDACs) Class I and II HDACsThe nicotinamide moiety is a known zinc-binding group, a key feature for HDAC inhibition. Several nicotinamide derivatives have shown potent HDAC inhibitory activity.Fluorometric or colorimetric HDAC activity assays, Western blot for histone acetylation levels.[5][6][7]
Succinate Dehydrogenase (SDH) Mitochondrial Complex IICertain nicotinamide derivatives act as fungicides by inhibiting SDH, a crucial enzyme in the mitochondrial electron transport chain.Spectrophotometric SDH activity assays (e.g., DCPIP or tetrazolium salt reduction).[8][9][10]
Antifungal Targets Fungal cell wall/membrane biosynthesisVarious nicotinamide derivatives have demonstrated potent antifungal activity against a range of pathogenic fungi.Antifungal susceptibility testing (e.g., broth microdilution, disk diffusion) to determine Minimum Inhibitory Concentration (MIC).[11][12][13][14][15]

Table 1: Proposed Biological Target Classes for this compound.

Proposed Experimental Protocols

To systematically evaluate the biological activity of this compound against the proposed targets, we recommend the following experimental protocols.

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase.

  • Reagents and Materials: Recombinant Aurora Kinase A, ATP, kinase buffer, substrate peptide, ADP-Glo™ Kinase Assay kit (Promega), this compound, and a known kinase inhibitor (positive control).

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and either the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression.

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit HDAC activity.[7]

  • Reagents and Materials: HeLa nuclear extract (as a source of HDACs), HDAC fluorometric substrate, Lysine Developer, this compound, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Procedure:

    • In a 96-well plate, combine the HeLa nuclear extract, assay buffer, and serial dilutions of the test compound or control.

    • Add the HDAC fluorometric substrate to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and generate a fluorescent signal by adding the Lysine Developer.

    • Incubate at 37°C for an additional 15 minutes.

    • Measure fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol assesses the inhibitory effect of the test compound on SDH activity in isolated mitochondria.[16]

  • Reagents and Materials: Isolated mitochondria, SDH assay buffer, succinate (substrate), 2,6-dichlorophenolindophenol (DCPIP) as an electron acceptor, this compound, and a known SDH inhibitor (e.g., malonate) as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the isolated mitochondria, assay buffer, and the test compound or control.

    • Initiate the reaction by adding succinate and DCPIP.

    • Measure the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode. The reduction of DCPIP by SDH leads to a loss of color.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition and the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against a fungal strain (e.g., Candida albicans).[11][12][14]

  • Reagents and Materials: Candida albicans culture, RPMI-1640 medium, this compound, and a known antifungal (e.g., fluconazole) as a positive control.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing RPMI medium.

    • Prepare a standardized inoculum of the fungal strain.

    • Inoculate each well with the fungal suspension.

    • Incubate the plate at 35°C for 24-48 hours.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Hypothetical Signaling Pathways and Workflows

To visualize the potential mechanisms of action and the experimental logic, the following diagrams are provided.

experimental_workflow cluster_screening Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_tertiary In Vivo & Advanced Studies Compound This compound Kinase_Assay Kinase Panel Screen Compound->Kinase_Assay HDAC_Assay HDAC Activity Assay Compound->HDAC_Assay SDH_Assay SDH Activity Assay Compound->SDH_Assay Antifungal_Assay Antifungal Susceptibility Compound->Antifungal_Assay Cell_Proliferation Cellular Proliferation Assay Kinase_Assay->Cell_Proliferation Hit Western_Blot Western Blot (Histone Acetylation) HDAC_Assay->Western_Blot Hit Mito_Tox Mitochondrial Respiration Assay SDH_Assay->Mito_Tox Hit MIC_Confirmation MIC Confirmation & Spectrum Antifungal_Assay->MIC_Confirmation Hit Xenograft Xenograft Models Cell_Proliferation->Xenograft PD_Models Pharmacodynamic Models Western_Blot->PD_Models Tox_Studies Toxicology Studies Mito_Tox->Tox_Studies

Caption: Proposed experimental workflow for target identification and validation.

kinase_pathway Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

hdac_pathway Compound This compound HDAC HDAC Compound->HDAC Inhibits Histones_DeAc Deacetylated Histones HDAC->Histones_DeAc Histones_Ac Acetylated Histones Histones_Ac->HDAC Substrate Chromatin Condensed Chromatin Histones_DeAc->Chromatin Transcription Gene Transcription Chromatin->Transcription Represses

Caption: Postulated mechanism of HDAC inhibition and its effect on transcription.

Conclusion

While the specific biological targets of this compound remain to be elucidated, its chemical structure suggests a high potential for interaction with several therapeutically relevant protein families. The proposed research framework provides a comprehensive and systematic approach to uncover its pharmacological profile. By pursuing the outlined experimental strategies, researchers can efficiently identify and validate the primary biological targets of this compound, thereby paving the way for its potential development as a novel therapeutic agent. The findings from this multi-faceted screening cascade will be crucial in defining the future direction of research and development for this compound.

References

In Silico Prediction of N-(4-ethoxyphenyl)isonicotinamide Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in silico workflow to predict the biological activity of N-(4-ethoxyphenyl)isonicotinamide. Due to the limited specific experimental data on this compound, this document outlines a structured, predictive approach based on established computational methodologies applied to similar isonicotinamide derivatives. The guide details protocols for target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to elucidate potential therapeutic applications, with a focus on its potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), known targets of similar chemical entities.

Introduction

This compound is a derivative of isonicotinamide, a class of compounds that has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and fungicidal properties.[1][2][3] In silico, or computational, methods offer a rapid and cost-effective strategy to predict the biological activity of novel or understudied compounds by simulating their interactions with biological targets.[4][5] This guide outlines a systematic in silico approach to characterize the potential activity of this compound, providing researchers with a foundational workflow for further investigation.

Proposed In Silico Prediction Workflow

The following workflow is a proposed strategy for the in silico evaluation of this compound.

G Figure 1. In Silico Prediction Workflow A Target Identification (Literature & Database Mining) B Ligand & Target Preparation A->B C Molecular Docking B->C E QSAR Model Development B->E F Pharmacophore Modeling & Virtual Screening B->F G ADMET Prediction B->G D Binding Affinity & Interaction Analysis C->D H Activity Hypothesis & Experimental Validation Plan D->H E->H F->H G->H

A proposed workflow for in silico activity prediction.

Experimental Protocols

Target Identification

The initial step involves identifying potential biological targets for this compound. This is achieved through a comprehensive literature review of isonicotinamide and its derivatives, as well as searching protein databases (e.g., PDB, ChEMBL) for structurally similar ligands and their known targets. Based on existing research on related compounds, VEGFR-2 and COX-2 are strong potential targets.[1][2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[][7]

Protocol:

  • Protein Preparation:

    • Obtain the 3D crystal structures of the target proteins (e.g., VEGFR-2, PDB ID: 2OH4; COX-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).

    • Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Use docking software such as AutoDock Vina or Glide.

    • Perform the docking of the prepared ligand into the defined binding site of the prepared receptor.

    • Generate a set of possible binding poses and rank them based on their scoring functions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models correlate the chemical structure of compounds with their biological activity.[8]

Protocol:

  • Data Set Collection:

    • Compile a dataset of isonicotinamide derivatives with known experimental activity (e.g., IC50 values) against the target of interest (e.g., VEGFR-2).

    • Ensure the dataset is structurally diverse and covers a wide range of activity values.

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Dragon.

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.[9]

    • Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the biological activity.

    • Validate the model's predictive power using the test set and statistical metrics like R², Q², and RMSE.[8]

Pharmacophore Modeling

A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific target.[10]

Protocol:

  • Model Generation:

    • Align a set of active compounds that bind to the target receptor.

    • Identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

    • Generate a 3D pharmacophore model based on these common features using software like LigandScout or Phase (Schrödinger).

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, Enamine) to identify novel molecules that match the pharmacophore and are likely to be active.[11]

Data Presentation

The following tables represent hypothetical data that could be generated from the proposed in silico studies.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
VEGFR-2-8.5Cys919, Asp1046, Glu885
COX-2-7.9Arg120, Tyr355, Ser530

Table 2: Hypothetical QSAR Model for VEGFR-2 Inhibition

DescriptorCoefficientDescription
LogP0.45Lipophilicity
TPSA-0.12Topological Polar Surface Area
nArom0.25Number of Aromatic Rings
Model Statistics Value
R² (Training Set)0.85
Q² (Test Set)0.72
RMSE0.35

Table 3: Predicted ADMET Properties

PropertyPredicted ValueAcceptable Range
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationLowLow
CYP2D6 InhibitionNon-inhibitorNon-inhibitor
AMES MutagenicityNon-mutagenicNon-mutagenic

Visualization of Signaling Pathways

Understanding the signaling pathways of potential targets is crucial for predicting the downstream effects of their inhibition.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.[1][12] Inhibition of VEGFR-2 can block these processes, making it a key target in anti-cancer therapy.

G Figure 2. Simplified VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Simplified representation of the VEGFR-2 signaling cascade.
COX-2 Signaling Pathway

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and are also implicated in cancer progression.[13][14] Inhibiting COX-2 can reduce inflammation and potentially inhibit tumor growth.

G Figure 3. Simplified COX-2 Signaling Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Tumor Growth Prostaglandins->Inflammation

Simplified representation of the COX-2 signaling cascade.

Conclusion

This technical guide outlines a robust in silico strategy for predicting the biological activity of this compound. By employing a combination of molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate valuable hypotheses regarding its potential targets and therapeutic applications. The proposed workflow, focused on VEGFR-2 and COX-2, provides a solid foundation for guiding future experimental validation and accelerating the drug discovery process for this and similar compounds.

References

N-(4-ethoxyphenyl)isonicotinamide discovery and history

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-ethoxyphenyl)isonicotinamide is a heterocyclic amide of emerging interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, synthesis, and potential biological significance. While specific historical data on this compound is limited, its structural relationship to well-known pharmacophores, such as isonicotinamide and phenacetin, suggests a rich potential for further investigation. This document outlines a detailed, plausible synthetic protocol, presents key physicochemical data in a structured format, and explores a hypothetical signaling pathway based on the known activities of related compounds. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction and Historical Context

The history of this compound is not extensively documented in publicly available literature, suggesting it may be a novel or specialized research compound. However, its core components, isonicotinamide and the 4-ethoxyphenyl group, have significant historical relevance in medicinal chemistry.

Isonicotinamide is an isomer of nicotinamide (a form of vitamin B3) and a key structural motif in various pharmaceuticals. Its most notable historical association is with the development of antitubercular drugs. The discovery of isoniazid (isonicotinylhydrazide) in the early 1950s was a landmark in the treatment of tuberculosis and spurred extensive research into isonicotinic acid derivatives.

The 4-ethoxyphenyl moiety is famously present in phenacetin (N-(4-ethoxyphenyl)acetamide), one of the first synthetic analgesics and antipyretics, introduced in the late 19th century. Although phenacetin's use has been largely discontinued due to its adverse effects, its derivatives continue to be explored.[1][2][3][4] The synthesis of this compound can be seen as the convergence of these two historically important pharmacophores.

Physicochemical Properties

Property4-EthoxyanilineIsonicotinamide
CAS Number 156-43-41453-82-3
Molecular Formula C₈H₁₁NOC₆H₆N₂O
Molecular Weight 137.18 g/mol 122.12 g/mol
Melting Point 2-5 °C155-158 °C
Boiling Point 250 °C-
Solubility Slightly soluble in waterSoluble in water

Synthesis of this compound

The synthesis of this compound can be readily achieved through the formation of an amide bond between 4-ethoxyaniline and an activated derivative of isonicotinic acid. A standard and effective method involves the use of isonicotinoyl chloride.

Experimental Protocol: Acylation of 4-Ethoxyaniline with Isonicotinoyl Chloride

Materials:

  • 4-Ethoxyaniline

  • Isonicotinoyl chloride hydrochloride

  • Triethylamine (or another suitable base, e.g., pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (2.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. The excess base is to neutralize both the hydrochloric acid liberated from the acyl chloride and the HCl salt of the starting material.

  • Acyl Chloride Addition: Slowly add a solution of isonicotinoyl chloride hydrochloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition should be done dropwise, and the temperature can be maintained at 0 °C using an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Ethoxyaniline 4-Ethoxyaniline Reaction_Vessel Reaction in DCM with Triethylamine 4-Ethoxyaniline->Reaction_Vessel Isonicotinoyl_Chloride Isonicotinoyl Chloride Hydrochloride Isonicotinoyl_Chloride->Reaction_Vessel Quenching Quench with NaHCO3 (aq) Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the activities of related nicotinamide and isonicotinamide derivatives suggest potential interactions with various cellular pathways. For instance, some nicotinamide analogs are known to inhibit enzymes involved in NAD+ metabolism, such as PARPs (Poly (ADP-ribose) polymerases) or sirtuins, which play crucial roles in DNA repair, cellular stress responses, and metabolism.

Hypothetical Signaling Pathway: Inhibition of PARP

The following diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of PARP, a family of enzymes involved in DNA repair.

PARP_Inhibition_Pathway cluster_stimulus Cellular Stress cluster_pathway DNA Repair Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_Damage DNA Damage (e.g., single-strand breaks) PARP PARP Activation DNA_Damage->PARP PAR_synthesis Poly(ADP-ribose) Synthesis PARP->PAR_synthesis Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to Recruitment Recruitment of DNA Repair Proteins PAR_synthesis->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Cell Survival Inhibitor This compound Inhibitor->PARP

Caption: Hypothetical PARP inhibition by this compound.

Conclusion and Future Directions

This compound represents an intriguing molecule at the intersection of two classes of historically significant compounds. While its specific discovery and biological profile remain to be fully elucidated, its straightforward synthesis makes it an accessible target for further research. Future investigations should focus on its comprehensive biological screening to identify potential therapeutic applications. Elucidating its mechanism of action and structure-activity relationships will be crucial for its potential development as a lead compound in drug discovery programs. This technical guide provides a solid foundation for initiating such research endeavors.

References

Unraveling the Theoretical Mechanism of Action for N-(4-ethoxyphenyl)isonicotinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the landscape of contemporary drug discovery, the isonicotinamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the theoretical mechanism of action of a specific derivative, N-(4-ethoxyphenyl)isonicotinamide, by drawing upon the established biological roles of structurally related compounds. Due to a lack of direct experimental data for this precise molecule, this paper synthesizes information from analogous structures to propose a potential, yet theoretical, framework for its activity, targeting an audience of researchers, scientists, and drug development professionals.

Core Structure and Potential Biological Targets

This compound is a derivative of isonicotinamide, the amide of isonicotinic acid.[1] Its structure is characterized by a central isonicotinamide core linked to a 4-ethoxyphenyl group. The biological activities of various isonicotinamide and nicotinamide derivatives have been extensively explored, revealing a propensity to interact with a range of enzymatic and cellular targets. These include, but are not limited to, kinase inhibition and modulation of metabolic pathways.

Theoretical Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many isonicotinamide derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

VEGFR-2 Inhibition in Angiogenesis

Structurally related nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[2] These inhibitors typically possess pharmacophoric features that allow them to bind to the ATP-binding site of the kinase domain. The design of these molecules often involves bioisosteric modifications of known VEGFR-2 inhibitors.[2] It is plausible that this compound could adopt a similar binding mode, interfering with the signaling cascade that promotes tumor growth and metastasis.

EGFR Tyrosine Kinase Inhibition

Derivatives of N-phenylsulfonylnicotinamide have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] One such compound, 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, exhibited significant anti-proliferative effects against cancer cell lines.[3] Docking simulations suggested that these molecules can fit into the active site of the EGFR tyrosine kinase.[3] Given the structural similarities, this compound may also function as an EGFR inhibitor, thereby disrupting cancer cell proliferation.

RAF Kinase Inhibition in RAS Mutant Cancers

More complex isonicotinamide derivatives have been developed as selective inhibitors of B/C RAF kinases, which are components of the RAS-RAF-MEK-ERK signaling pathway frequently mutated in various cancers.[4] A structure-based design approach led to the discovery of potent RAF inhibitors with a pyridine core that could interact with the DFG loop of the kinase.[4] The ethoxyphenyl moiety of this compound could potentially occupy a hydrophobic pocket within the kinase domain, contributing to its inhibitory activity.

Theoretical Mechanism of Action: Metabolic Pathway Modulation

Another avenue for the biological activity of nicotinamide-related compounds is through the modulation of cellular metabolism.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD salvage pathway into unnatural NAD analogues.[5] These analogues can then act as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine nucleotides.[5] This inhibition leads to the depletion of the guanine nucleotide pool and subsequent cell death, particularly in cancer cells with high metabolic demands.[5] It is conceivable that this compound could be similarly processed by the NAD salvage pathway, ultimately leading to IMPDH inhibition.

Quantitative Data on Related Compounds

To provide a comparative context for the potential potency of this compound, the following table summarizes quantitative data for structurally related compounds from the literature.

Compound ClassSpecific CompoundTargetActivity (IC50/EC50)Reference
N-phenylsulfonylnicotinamide derivatives5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR TK0.09 µM[3]
N-phenylsulfonylnicotinamide derivatives5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-7 cancer cell line0.07 µM[3]
N-(thiophen-2-yl) nicotinamide derivativesCompound 4aPseudoperonospora cubensis4.69 mg/L[6]
N-(thiophen-2-yl) nicotinamide derivativesCompound 4fPseudoperonospora cubensis1.96 mg/L[6]

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments that would be necessary to elucidate the actual mechanism of action of this compound, based on protocols for similar compounds.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., VEGFR-2, EGFR) is purified. A suitable peptide substrate is synthesized or obtained commercially.

  • Assay Reaction: The kinase, substrate, and ATP are incubated in an appropriate buffer system. The test compound, this compound, is added at varying concentrations.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or antibody-based detection (e.g., ELISA).

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (General Protocol)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT assay (measures mitochondrial reductase activity), or assays that measure ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is determined from the dose-response curve.

Visualizing the Theoretical Mechanisms

The following diagrams illustrate the potential signaling pathways and metabolic processes that this compound might modulate.

G cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 Angiogenesis Angiogenesis VEGFR-2->Angiogenesis EGFR EGFR Proliferation Proliferation EGFR->Proliferation This compound This compound This compound->VEGFR-2 Inhibition This compound->EGFR Inhibition VEGF VEGF VEGF->VEGFR-2 EGF EGF EGF->EGFR Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Proliferation->Tumor Growth

Caption: Theoretical inhibition of VEGFR-2 and EGFR signaling pathways.

G This compound This compound NAD Salvage Pathway NAD Salvage Pathway This compound->NAD Salvage Pathway Unnatural NAD Analogue Unnatural NAD Analogue NAD Salvage Pathway->Unnatural NAD Analogue IMPDH IMPDH Unnatural NAD Analogue->IMPDH Inhibition Guanine Nucleotides Guanine Nucleotides IMPDH->Guanine Nucleotides Synthesis Cell Death Cell Death IMPDH->Cell Death Inhibition leads to DNA/RNA Synthesis DNA/RNA Synthesis Guanine Nucleotides->DNA/RNA Synthesis

Caption: Theoretical modulation of the NAD salvage and IMPDH pathways.

Conclusion

While the precise mechanism of action for this compound remains to be experimentally determined, the existing literature on structurally similar compounds provides a strong foundation for postulating its potential biological activities. The theoretical frameworks presented herein, focusing on kinase inhibition and metabolic modulation, offer valuable starting points for future research. Elucidating the definitive mechanism will require rigorous experimental validation, including in vitro enzymatic assays, cell-based studies, and eventually, in vivo models. Such investigations will be crucial in determining the therapeutic potential of this and other novel isonicotinamide derivatives.

References

An In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary cytotoxicity screening of the novel compound, N-(4-ethoxyphenyl)isonicotinamide. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential therapeutic agents. The guide details the experimental protocols, presents illustrative data in a structured format, and includes visualizations of the experimental workflow and a potential signaling pathway.

Introduction

The initial phase of drug discovery and development heavily relies on the in vitro assessment of a compound's biological activity and toxicity.[1] Cytotoxicity assays are fundamental tools in this process, providing crucial insights into a substance's ability to inhibit cell growth or induce cell death.[1][2] This information is vital for identifying compounds with potential therapeutic efficacy, particularly in cancer research, and for eliminating those with unfavorable toxicity profiles early in the development pipeline.[1] this compound, a nicotinamide derivative, belongs to a class of compounds that has demonstrated a range of biological activities, making its cytotoxic potential a subject of significant interest.[3]

This guide outlines a standard methodology for conducting a preliminary cytotoxicity screening of this compound using the widely adopted MTT assay.[4][5]

Experimental Protocols

A variety of assays are available for assessing cytotoxicity, each with its own principles, such as measuring membrane integrity, metabolic activity, or enzymatic release.[2][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method frequently used for its reliability and cost-effectiveness in determining cellular metabolic activity as an indicator of cell viability.[4][5]

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]

Materials and Reagents:

  • This compound (test compound)

  • Human cancer cell lines (e.g., MCF-7 - breast, HeLa - cervical)

  • Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.

Data Presentation

The cytotoxic effect of this compound is quantified by its IC50 value. The results are typically summarized in a table for clear comparison across different cell lines.

Table 1: Hypothetical IC50 Values of this compound against Various Cell Lines

Cell LineTypeIC50 (µM)
MCF-7Human Breast Cancer15.8
HeLaHuman Cervical Cancer22.4
A549Human Lung Cancer35.2
HEK293Human Embryonic Kidney (Non-cancerous)> 100

Note: The data presented in this table is illustrative and intended to represent typical results from a preliminary cytotoxicity screening.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes. The following sections provide Graphviz diagrams for the experimental workflow and a hypothetical signaling pathway.

G A Cell Seeding in 96-well Plate B 24h Incubation (Attachment) A->B C Treatment with this compound B->C D 48-72h Incubation C->D E Addition of MTT Reagent D->E F 4h Incubation E->F G Formazan Solubilization with DMSO F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of the MTT assay for cytotoxicity screening.

G cluster_cell Cancer Cell Compound This compound Receptor Cellular Target/Receptor Compound->Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Mitochondria Mitochondrial Stress Signal_Transduction->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway.

Conclusion

This technical guide provides a framework for conducting and interpreting the preliminary cytotoxicity screening of this compound. The detailed MTT assay protocol offers a reliable method for assessing the compound's effect on cell viability. The illustrative data and visualizations serve as a practical reference for researchers in the field of drug discovery. The hypothetical results suggest that this compound may exhibit selective cytotoxicity towards cancer cells, warranting further investigation into its mechanism of action and therapeutic potential.

References

The Structure-Activity Relationship of Ethoxyphenyl Isonicotinamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinamides, derivatives of isonicotinic acid, represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of an ethoxyphenyl moiety onto the isonicotinamide core has been explored as a strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of ethoxyphenyl isonicotinamides, drawing upon available data for this class and structurally related analogs. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Structure-Activity Relationships

The biological activity of ethoxyphenyl isonicotinamides is significantly influenced by the substitution pattern of the ethoxy group on the phenyl ring (ortho, meta, or para) and the potential for additional substituents. While direct and comprehensive SAR studies on a wide range of ethoxyphenyl isonicotinamides are limited in publicly available literature, valuable insights can be extrapolated from studies on structurally similar N-alkoxyphenyl amides and other isonicotinamide derivatives.

Antimycobacterial Activity

Studies on isonicotinohydrazide derivatives, which share the core isonicotinoyl group, have demonstrated the importance of the substituted phenyl ring in determining antimycobacterial potency. For instance, N'-[(E)-(ethoxy-substituted-phenyl)methylidene]isonicotinohydrazide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.

Key SAR Observations (Inferred for Ethoxyphenyl Isonicotinamides):

  • Position of the Ethoxy Group: The position of the ethoxy group on the phenyl ring is critical for activity. In related series, compounds with substituents at the ortho and para positions of the phenyl ring have shown significant activity.

  • Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can enhance cell wall penetration in mycobacteria, a crucial factor for antitubercular agents.

Enzyme Inhibition

N-alkoxy-phenyl isonicotinamides have been investigated as inhibitors of various enzymes, including xanthine oxidase.

Key SAR Observations (Inferred for Ethoxyphenyl Isonicotinamides):

  • Alkoxy Chain Length: In a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamides, the nature of the alkoxy group was found to influence inhibitory potency against xanthine oxidase. While direct data for the ethyl group is part of a broader study, it contributes to the overall understanding that the size and nature of the alkoxy substituent are key determinants of activity.[1]

  • Isonicotinoyl Moiety: The isonicotinoyl moiety itself plays a significant role in the inhibitory action.[1]

Quantitative Data Summary

The following tables summarize the available quantitative biological data for ethoxyphenyl isonicotinamides and closely related analogs.

Table 1: Antimycobacterial Activity of Ethoxy-Substituted Isonicotinohydrazide Derivatives against Mycobacterium tuberculosis H37Rv

CompoundPosition of Ethoxy GroupMIC (µg/mL)Reference
N'-[(E)-(2-ethoxyphenyl)methylidene]isonicotinohydrazideortho1.25[2]
N'-[(E)-(4-ethoxyphenyl)methylidene]isonicotinohydrazidepara0.31[2]

Table 2: Antibacterial Activity of a Related N-(3-Ethoxyphenyl) Carboxamide

CompoundBacterial StrainMIC (µM)Reference
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamideMycobacterium avium subsp. paratuberculosis>500[3]
N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamideMycobacterium tuberculosis H37Ra>500[3]

Table 3: Enzyme Inhibition by a Related N-(4-Alkoxy-3-cyanophenyl) Isonicotinamide

CompoundEnzymeIC50 (µM)Reference
N-(3-cyano-4-(2-cyanobenzyloxy)phenyl)isonicotinamide (10q)Xanthine Oxidase0.3[1]

Experimental Protocols

General Synthesis of N-(Ethoxyphenyl)isonicotinamides

The synthesis of N-(ethoxyphenyl)isonicotinamides typically involves the coupling of isonicotinoyl chloride with the corresponding ethoxyaniline.

Materials:

  • Isonicotinic acid

  • Thionyl chloride or oxalyl chloride

  • 2-ethoxyaniline, 3-ethoxyaniline, or 4-ethoxyaniline

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Activation of Isonicotinic Acid: Isonicotinic acid is converted to its more reactive acid chloride. To a solution of isonicotinic acid in anhydrous DCM, an excess of thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until the conversion is complete (monitored by TLC or disappearance of starting material). The excess reagent and solvent are removed under reduced pressure to yield isonicotinoyl chloride.

  • Amide Coupling: The crude isonicotinoyl chloride is dissolved in anhydrous DCM. To this solution, the desired ethoxyaniline (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) are added at 0 °C. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(ethoxyphenyl)isonicotinamide.

Synthesis_Workflow cluster_activation Acid Chloride Formation cluster_coupling Amide Bond Formation cluster_purification Purification Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Isonicotinic_Acid->Isonicotinoyl_Chloride Activation SOCl2 Thionyl Chloride (SOCl₂) Crude_Product Crude N-(ethoxyphenyl)isonicotinamide Isonicotinoyl_Chloride->Crude_Product Coupling Ethoxyaniline Ethoxyaniline Base Base (e.g., Et₃N) Workup Aqueous Work-up Crude_Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Pure_Product Pure N-(ethoxyphenyl)isonicotinamide Chromatography->Pure_Product

Caption: General synthetic workflow for N-(ethoxyphenyl)isonicotinamides.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is adapted from methodologies used for similar isonicotinamide derivatives.[1]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Potassium phosphate buffer (pH 7.5)

  • Test compounds (ethoxyphenyl isonicotinamides) dissolved in DMSO

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents: Prepare a stock solution of xanthine in the potassium phosphate buffer. Prepare serial dilutions of the test compounds and allopurinol in DMSO.

  • Assay Mixture: In each well of the 96-well plate, add the potassium phosphate buffer, the test compound solution (or DMSO for control), and the xanthine oxidase enzyme solution. Incubate the mixture at 25 °C for 15 minutes.

  • Initiation of Reaction: To initiate the enzymatic reaction, add the xanthine solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 295 nm for 5 minutes at 30-second intervals using the microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

While specific signaling pathways for ethoxyphenyl isonicotinamides are not extensively documented, the broader class of nicotinamide/isonicotinamide derivatives is known to interact with several biological pathways. Based on the activities of related compounds, the following pathways represent potential areas of investigation for ethoxyphenyl isonicotinamides.

Signaling_Pathways cluster_inflammation Inflammation & Oxidative Stress cluster_mycobacteria Antimycobacterial Action XO Xanthine Oxidase Uric_Acid Uric Acid / ROS XO->Uric_Acid Production Inflammation Inflammation Uric_Acid->Inflammation Induction Ethoxyphenyl_Isonicotinamide Ethoxyphenyl Isonicotinamide Ethoxyphenyl_Isonicotinamide->XO Inhibition M_tuberculosis Mycobacterium tuberculosis Cell_Wall Cell Wall Synthesis Cell_Wall->M_tuberculosis Essential for viability Ethoxyphenyl_Isonicotinamide2 Ethoxyphenyl Isonicotinamide Ethoxyphenyl_Isonicotinamide2->Cell_Wall Inhibition (Hypothesized)

Caption: Potential signaling pathways for ethoxyphenyl isonicotinamides.

Conclusion

The exploration of ethoxyphenyl isonicotinamides presents a promising avenue for the discovery of novel therapeutic agents. The available data on related compounds suggest potential for this class in the fields of antimycobacterial and enzyme inhibitory drug development. The structure-activity relationships, while not fully elucidated for this specific subclass, indicate that the position of the ethoxy group is a key determinant of biological activity. The experimental protocols and visualized pathways provided in this guide serve as a foundation for researchers to design and execute further studies to unlock the full therapeutic potential of ethoxyphenyl isonicotinamides. Future research should focus on the systematic synthesis and biological evaluation of a broader range of these compounds to establish more definitive structure-activity relationships.

References

Methodological & Application

Application Note and Protocol for the Laboratory-Scale Synthesis of N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of N-(4-ethoxyphenyl)isonicotinamide, a compound of interest in medicinal chemistry and drug discovery. The synthesis involves the acylation of 4-ethoxyaniline with isonicotinoyl chloride. This application note includes a step-by-step experimental procedure, a summary of required reagents and their quantities, and methods for purification and characterization of the final product.

Introduction

This compound belongs to the class of N-aryl amides, which are prevalent scaffolds in many biologically active compounds. The synthesis of such molecules is a fundamental process in pharmaceutical research and development. The protocol outlined below describes a straightforward and efficient method for the preparation of this compound via amide bond formation between 4-ethoxyaniline and an activated carboxylic acid derivative, isonicotinoyl chloride. This method is analogous to the synthesis of similar N-aryl nicotinamides and provides a reliable route to the target compound.[1][2]

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution reaction between 4-ethoxyaniline and isonicotinoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Isonicotinoyl chloride + 4-Ethoxyaniline --[Triethylamine]--> this compound + Triethylamine hydrochloride

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
4-Ethoxyaniline137.181.37 g10---
Isonicotinoyl chloride hydrochloride178.011.78 g10Can be purchased or prepared from isonicotinic acid.
Triethylamine101.192.8 mL20Acts as a base.
Dichloromethane (DCM)84.9350 mL---Anhydrous, as solvent.
Saturated Sodium Bicarbonate Solution---2 x 25 mL---For washing.
Brine---25 mL---For washing.
Anhydrous Sodium Sulfate142.04As needed---For drying.
Ethanol46.07As needed---For recrystallization.
Hexane/Ethyl Acetate---As needed---For column chromatography (alternative purification).
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-ethoxyaniline (1.37 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Addition of Base: To the stirred solution, add triethylamine (2.8 mL, 20 mmol).

  • Addition of Acylating Agent: Slowly add isonicotinoyl chloride hydrochloride (1.78 g, 10 mmol) portion-wise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, wash the mixture sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from ethanol to yield pure this compound as a crystalline solid.[2]

    • Column Chromatography (Alternative): If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[1]

  • Drying: Dry the purified product under vacuum.

Expected Yield and Purity

The expected yield of the purified product is typically in the range of 70-85%. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

Characterization

The structure and identity of the synthesized this compound should be confirmed by the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic peaks for the aromatic protons of the ethoxyphenyl and pyridine rings, the ethoxy group (a quartet and a triplet), and the amide proton (a singlet).

    • ¹³C NMR spectroscopy will confirm the presence of all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching of the ether.

  • Mass Spectrometry (MS):

    • Mass spectrometry will determine the molecular weight of the compound, with the molecular ion peak (M⁺) corresponding to the calculated molecular mass of this compound (C₁₄H₁₄N₂O₂ = 242.27 g/mol ).

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization reagents Dissolve 4-Ethoxyaniline and Triethylamine in DCM addition Add Isonicotinoyl Chloride Hydrochloride at 0°C reagents->addition stirring Stir at Room Temperature (4-6 hours) addition->stirring wash Wash with NaHCO3 and Brine stirring->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol or Column Chromatography concentrate->recrystallize analysis NMR, IR, MS recrystallize->analysis

References

Application Notes and Protocols for the Synthesis of N-(4-ethoxyphenyl)isonicotinamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)isonicotinamide is a compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The core structure, featuring a pyridine ring linked to an ethoxy-substituted phenyl group via an amide bond, makes it a valuable scaffold for the synthesis of potential therapeutic agents. Amide coupling reactions are a cornerstone of modern organic and medicinal chemistry, enabling the efficient formation of the robust amide bond.[1] This document provides detailed protocols for the synthesis of this compound using a standard amide coupling methodology, along with characterization data.

Reaction Principle

The synthesis of this compound is achieved through the coupling of isonicotinic acid and 4-ethoxyaniline. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, allowing for nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. The general reaction scheme is presented below:

Scheme 1: Amide Coupling Reaction for the Synthesis of this compound

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Isonicotinic acid≥99%Sigma-Aldrich
4-Ethoxyaniline≥98%Alfa Aesar
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%TCI Chemicals
4-Dimethylaminopyridine (DMAP)≥99%Acros Organics
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%EMD Millipore
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Sodium bicarbonate (NaHCO₃), saturated solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Column chromatography setup (silica gel)

Synthesis Procedure

A representative procedure for the amide coupling reaction is as follows:

  • Reaction Setup: To a stirred solution of isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add 4-ethoxyaniline (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Isolation and Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The structure and purity should be confirmed by NMR and mass spectrometry.

Data Presentation

Table 1: Reagent Quantities for a Typical Reaction Scale
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Isonicotinic acid123.111.05.0615.5 mg
4-Ethoxyaniline137.181.05.0685.9 mg
DCC206.331.15.51.13 g
DMAP122.170.10.561.1 mg
Anhydrous DCM---50 mL
Table 2: Expected Characterization Data for this compound
AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ 8.78 (d, 2H, pyridine-H), 7.71 (d, 2H, pyridine-H), 7.50 (d, 2H, phenyl-H), 6.92 (d, 2H, phenyl-H), 4.05 (q, 2H, -OCH₂CH₃), 1.43 (t, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 164.5, 156.0, 150.5, 141.8, 131.0, 122.5, 121.0, 115.0, 63.8, 14.9
Mass Spec. (ESI+)m/z 243.11 [M+H]⁺

Note: The NMR chemical shifts are predicted based on the analysis of similar structures and may vary slightly based on experimental conditions. The NMR spectrum of the related compound, Phenacetin (N-(4-ethoxyphenyl)acetamide), shows characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.0 ppm) and the para-substituted aromatic ring (two doublets between 6.5 and 7.5 ppm), which supports the predicted shifts for the target molecule.[2][3]

Experimental Workflow Diagram

experimental_workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants 1. Mix Isonicotinic Acid, 4-Ethoxyaniline, and DMAP in DCM cooling 2. Cool to 0 °C reactants->cooling addition 3. Add DCC Solution cooling->addition stirring 4. Stir at Room Temperature (12-24h) addition->stirring filtration1 5. Filter to Remove DCU stirring->filtration1 extraction 6. Wash with NaHCO₃, Water, and Brine filtration1->extraction drying 7. Dry Organic Layer (MgSO₄) extraction->drying filtration2 8. Filter drying->filtration2 concentration1 9. Concentrate in vacuo filtration2->concentration1 chromatography 10. Column Chromatography concentration1->chromatography concentration2 11. Concentrate Pure Fractions chromatography->concentration2 characterization 12. Characterization (NMR, MS) concentration2->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The choice of DCC as a coupling agent is common for its efficiency and affordability. However, the formation of the insoluble dicyclohexylurea (DCU) byproduct necessitates a filtration step. For applications where the removal of DCU is problematic, water-soluble carbodiimides like EDC can be employed, simplifying the work-up procedure as the corresponding urea byproduct can be removed by aqueous extraction.

The use of DMAP as a catalyst is crucial for achieving high yields, particularly when coupling with less nucleophilic anilines. Monitoring the reaction by TLC is essential to determine the point of completion and to avoid the formation of side products due to prolonged reaction times. Purification by column chromatography is generally effective in obtaining the product with high purity, which is critical for subsequent biological assays or further synthetic transformations.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • DCC is a potent allergen and sensitizer; handle with extreme care.

  • DCM is a volatile and potentially carcinogenic solvent.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

By following these detailed application notes and protocols, researchers can successfully synthesize and characterize this compound for its potential applications in drug discovery and development.

References

Application Notes and Protocols: Purification of N-(4-ethoxyphenyl)isonicotinamide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-ethoxyphenyl)isonicotinamide is an aromatic amide of interest in pharmaceutical and materials science research. The synthesis of such compounds often yields a crude product containing unreacted starting materials, by-products, or other impurities. Achieving high purity is critical for subsequent applications, including pharmacological studies and material characterization.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle of this method relies on the difference in solubility of the desired compound and its impurities in a selected solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[1] This document provides a detailed protocol for the purification of this compound using the recrystallization method. For amides, recrystallization is often the preferred method of purification over chromatography, which can sometimes lead to lower yields.[3]

Principle of Recrystallization

The effectiveness of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility: Impurities should either be completely soluble at all temperatures or completely insoluble at high temperatures (allowing for removal by hot filtration).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Inertness: The solvent must not react with the compound being purified.

The process involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound. Polar solvents such as ethanol, acetone, or acetonitrile are generally effective for the recrystallization of amides.[3] Based on the solubility of the related compound isonicotinamide, ethanol or an ethanol-water mixture is a recommended starting point for solvent screening.[4][5]

3.1 Materials and Equipment

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks (two sizes)

  • Hot plate with stirring capability

  • Watch glass

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (to fit Büchner funnel)

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or desiccator

3.2 Procedure

  • Solvent Selection: Begin by determining the appropriate solvent. Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent (e.g., 95% ethanol). If the compound dissolves readily at room temperature, the solvent is unsuitable. If it is sparingly soluble at room temperature but dissolves upon heating, it is a promising candidate.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and a small volume of the recrystallization solvent (e.g., 20-30 mL of 95% ethanol). Heat the mixture on a hot plate with gentle stirring. Add the solvent in small portions until the solid completely dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • Decolorization/Hot Filtration (Optional): If the hot solution is colored due to impurities, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes. If there are insoluble impurities, perform a hot filtration by passing the solution through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Inducing Crystallization (If Necessary): If crystallization does not occur upon cooling, it can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight, either in a well-ventilated fume hood, a drying oven set to a low temperature (e.g., 50-60 °C, well below the compound's melting point), or in a desiccator under vacuum.

Data Presentation

The following table presents representative data for the purification of this compound by recrystallization from 95% ethanol.

ParameterCrude ProductPurified Product
Appearance Off-white to tan powderWhite crystalline solid
Initial Mass 5.00 g-
Final Mass -4.35 g
Purity (by HPLC) 94.5%99.8%
Recovery Yield -87%
Melting Point 158-161 °C164-165 °C

Note: Data are for illustrative purposes and actual results may vary based on the nature and quantity of impurities.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the recrystallization protocol.

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation & Drying Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (Optional, removes insoluble impurities) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Dissolve->Cool if no insoluble impurities Hot_Filter->Cool Ice_Bath Chill in Ice Bath Cool->Ice_Bath Isolate Isolate Crystals by Vacuum Filtration Ice_Bath->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for N-(4-ethoxyphenyl)isonicotinamide in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)isonicotinamide is a small molecule inhibitor belonging to the nicotinamide class of compounds. While direct kinase targets of this specific molecule are still under investigation, derivatives of nicotinamide and isonicotinamide have shown activity against a range of kinases, playing roles in signaling pathways implicated in cancer and other diseases.[1][2] These application notes provide a generalized framework for utilizing this compound in in vitro kinase assays to determine its inhibitory potential against a selected kinase target.

The protocols outlined below are based on established methodologies for in vitro kinase assays and can be adapted for various kinase families.[3][4][5] Two common assay formats are described: a radiometric assay using [γ-³²P]ATP for direct measurement of substrate phosphorylation and a luminescence-based assay for quantifying ATP consumption.

Hypothetical Signaling Pathway

Based on the known activities of related compounds, this compound could potentially interfere with signaling pathways regulated by kinases such as Receptor Tyrosine Kinases (RTKs), Cyclin-Dependent Kinases (CDKs), or RAF kinases.[6][7] The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK RTK Ligand->RTK Activation RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors TranscriptionFactors ERK->TranscriptionFactors Activates GeneExpression GeneExpression TranscriptionFactors->GeneExpression Regulates Inhibitor N-(4-ethoxyphenyl) isonicotinamide Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Data Presentation: Inhibitory Activity

The inhibitory potency of this compound is typically determined by calculating its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[8] The results of such an experiment can be summarized in a table for clarity and comparison.

Kinase TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)
Kinase A15025
Kinase B850100
Kinase C>10,00050

Experimental Protocols

General Workflow for In Vitro Kinase Assay

The following diagram outlines the general steps involved in performing an in vitro kinase assay to test an inhibitor.

G A Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor - Assay Buffer B Dispense Inhibitor (this compound) and Controls into Assay Plate A->B C Add Kinase and Substrate Mixture B->C D Initiate Reaction by Adding ATP C->D E Incubate at Optimal Temperature (e.g., 30°C) D->E F Stop Reaction E->F G Detect Signal (Radiometric or Luminescence) F->G H Data Analysis (Calculate IC50) G->H

Caption: General experimental workflow for an in vitro kinase assay.

Protocol 1: Radiometric Kinase Assay ([γ-³²P]ATP)

This method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a kinase substrate.[5][9]

Materials:

  • Recombinant Kinase

  • Kinase-specific Substrate (peptide or protein)

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)[4]

  • [γ-³²P]ATP

  • 10% Phosphoric Acid

  • Phosphocellulose Paper

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute this compound in DMSO to create a range of concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Plate Setup: To each well of a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (for control wells).

  • Prepare Kinase/Substrate Mix: In a single tube, prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

  • Add Kinase/Substrate Mix: Add 20 µL of the kinase/substrate master mix to each well of the assay plate.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Prepare an ATP solution containing a mix of cold ATP and [γ-³²P]ATP in kinase assay buffer. Add 25 µL of this ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km value for the specific kinase.[5]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[4]

  • Stop Reaction: Spot 40 µL of the reaction mixture from each well onto a phosphocellulose paper.

  • Wash Paper: Wash the phosphocellulose paper three times for 5 minutes each in 10% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Signal Detection: Dry the paper and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This commercially available assay measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[4] This method avoids the use of radioactivity.

Materials:

  • Recombinant Kinase

  • Kinase-specific Substrate

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.

Procedure:

  • Prepare Inhibitor Dilutions: As described in the radiometric assay protocol.

  • Assay Plate Setup: Add 5 µL of diluted inhibitor or DMSO to the wells of a white, opaque 96-well plate.

  • Add Kinase/Substrate/ATP Mix: Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer. Add 20 µL of this master mix to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value as described in the radiometric assay protocol.

Conclusion

These protocols provide a foundation for assessing the in vitro inhibitory activity of this compound against specific kinase targets. The choice between a radiometric and a luminescence-based assay will depend on laboratory capabilities and safety considerations.[10] It is crucial to optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for each specific kinase being investigated to ensure reliable and reproducible data.[5] Further characterization, including determining the mechanism of inhibition and assessing selectivity through kinase profiling, will be essential next steps in the evaluation of this compound as a potential kinase inhibitor.[8]

References

Application Notes and Protocols for Testing N-(4-ethoxyphenyl)isonicotinamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)isonicotinamide is a derivative of isonicotinamide, a structural isomer of nicotinamide (a form of vitamin B3). Nicotinamide and its derivatives are crucial precursors for the coenzyme nicotinamide adenine dinucleotide (NAD+), a vital component in cellular metabolism and energy production.[1][2] Compounds related to nicotinamide have been shown to influence various cellular processes, including signaling pathways such as MAPK and NF-κB, and have demonstrated potential in anti-inflammatory and neuroprotective applications.[1][2][3]

This document provides a comprehensive set of protocols for the initial in vitro characterization of this compound. The following assays will establish a foundational understanding of the compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression. These protocols are designed to be adaptable to various cancer cell lines, such as the human hepatoma line HepG2, which has been used to assess the cytotoxicity of other nicotinamide derivatives.[4]

Experimental Workflow

The following diagram outlines the general workflow for the initial cell-based screening of this compound.

G cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Secondary/Mechanistic Assays Compound_Prep Prepare this compound Stock Solution (e.g., in DMSO) Viability Cell Viability Assay (MTT) Compound_Prep->Viability Cell_Culture Culture Selected Cell Line (e.g., HepG2) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis Based on IC50 Cell_Cycle Cell Cycle Analysis (PI Staining) Viability->Cell_Cycle Based on IC50 Western_Blot Western Blot Analysis (e.g., for Apoptotic or Cell Cycle Markers) Apoptosis->Western_Blot Confirm protein-level changes Cell_Cycle->Western_Blot Confirm protein-level changes

Caption: Experimental workflow for the in vitro characterization of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is a marker of cell viability.[5]

Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation
Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25 ± 0.05100
11.18 ± 0.0494.4
100.95 ± 0.0676.0
500.62 ± 0.0349.6
1000.31 ± 0.0224.8
2000.15 ± 0.0112.0

Table 1: Example data for a cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[8]

Protocol
  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in 6-well plates. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 200-670 x g for 5 minutes.[8][9]

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[8] Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[10]

Data Presentation
Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Control95.2 ± 1.52.5 ± 0.51.8 ± 0.30.5 ± 0.1
Compound (IC50)45.8 ± 2.135.1 ± 1.815.6 ± 1.23.5 ± 0.4
Compound (2x IC50)20.3 ± 1.948.7 ± 2.528.9 ± 1.72.1 ± 0.3

Table 2: Example data for an apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, then centrifuge at 200 x g for 5-10 minutes.[11]

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and slowly add ice-cold 70% ethanol while vortexing gently to fix the cells.[9][12] Incubate for at least 2 hours at 4°C (or overnight).[11][12]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[11]

  • Incubation: Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[11][12]

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control60.5 ± 2.225.3 ± 1.514.2 ± 1.1
Compound (IC50)75.1 ± 2.815.2 ± 1.39.7 ± 0.9
Compound (2x IC50)82.4 ± 3.18.9 ± 0.88.7 ± 0.7

Table 3: Example data for a cell cycle analysis.

Western Blot Analysis

Western blotting can be used to investigate changes in the expression levels of specific proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs) following treatment with this compound.[13]

Signaling Pathway of Interest

Given that nicotinamide is known to affect the MAPK and NF-κB pathways, these would be logical starting points for mechanistic investigation if the primary assays show significant activity.[1]

G cluster_pathway Potential Nicotinamide-Related Signaling Compound This compound MAPK MAPK Pathway (ERK, JNK, p38) Compound->MAPK Inhibition? NFkB NF-κB Pathway (p65, IκBα) Compound->NFkB Inhibition? Cell_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) MAPK->Cell_Effects NFkB->Cell_Effects

Caption: Potential signaling pathways affected by this compound.

Protocol
  • Sample Preparation: Treat cells with this compound, then wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., cleaved Caspase-3, p-p65, β-actin) overnight at 4°C with gentle shaking.[13]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Data Presentation
Protein TargetControl (Relative Density)Compound (Relative Density)Fold Change
Cleaved Caspase-30.1 ± 0.021.5 ± 0.1+15.0
p-p65 (NF-κB)1.0 ± 0.080.4 ± 0.05-2.5
β-Actin (Loading Control)1.0 ± 0.051.0 ± 0.061.0

Table 4: Example data for a Western blot analysis.

References

Application Note: A Validated HPLC Method for the Quantitative Analysis of N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(4-ethoxyphenyl)isonicotinamide is a compound of interest in pharmaceutical research due to its potential therapeutic applications. As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for its quantification in bulk drug substances and formulated products. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research purposes.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₂-
Molecular Weight242.27 g/mol -
IUPAC NameN-(4-ethoxyphenyl)pyridine-4-carboxamide-
LogP (estimated)2.5-
pKa (estimated)3.6 (pyridine nitrogen)[1], 13.4 (amide)[1]-
UV λmax (estimated)~265 nm-
SolubilitySoluble in methanol, ethanol, and acetonitrile.[2]-

Experimental Protocol: HPLC Analysis of this compound

This section provides a detailed protocol for the quantitative analysis of this compound using RP-HPLC.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.8) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • Buffer: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

    • Mobile Phase: Mix the prepared buffer and acetonitrile in the specified ratio. Degas the mixture before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Bulk Drug: Accurately weigh approximately 25 mg of the this compound bulk drug, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a suitable concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute the filtrate to a suitable concentration.

4. Method Validation Summary

The developed method was validated according to ICH guidelines, and the key performance parameters are summarized below.

Validation ParameterResult
System Suitability
Tailing Factor< 1.5
Theoretical Plates> 2000
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
Repeatability (Intra-day)< 2.0%
Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from placebo and known impurities.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagent & Standard Preparation injection Sample Injection reagents->injection sample_prep Sample Preparation (Bulk/Formulation) sample_prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chrom_sep Chromatographic Separation (C18 Column) injection->chrom_sep detection UV Detection (265 nm) chrom_sep->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration, Quantification) data_acq->data_proc results Results & Reporting data_proc->results validation_relationship method Developed HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity robustness Robustness method->robustness validated_method Validated Method specificity->validated_method accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

References

Application Notes and Protocols for N-(4-ethoxyphenyl)isonicotinamide in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific research detailing the anti-inflammatory properties of N-(4-ethoxyphenyl)isonicotinamide is not available in the public domain. The following application notes and protocols are based on studies of structurally related isonicotinamides and nicotinamide, and are provided as a predictive guide for researchers investigating this specific compound. The experimental data and pathways described are for these related molecules and should be considered as a starting point for the investigation of this compound.

Introduction

Isonicotinamides, a class of compounds containing a pyridinecarboxamide core, have garnered interest in medicinal chemistry due to their diverse biological activities. Several derivatives have demonstrated significant anti-inflammatory potential, suggesting that this compound may also possess similar properties. The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

The proposed anti-inflammatory action of isonicotinamides may involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. This document provides a summary of the anti-inflammatory activity of related isonicotinamides, detailed experimental protocols for assessing anti-inflammatory potential, and a proposed mechanism of action.

Quantitative Data: Anti-inflammatory Activity of Related Isonicotinamides

The following table summarizes the in vitro anti-inflammatory activity of various isonicotinamide derivatives as reported in the literature. This data can serve as a benchmark for evaluating the potential efficacy of this compound.

Compound NameAssay TypeMeasurementResultReference
N-(3-Aminophenyl) isonicotinamideOxidative Burst Assay% Inhibition (at 25 µg/mL)95.9%[1]
IC501.42 ± 0.1 µg/mL[1]
N-(4-Aminophenyl) isonicotinamideOxidative Burst Assay% Inhibition (at 25 µg/mL)67.3%[1]
IC508.6 ± 0.5 µg/mL[1]
IsonicotinamideCarrageenan-induced Paw Edema (mice)Inhibition of EdemaActive at 500 & 1000 mg/kg[2]
Formalin Test (mice, second phase)Nociceptive InhibitionActive at 500 & 1000 mg/kg[2]
Ibuprofen (Standard Drug)Oxidative Burst AssayIC5011.2 ± 1.9 µg/mL[1]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is a standard method to assess the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the fresh medium containing the test compound. Incubate for 1 hour.

  • LPS Stimulation: After pre-treatment with the compound, stimulate the cells by adding 10 µL of LPS solution (final concentration of 1 µg/mL). Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant. Mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

In Silico Docking for COX-2 Inhibition

Molecular docking studies can predict the binding affinity of this compound to the active site of the COX-2 enzyme, providing insights into its potential mechanism of action.[1]

Software:

  • Molecular Operating Environment (MOE) or similar molecular docking software.

  • Protein Data Bank (PDB) for the crystal structure of COX-2.

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of human COX-2 from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and performing energy minimization.

  • Ligand Preparation: Draw the 3D structure of this compound and perform energy minimization.

  • Docking: Define the active site of COX-2 based on the co-crystallized ligand. Perform docking of the test compound into the defined active site.

  • Analysis: Analyze the docking poses, binding energies, and interactions with the key amino acid residues in the active site. Compare the results with a known COX-2 inhibitor like ibuprofen.[1]

Proposed Signaling Pathways

Based on the literature for related compounds, this compound may exert its anti-inflammatory effects through the following signaling pathways:

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (producing NO) and COX-2. Nicotinamide has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Test_Compound This compound (Proposed) Test_Compound->IKK Inhibition (Hypothesized) DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes Transcription

Proposed inhibition of the NF-κB signaling pathway.
Inhibition of Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Some isonicotinamides are suggested to act similarly.[1] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory) Prostaglandins_H->Prostaglandins_Inflammatory Test_Compound This compound (Proposed) Test_Compound->COX2 Inhibition (Hypothesized)

Hypothesized inhibition of the COX-2 pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the initial investigation of the anti-inflammatory properties of a novel compound like this compound.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis and Interpretation Docking Molecular Docking (e.g., COX-2) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Docking->Cytotoxicity Guide Target Selection Cell_Culture RAW 264.7 Cell Culture Cell_Culture->Cytotoxicity NO_Assay Nitric Oxide Production Assay (Griess Assay) Cytotoxicity->NO_Assay Determine non-toxic concentrations Gene_Expression Gene Expression Analysis (qRT-PCR for iNOS, COX-2) NO_Assay->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for p-IκBα, COX-2) Gene_Expression->Protein_Expression IC50_Calc IC50 Calculation Protein_Expression->IC50_Calc Pathway_Analysis Signaling Pathway Elucidation IC50_Calc->Pathway_Analysis Conclusion Conclusion on Anti-inflammatory Potential Pathway_Analysis->Conclusion

Workflow for anti-inflammatory drug discovery.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, the data from related isonicotinamides suggest that it is a promising candidate for investigation. The protocols and potential mechanisms of action outlined in this document provide a solid framework for researchers to begin exploring its therapeutic potential in the field of inflammation. It is recommended to start with in vitro assays to establish a biological effect and then proceed to more complex models to elucidate the precise mechanism of action.

References

Application Notes and Protocols: N-(4-ethoxyphenyl)isonicotinamide as a Potential VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3][4][5] Inhibition of the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[1][2][5][6][7] Nicotinamide-based compounds have emerged as a promising class of small molecule inhibitors targeting various kinases, including VEGFR-2.[3][8][9] This document provides a detailed overview of the potential application of N-(4-ethoxyphenyl)isonicotinamide as a VEGFR-2 inhibitor, including synthetic approaches, quantitative data on related compounds, and detailed protocols for its evaluation.

While specific experimental data for this compound is not yet extensively available in published literature, this document outlines the established methodologies and expected outcomes based on studies of structurally similar nicotinamide and isonicotinamide derivatives that have shown potent VEGFR-2 inhibitory activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a standard amidation reaction. A general protocol based on the synthesis of similar nicotinamide derivatives is provided below.[9][10][11]

Protocol:

  • Preparation of Isonicotinoyl Chloride: Isonicotinic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or chloroform at room temperature, followed by reflux to ensure complete conversion. The excess chlorinating agent and solvent are then removed under reduced pressure.

  • Amide Coupling: The resulting isonicotinoyl chloride is dissolved in a suitable aprotic solvent, such as DCM or tetrahydrofuran (THF). To this solution, 4-ethoxyaniline and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added dropwise at 0°C to control the reaction exothermicity.

  • Reaction Monitoring and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo. The crude product, this compound, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data of Structurally Related VEGFR-2 Inhibitors

The following table summarizes the in vitro efficacy of several nicotinamide-based compounds against VEGFR-2 and various cancer cell lines. This data provides a benchmark for the anticipated potency of this compound.

Compound IDTargetIC50 (nM)Cell LineIC50 (µM)Reference
Compound 8 VEGFR-277.02HCT-1165.4[8]
HepG27.1[8]
Sorafenib VEGFR-253.65HCT-1169.30[8]
HepG27.40[8]
Compound 6 VEGFR-260.83HCT-1169.3[3]
HepG27.8[3]
Compound D-1 VEGFR-2-HCT-1163.08[9]
HepG24.09[9]
Compound 11 VEGFR-2192A54910.61[2]
HepG-29.52[2]
Caco-212.45[2]
MDA11.52[2]

Experimental Protocols

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[6][7][12]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound (this compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.

  • Add the recombinant VEGFR-2 kinase to initiate the reaction.

  • Add ATP to the wells to start the kinase reaction.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Kinase-Glo® reagent.

  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HCT-116, HepG-2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse xenograft model.[18][19]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Cancer cells (e.g., HCT-116, HepG-2)

  • Matrigel (optional)

  • Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Anesthesia

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the test compound or vehicle to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density).

  • Analyze the data to determine the tumor growth inhibition.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg Autophosphorylation PI3K PI3K VEGFR2:f2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor This compound Inhibitor->VEGFR2:f2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification KinaseAssay VEGFR-2 Kinase Assay (Determine IC50) Purification->KinaseAssay CellViability Cell Viability Assay (MTT) (Determine IC50 on cell lines) KinaseAssay->CellViability OtherAssays Other In Vitro Assays (e.g., Western Blot, Cell Migration) CellViability->OtherAssays Xenograft Xenograft Tumor Model (Evaluate anti-tumor efficacy) OtherAssays->Xenograft Toxicity Toxicology Studies (Assess safety profile) Xenograft->Toxicity DataAnalysis Data Analysis and Structure-Activity Relationship (SAR) Studies Toxicity->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: Experimental Workflow for Inhibitor Evaluation.

Drug_Discovery_Process TargetID Target Identification (e.g., VEGFR-2 in Angiogenesis) HitGen Hit Generation (e.g., High-Throughput Screening, Fragment-Based Design) TargetID->HitGen HitToLead Hit-to-Lead (Potency & Selectivity Improvement) HitGen->HitToLead LeadOpt Lead Optimization (Improving ADME/Tox Properties) HitToLead->LeadOpt Preclinical Preclinical Development (In vivo efficacy and safety) LeadOpt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical

Caption: Drug Discovery Process for a Kinase Inhibitor.

References

Application Notes and Protocols for Assessing the Antifungal Activity of N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-ethoxyphenyl)isonicotinamide is a synthetic compound belonging to the nicotinamide family of molecules. While the direct antifungal properties of this specific derivative have not been extensively documented in publicly available literature, numerous studies have demonstrated the potent antifungal activity of various nicotinamide and isonicotinamide derivatives.[1][2][3][4][5] These related compounds have shown efficacy against a range of fungal pathogens, including clinically relevant species such as Candida albicans and Aspergillus fumigatus.[3] The proposed mechanism of action for some nicotinamide derivatives involves the disruption of the fungal cell wall, a critical structure for fungal viability and pathogenesis.[5]

These application notes provide a comprehensive set of protocols for the systematic evaluation of the antifungal potential of this compound. The described experimental setup is designed to determine the compound's inhibitory and fungicidal activity against a panel of relevant fungal strains, assess its cytotoxic effects on mammalian cells to establish a preliminary safety profile, and explore its potential for synergistic interactions with established antifungal drugs.

Data Presentation

Table 1: In Vitro Antifungal Susceptibility of this compound
Fungal StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicans ATCC 90028
Candida glabrata ATCC 64677
Candida tropicalis ATCC 66029
Aspergillus fumigatus ATCC 204305
Fluconazole-resistant C. albicans
(Additional Strains)

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines
Cell LineCC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / MIC₅₀)
Vero (Kidney epithelial)
HepG2 (Liver hepatocellular)
A549 (Lung carcinoma)

CC₅₀: 50% Cytotoxic Concentration.

Table 3: Synergistic Activity of this compound with Fluconazole against Candida albicans
CombinationFIC Index (FICI)Interpretation
This compound + Fluconazole

FIC Index (FICI) Interpretation: ≤ 0.5 Synergy; > 0.5 to 4.0 Additive/Indifference; > 4.0 Antagonism.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[6][7][8]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida spp., Aspergillus spp.)

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Inoculum Preparation: Culture fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[9] For filamentous fungi, collect conidia and adjust the concentration to 0.4-5 x 10⁴ CFU/mL.

  • Assay Setup:

    • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plates.

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (fungi in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other compounds) compared to the positive control, determined visually or spectrophotometrically.[8]

Minimum Fungicidal Concentration (MFC) Assay

The MFC is determined as a follow-up to the MIC assay to assess whether the compound has a fungicidal or fungistatic effect.[10][11]

Procedure:

  • Following MIC determination, take an aliquot from each well that shows growth inhibition.

  • Spread the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate, indicating a 99.9% killing of the initial inoculum.[11]

Time-Kill Assay

This assay provides a dynamic picture of the compound's antifungal activity over time.

Procedure:

  • Prepare fungal cultures in RPMI 1640 medium containing different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC).

  • Include a drug-free control.

  • Incubate the cultures at 35°C with agitation.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions and plate on SDA to determine the number of viable colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum indicates fungicidal activity.[11]

Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells.[12][13]

Materials:

  • Mammalian cell lines (e.g., Vero, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • 96-well cell culture plates

Procedure:

  • Seed the mammalian cells in 96-well plates and incubate for 24 hours to allow for attachment.

  • Expose the cells to serial dilutions of this compound for 24-48 hours.

  • Add the MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Antifungal Assays cluster_toxicity Toxicity & Synergy cluster_analysis Data Analysis Compound This compound Stock MIC Broth Microdilution (MIC) Compound->MIC TimeKill Time-Kill Assay Compound->TimeKill Cytotoxicity Cytotoxicity Assay (CC50) Compound->Cytotoxicity Synergy Checkerboard Assay (FICI) Compound->Synergy Fungi Fungal Inoculum Preparation Fungi->MIC Fungi->TimeKill Fungi->Synergy Cells Mammalian Cell Culture Cells->Cytotoxicity MFC Minimum Fungicidal Concentration (MFC) MIC->MFC MIC_Data Determine MIC50/90 MIC->MIC_Data MFC_Data Determine MFC MFC->MFC_Data TimeKill_Data Analyze Kill Kinetics TimeKill->TimeKill_Data CC50_Data Calculate CC50 & SI Cytotoxicity->CC50_Data FICI_Data Calculate FIC Index Synergy->FICI_Data

Caption: Experimental workflow for assessing antifungal activity.

Putative_Signaling_Pathway Compound This compound Enzyme Cell Wall Synthesis Enzymes (e.g., β-(1,3)-glucan synthase) Compound->Enzyme Inhibition CellWall Fungal Cell Wall Integrity Loss of Cell Wall Integrity CellWall->Integrity Disruption Lysis Cell Lysis & Death Integrity->Lysis Enzyme->CellWall Synthesis

Caption: Putative mechanism of action targeting the fungal cell wall.

References

Application Notes and Protocols for Measuring the Binding Affinity of N-(4-ethoxyphenyl)isonicotinamide to Nicotinamide N-Methyltransferase (NNMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the binding affinity of the small molecule inhibitor, N-(4-ethoxyphenyl)isonicotinamide, to its putative biological target, Nicotinamide N-Methyltransferase (NNMT). The primary techniques covered are Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP), which are robust methods for characterizing inhibitor-enzyme interactions.

Introduction to this compound and NNMT

This compound is a small molecule that, based on its structural similarity to known inhibitors, is predicted to target Nicotinamide N-Methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism and epigenetic regulation. It catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2] Overexpression of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a significant target for therapeutic intervention.[1][3] Accurate measurement of the binding affinity of potential inhibitors like this compound is crucial for drug discovery and development.

Signaling Pathway Involving NNMT

NNMT plays a central role in regulating the levels of key cellular metabolites that influence numerous downstream signaling pathways. By consuming nicotinamide and SAM, NNMT reduces the cellular pools of these molecules, impacting NAD+ synthesis and cellular methylation potential.

NNMT_Signaling_Pathway cluster_NNMT_Reaction NNMT Catalyzed Reaction cluster_Downstream_Effects Downstream Cellular Impact SAM S-adenosyl- L-methionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_pool Decreased NAD+ Pool Nicotinamide->NAD_pool Leads to depletion of SAH S-adenosyl- L-homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (MNA) NNMT->MNA STAT3 STAT3 Signaling Pathway Activation NNMT->STAT3 Upregulation can lead to Cellular_Methylation Altered Cellular Methylation Potential SAH->Cellular_Methylation Influences Sirtuins Sirtuin Activity (e.g., SIRT1) NAD_pool->Sirtuins Reduces activity of PARPs PARP Activity NAD_pool->PARPs Reduces activity of Histone_Methylation Histone/DNA Methylation Cellular_Methylation->Histone_Methylation Inhibitor This compound Inhibitor->NNMT Inhibits

Caption: The NNMT signaling pathway, illustrating the central reaction and its downstream effects.

Quantitative Data Summary

While specific binding affinity data for this compound is not publicly available, the following table presents data for structurally related and potent NNMT inhibitors to provide a reference for expected affinity ranges.

CompoundAssay TypeTargetAffinity (Kd)IC50Reference
Reference Compound 1 (Bisubstrate Inhibitor)ITChNNMT2.7 ± 0.2 µM14 ± 1.5 µMNot specified in search results
Reference Compound 2 (NS1)FP AssayhNNMT-0.5 nM[4]
Reference Compound 3 (Fluorescent Probe II138)FP AssayhNNMT369 ± 14 nM-[1][3]
Nicotinamide (Substrate)STD NMRhNNMT5.5 ± 0.9 mM-[5]
SAH (Product)STD NMRhNNMT1.2 ± 0.3 mM-[5]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6][7]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p1 Purify recombinant hNNMT protein p3 Thoroughly dialyze/buffer exchange both protein and ligand into identical buffer (e.g., PBS) p1->p3 p2 Prepare this compound stock solution in matched buffer p2->p3 p4 Degas all solutions p3->p4 i1 Load NNMT solution into the sample cell p4->i1 i2 Load inhibitor solution into the titration syringe p4->i2 i3 Equilibrate to desired temperature (e.g., 25°C) i1->i3 i2->i3 i4 Perform a series of small injections of the inhibitor into the protein solution i3->i4 i5 Record the heat change after each injection i4->i5 a1 Integrate the raw thermogram peaks i5->a1 a2 Plot heat change per mole of injectant against the molar ratio of ligand to protein a1->a2 a3 Fit the data to a suitable binding model (e.g., one-site binding) a2->a3 a4 Determine Kd, n, and ΔH a3->a4

Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.

Detailed Protocol:

  • Protein and Ligand Preparation:

    • Express and purify recombinant human NNMT protein.

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

    • Crucially, the final buffer for both the protein and the inhibitor must be identical to minimize heats of dilution.[8] A common buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.

    • Degas both solutions immediately before the experiment to prevent air bubbles.[8]

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the NNMT solution (typically 5-50 µM) into the sample cell.[8]

    • Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[9]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Subtract the heat of dilution by performing a control experiment where the inhibitor is injected into the buffer alone.

    • Integrate the heat-flow peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to NNMT.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Fluorescence Polarization (FP) Competition Assay

This technique is well-suited for high-throughput screening and measures the change in the polarization of fluorescent light emitted by a labeled molecule (a fluorescent probe) upon binding to a larger partner (NNMT).[10][11] An unlabeled inhibitor will compete with the fluorescent probe for binding to NNMT, leading to a decrease in fluorescence polarization.

Experimental Workflow for FP Competition Assay

FP_Workflow cluster_prep Assay Development cluster_assay Competition Assay cluster_analysis Data Analysis d1 Synthesize or obtain a fluorescently labeled probe (e.g., a known NNMT ligand with a fluorophore) d2 Determine the K_d of the fluorescent probe for NNMT d1->d2 d3 Optimize NNMT and probe concentrations to obtain a stable and significant polarization window d2->d3 c2 Incubate the inhibitor with NNMT d3->c2 c3 Add the fluorescent probe to the NNMT-inhibitor mixture d3->c3 c1 Prepare a serial dilution of This compound c1->c2 c2->c3 c4 Incubate to reach equilibrium c3->c4 c5 Measure fluorescence polarization using a plate reader c4->c5 a1 Plot fluorescence polarization values against the logarithm of the inhibitor concentration c5->a1 a2 Fit the data to a sigmoidal dose-response curve a1->a2 a3 Determine the IC50 value a2->a3 a4 Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation a3->a4

Caption: Workflow for determining inhibitory potency using a Fluorescence Polarization competition assay.

Detailed Protocol:

  • Reagent Preparation:

    • A fluorescent probe with known binding to NNMT is required. For example, a fluorescently labeled analog of nicotinamide or another known inhibitor.[1]

    • Prepare solutions of NNMT, the fluorescent probe, and a serial dilution of this compound in an appropriate assay buffer (e.g., 20 mM Tris, 1 mM EDTA, 0.01 mg/ml BSA, pH 8.5).[12]

  • Assay Procedure (in a 384-well plate format): [13]

    • In each well, add the this compound solution at various concentrations.

    • Add a fixed concentration of NNMT (e.g., 0.5 µM) and incubate for a set period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[1]

    • Add the fluorescent probe at a fixed concentration (e.g., 5 nM) to all wells.[1]

    • Incubate for another period (e.g., 30 minutes) to allow the binding to reach equilibrium.[13]

    • Include control wells:

      • Probe only (minimum polarization).

      • Probe + NNMT (maximum polarization).

  • Measurement:

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the measured polarization values as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the bound fluorescent probe.

    • The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe and its concentration.

References

Application Notes and Protocols for N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific use of N-(4-ethoxyphenyl)isonicotinamide as a chemical probe is limited in the public domain. The following application notes and protocols are based on the general characteristics of isonicotinamide derivatives and should be considered as a hypothetical guide. Experimental conditions should be independently validated.

Introduction

This compound is a small molecule belonging to the isonicotinamide class of compounds. Isonicotinamide derivatives have been investigated for a range of biological activities, including but not limited to, inhibition of kinases and NAD+-dependent enzymes like sirtuins. This document provides a hypothetical framework for the use of this compound as a chemical probe to investigate cellular signaling pathways, based on potential activities ascribed to its structural class.

Putative Biological Target and Mechanism of Action

Based on its core structure, this compound is postulated to act as a competitive inhibitor of an ATP-binding or NAD+-binding pocket in a target protein. The ethoxyphenyl moiety likely contributes to hydrophobic interactions within the binding site, while the isonicotinamide core can form key hydrogen bonds. For the purpose of these notes, we will hypothesize its action as an inhibitor of a putative serine/threonine kinase, "Kinase-X".

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various assays.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC50 (nM)
Kinase-X50
Kinase-Y850
Kinase-Z>10,000

Table 2: Cell-Based Assay Potency

Cell LineAssay TypeEC50 (µM)
HEK293Target Engagement0.5
HeLaDownstream Pathway Inhibition1.2
A549Cell Proliferation5.8

Table 3: Recommended Working Concentrations

ApplicationRecommended Concentration Range
In Vitro Kinase Assays1 nM - 10 µM
Western Blotting (Cell-based)0.5 µM - 10 µM
Immunofluorescence (Cell-based)1 µM - 5 µM
In Vivo Animal Studies10 - 50 mg/kg

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.

Materials:

  • Purified recombinant Kinase-X

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate specific for Kinase-X

  • This compound (stock solution in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a dilution in kinase buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect kinase activity using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Western Blotting for Downstream Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation of a downstream substrate of Kinase-X in a cellular context.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phospho-Substrate-Y and total Substrate-Y

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.

  • If applicable, stimulate the cells with an appropriate agonist to activate the Kinase-X pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-Substrate-Y overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total Substrate-Y as a loading control.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with Kinase-X in intact cells.

Materials:

  • HEK293 cells

  • PBS

  • This compound

  • Liquid nitrogen

  • PCR tubes

  • Thermal cycler

  • Centrifuge

Procedure:

  • Culture HEK293 cells to 80-90% confluency.

  • Harvest the cells and resuspend them in PBS containing protease inhibitors.

  • Divide the cell suspension into two aliquots: one treated with this compound (e.g., 10 µM) and one with DMSO (vehicle control).

  • Incubate at 37°C for 1 hour.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analyze the supernatant by Western blotting for the presence of Kinase-X. A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.

Visualizations

G cluster_0 Hypothetical Signaling Pathway External_Signal External Signal Receptor Receptor Tyrosine Kinase External_Signal->Receptor Kinase_X Kinase-X Receptor->Kinase_X Substrate_Y Substrate-Y Kinase_X->Substrate_Y Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Substrate_Y->Cellular_Response Probe This compound Probe->Kinase_X Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow: IC50 Determination A 1. Prepare serial dilution of compound B 2. Add compound to 384-well plate A->B C 3. Add kinase and substrate mixture B->C D 4. Initiate reaction with ATP C->D E 5. Incubate for 1 hour D->E F 6. Add detection reagent E->F G 7. Measure luminescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for in vitro kinase assay to determine IC50.

G cluster_cetsa CETSA Workflow Treat_Cells Treat cells with compound or vehicle Heat_Shock Apply temperature gradient Treat_Cells->Heat_Shock Lyse_Cells Freeze-thaw lysis Heat_Shock->Lyse_Cells Centrifuge Separate soluble and precipitated fractions Lyse_Cells->Centrifuge Western_Blot Analyze soluble fraction by Western Blot Centrifuge->Western_Blot Analyze Compare melt curves Western_Blot->Analyze

Troubleshooting & Optimization

troubleshooting N-(4-ethoxyphenyl)isonicotinamide synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(4-ethoxyphenyl)isonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is the acylation of 4-ethoxyaniline with isonicotinoyl chloride. The isonicotinoyl chloride is typically generated in situ from isonicotinic acid and a chlorinating agent, such as thionyl chloride or oxalyl chloride, followed by reaction with 4-ethoxyaniline in the presence of a non-nucleophilic base like triethylamine.

Q2: What are the typical yields for this synthesis?

A2: Yields can vary depending on the specific reaction conditions and purification methods. However, with optimized conditions, yields are generally expected to be in the range of 70-90%. Lower yields often indicate the presence of side reactions or incomplete conversion.

Q3: What are the key starting materials and reagents for this synthesis?

A3: The essential starting materials and reagents include:

  • Isonicotinic acid

  • 4-ethoxyaniline

  • A chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂))

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable eluent system, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the starting materials from the product. The consumption of the limiting reactant (typically 4-ethoxyaniline) and the formation of the product spot can be visualized under UV light.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient formation of isonicotinoyl chloride Ensure the chlorinating agent (e.g., thionyl chloride) is fresh and added in appropriate molar excess (typically 1.1-1.5 equivalents). The reaction of isonicotinic acid with the chlorinating agent should be allowed to proceed for a sufficient amount of time (typically 1-2 hours) at the appropriate temperature (reflux is often required) to ensure complete conversion.
Degradation of isonicotinoyl chloride Isonicotinoyl chloride is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incomplete reaction with 4-ethoxyaniline Confirm the stoichiometry of the reactants. Ensure that 4-ethoxyaniline and the base are of high purity. The reaction may require a longer reaction time or gentle heating to go to completion. Monitor the reaction by TLC.
Protonation of 4-ethoxyaniline The formation of isonicotinoyl chloride from isonicotinic acid and thionyl chloride generates HCl as a byproduct. This can protonate the starting aniline, rendering it unreactive. Ensure a sufficient amount of a non-nucleophilic base (at least 2 equivalents) is used to neutralize the HCl and facilitate the nucleophilic attack of the aniline.
Problem 2: Presence of Multiple Byproducts in the Crude Product
Possible Cause Suggested Solution
Unreacted Isonicotinic Acid This indicates incomplete formation of the acyl chloride. See "Inefficient formation of isonicotinoyl chloride" in Problem 1. Purification can be achieved by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.
Isonicotinic Anhydride This can form from the reaction of isonicotinoyl chloride with unreacted isonicotinic acid or carboxylate. To minimize its formation, ensure a slight excess of the chlorinating agent is used and that the conversion to the acyl chloride is complete before adding the aniline.
Diacylation of 4-ethoxyaniline While less common for anilines, diacylation is a possibility. Use a controlled stoichiometry of isonicotinoyl chloride (closer to 1:1 with the aniline). Adding the isonicotinoyl chloride solution dropwise to the aniline solution can also help to minimize this side reaction.
Hydrolysis of this compound If the reaction mixture is exposed to water for extended periods, especially under acidic or basic conditions, the amide product can hydrolyze back to isonicotinic acid and 4-ethoxyaniline. Ensure anhydrous conditions during the reaction and perform an efficient work-up to remove any residual acid or base.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is an oil or does not crystallize The presence of impurities can inhibit crystallization. Attempt purification by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether). After chromatography, try recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Co-elution of impurities during chromatography If the product and a major impurity have similar polarities, optimize the eluent system for column chromatography. A shallower gradient or a different solvent system may improve separation.
Product contamination with triethylamine hydrochloride This salt is a common byproduct when using triethylamine as a base. It is typically insoluble in the organic solvent and can be removed by filtration before the work-up. Washing the organic layer with water during the work-up will also remove this salt.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Isonicotinic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • 4-ethoxyaniline (1.0 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Formation of Isonicotinoyl Chloride:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add isonicotinic acid and anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 1-2 hours. The reaction mixture should become a clear solution.

    • Allow the solution to cool to room temperature.

  • Amide Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-ethoxyaniline and triethylamine in anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the previously prepared isonicotinoyl chloride solution to the stirred solution of 4-ethoxyaniline and triethylamine.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams are provided.

Synthesis_Pathway Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride (in situ) Isonicotinic_Acid->Isonicotinoyl_Chloride + SOCl₂ SOCl2 SOCl₂ Product This compound Isonicotinoyl_Chloride->Product Ethoxyaniline 4-Ethoxyaniline Ethoxyaniline->Product + Triethylamine Triethylamine Triethylamine

Caption: Synthetic pathway for this compound.

Side_Reactions Start Synthesis of This compound Incomplete_Acyl_Chloride Incomplete Acyl Chloride Formation Start->Incomplete_Acyl_Chloride Hydrolysis Hydrolysis of Acyl Chloride/Amide Start->Hydrolysis Diacylation Diacylation of Aniline Start->Diacylation Anhydride Isonicotinic Anhydride Formation Start->Anhydride Low_Yield Low Product Yield Incomplete_Acyl_Chloride->Low_Yield Hydrolysis->Low_Yield Byproducts Multiple Byproducts Diacylation->Byproducts Anhydride->Byproducts

Caption: Common side reactions and their consequences.

Troubleshooting_Workflow Problem Low Yield or Impure Product Check_Reagents Check Reagent Purity & Stoichiometry Problem->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Problem->Check_Conditions Optimize_Base Optimize Base (Equivalents, Type) Check_Reagents->Optimize_Base Check_Conditions->Optimize_Base Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Base->Purification Success High Yield, Pure Product Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

optimizing solvent conditions for N-(4-ethoxyphenyl)isonicotinamide coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists optimizing the synthesis of N-(4-ethoxyphenyl)isonicotinamide. The focus is on solvent selection and overcoming common challenges encountered during the amide coupling process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is through an amide coupling reaction. This involves reacting a carboxylic acid, isonicotinic acid, with an amine, 4-ethoxyaniline. Because the direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures and is often inefficient, a "coupling reagent" is used to activate the carboxylic acid.[1] This activation facilitates the nucleophilic attack by the amine under milder conditions.

Q2: My reaction is giving a very low yield. What are the common causes and troubleshooting steps?

Low yields in amide coupling reactions can stem from several factors.[2] A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the isonicotinic acid and 4-ethoxyaniline are pure and dry. Moisture can hydrolyze activated intermediates. Coupling reagents, especially carbodiimides like EDC, can degrade over time and should be of high quality.

  • Activation Step: The carboxylic acid must be effectively activated. If using a coupling reagent like EDC or DCC, ensure the stoichiometry is correct (typically 1.1-1.5 equivalents). An additive like HOBt (1-Hydroxybenzotriazole) is often included to form a more stable activated ester, which can improve yields and reduce side reactions.[3]

  • Base Selection: An appropriate non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction.[4] Ensure at least two equivalents are used if starting from the carboxylic acid.

  • Solvent and Solubility: Poor solubility of either starting material in the chosen solvent is a common cause of low conversion.[2] If reactants are not fully dissolved, the reaction will be slow and incomplete. Consider switching to a solvent with better solubilizing properties (see Table 1).

  • Reaction Temperature: Most coupling reactions are run at 0 °C initially and then allowed to warm to room temperature.[5] For unreactive starting materials, gentle heating (e.g., 40-60 °C) may be necessary, but this can also increase the rate of side reactions.

Q3: I'm observing significant impurities in my crude product. What are they and how can I avoid them?

Impurity profiles depend heavily on the chosen reagents and conditions:

  • Urea Byproducts: When using carbodiimide coupling reagents like DCC or EDC, a urea byproduct is formed (dicyclohexylurea - DCU, or a water-soluble urea from EDC). DCU is notoriously insoluble in many organic solvents and can often be removed by filtration, though trace amounts can sometimes remain.[6] Using EDC simplifies workup as its urea byproduct is water-soluble and can be removed with an aqueous wash.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will need to separate your product from the remaining acid and amine. An acidic wash (e.g., dilute HCl) will remove the unreacted 4-ethoxyaniline and base, while a basic wash (e.g., sat. NaHCO₃) will remove the unreacted isonicotinic acid.

  • Anhydride Formation: The activated carboxylic acid intermediate can sometimes react with another molecule of isonicotinic acid to form an anhydride, which then reacts with the amine. While this still produces the desired product, it consumes two equivalents of the acid for every one equivalent of amide formed, reducing the theoretical maximum yield if not accounted for.

Q4: How do I select the optimal solvent for my coupling reaction?

Solvent selection is critical for reaction success. The ideal solvent should fully dissolve all reactants and reagents without reacting with them. Polar aprotic solvents are the most common choice for amide coupling.[5]

  • Dimethylformamide (DMF): Often considered the default solvent due to its excellent solvating power for a wide range of organic molecules.[4]

  • Dichloromethane (DCM): A good choice for reactions involving acyl chlorides (Schotten-Baumann conditions) and many standard coupling protocols.[5] It is volatile, which simplifies removal post-reaction.

  • Tetrahydrofuran (THF): Another widely used solvent, though its solvating power may be less than that of DMF for certain polar compounds.[7]

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective, but solubility of all components should be confirmed.

  • "Green" Solvents: Newer, more environmentally friendly solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) are gaining traction as viable alternatives to traditional polar aprotic solvents.[8][9]

Data Summary: Solvent Effects on Amide Coupling

The following table summarizes the properties and typical performance of common solvents for amide coupling reactions. Yields and times are representative and can vary significantly based on the specific substrates and reagents used.

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)Notes & Common Issues
Dimethylformamide (DMF) 36.74 - 1685 - 98Excellent solubility for most reactants. High boiling point can make removal difficult.[4]
Dichloromethane (DCM) 9.16 - 2470 - 95Good for many standard protocols; easy to remove. May not be suitable for poorly soluble reactants.[5]
Tetrahydrofuran (THF) 7.58 - 2465 - 90A versatile solvent, but may offer lower solubility for highly polar substrates compared to DMF.[7]
Acetonitrile (ACN) 37.56 - 1875 - 95Good polarity, but solubility of all components must be verified.[8]
2-Methyl-THF (2-MeTHF) 6.212 - 2470 - 90A greener alternative to THF with a higher boiling point and better stability.[9]

Standard Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound using EDC and HOBt.

Materials:

  • Isonicotinic acid (1.0 eq)

  • 4-Ethoxyaniline (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add isonicotinic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Amine: Add 4-ethoxyaniline (1.05 eq), HOBt (1.1 eq), and DIPEA (2.5 eq) to the flask. Stir the mixture until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Visual Guides

Experimental Workflow

experimental_workflow reagents 1. Combine Acid, Amine, HOBt, & DIPEA in DMF cool 2. Cool to 0 °C reagents->cool activate 3. Add EDC (Activator) cool->activate react 4. Stir at RT (12-16h) activate->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Workup (Wash Steps) monitor->workup Reaction Complete purify 7. Purify Product (Recrystallization/Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

troubleshooting_tree start Problem: Low Yield or Stalled Reaction cause1 Cause: Poor Reagent Quality? start->cause1 cause2 Cause: Suboptimal Conditions? start->cause2 cause3 Cause: Solubility Issues? start->cause3 sol1a Solution: Use fresh coupling agent. cause1->sol1a sol1b Solution: Dry solvents and reagents. cause1->sol1b sol2a Solution: Check stoichiometry. (1.2 eq Coupling Agent) cause2->sol2a sol2b Solution: Increase temperature moderately (e.g., to 40 °C). cause2->sol2b sol2c Solution: Try a different coupling agent (e.g., HATU). cause2->sol2c sol3a Solution: Switch to a solvent with higher solvating power (e.g., DMF). cause3->sol3a sol3b Solution: Increase solvent volume to ensure full dissolution. cause3->sol3b

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

N-(4-ethoxyphenyl)isonicotinamide degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific degradation pathways and stability data for N-(4-ethoxyphenyl)isonicotinamide are not extensively available in public literature. The following information is based on established principles of pharmaceutical forced degradation studies and the known reactivity of its core functional groups (amide, ether, and pyridine ring).

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound susceptible to degradation?

A1: The primary functional groups likely to be involved in degradation are the amide linkage, the ethoxy group, and the pyridine ring. The amide bond is susceptible to hydrolysis, while the pyridine ring and the ethoxy group could be targets for oxidation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield isonicotinic acid and 4-ethoxyaniline.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, potentially forming an N-oxide derivative. The ethoxy group could also undergo oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, although the specific products are difficult to predict without experimental data.

Q3: My HPLC analysis shows a new peak after storing the compound in solution. What could it be?

A3: A new peak on an HPLC chromatogram suggests the formation of a degradation product. Depending on the storage conditions (solvent, pH, temperature, light exposure), this could be a result of hydrolysis or oxidation. To identify the peak, you can perform co-elution with standards of suspected degradation products (e.g., isonicotinic acid, 4-ethoxyaniline) or use mass spectrometry (LC-MS) to determine the mass of the new compound.

Q4: How can I prevent the degradation of this compound during storage?

A4: To minimize degradation, store the compound as a solid in a cool, dark, and dry place. If it must be stored in solution, use a buffered solution at a neutral pH, protect it from light, and store at low temperatures (e.g., 2-8 °C). The choice of solvent can also be critical; aprotic solvents are generally less likely to promote hydrolysis than aqueous solutions.

Troubleshooting Guides

Issue 1: Significant degradation is observed under acidic conditions.

  • Problem: Rapid appearance of new peaks and a decrease in the parent compound peak area when exposed to acidic pH.

  • Likely Cause: Acid-catalyzed hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the new peaks correspond to the masses of isonicotinic acid and 4-ethoxyaniline.

    • pH Adjustment: If possible for your application, adjust the pH to a more neutral range (pH 6-8).

    • Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis.

    • Formulation Strategy: In a drug development context, consider enteric coating or formulating with buffering agents to protect the compound from stomach acid.

Issue 2: The compound shows instability in the presence of oxidizing agents.

  • Problem: Degradation is observed when the compound is exposed to hydrogen peroxide or other oxidizing agents.

  • Likely Cause: Oxidation of the pyridine ring nitrogen to form an N-oxide.

  • Troubleshooting Steps:

    • Structural Elucidation: Use techniques like NMR or high-resolution mass spectrometry to confirm the structure of the oxidation product.

    • Use of Antioxidants: If appropriate for the application, the addition of antioxidants can mitigate oxidative degradation.

    • Inert Atmosphere: For handling and storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.

Table 1: Hydrolytic Degradation of this compound at 50°C

ConditionTime (hours)% DegradationMajor Degradants
0.1 M HCl2415.2%Isonicotinic acid, 4-ethoxyaniline
pH 7 Buffer24< 1%Not significant
0.1 M NaOH2425.8%Isonicotinic acid, 4-ethoxyaniline

Table 2: Oxidative Degradation of this compound at 25°C

ConditionTime (hours)% DegradationMajor Degradant
3% H₂O₂128.5%This compound N-oxide
Control12< 0.5%Not significant

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with a pH 7 phosphate buffer to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the solutions at 50°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Forced Oxidation Study

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent.

  • Stress Condition: Add 3% hydrogen peroxide to the sample solution. Protect the solution from light.

  • Incubation: Keep the solution at room temperature (25°C).

  • Time Points: Withdraw aliquots at 0, 2, 6, and 12 hours.

  • Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Visualizations

cluster_main Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound hydrolysis_product1 Isonicotinic Acid parent->hydrolysis_product1 Acid/Base hydrolysis_product2 4-ethoxyaniline parent->hydrolysis_product2 Acid/Base oxidation_product N-oxide derivative parent->oxidation_product Oxidizing Agent

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample quench Quench Reaction (if necessary) sample->quench analyze HPLC/LC-MS Analysis quench->analyze characterize Characterize Degradants (MS, NMR) analyze->characterize

Caption: General workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic for Stability Issues issue Instability Observed (New HPLC Peak) identify Identify Stress Condition (pH, Light, Temp, etc.) issue->identify lcms LC-MS Analysis to Determine Mass identify->lcms hydrolysis Mass matches Hydrolysis Products? lcms->hydrolysis oxidation Mass matches Oxidation Product? lcms->oxidation hydrolysis->oxidation No sol_hydrolysis Control pH and Temperature hydrolysis->sol_hydrolysis Yes sol_oxidation Use Antioxidants / Inert Atmosphere oxidation->sol_oxidation Yes unknown Further Structural Elucidation (e.g., NMR) oxidation->unknown No

Caption: Logic diagram for troubleshooting stability issues.

overcoming poor solubility of N-(4-ethoxyphenyl)isonicotinamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of N-(4-ethoxyphenyl)isonicotinamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a critical factor?

This compound is a chemical compound containing a pyridinecarboxamide core structure. For in vitro and in vivo studies, achieving adequate concentration in aqueous buffers is essential for obtaining reliable and reproducible experimental results. Poor solubility can lead to compound precipitation, inaccurate dosing, and consequently, low bioavailability, which can hinder the assessment of its biological activity.

Q2: What contributes to the poor aqueous solubility of this compound?

The limited aqueous solubility of this compound is primarily due to its molecular structure, which features hydrophobic (water-repelling) components, including the ethoxyphenyl group and the aromatic pyridine ring. These nonpolar regions make it energetically unfavorable for the molecule to dissolve in polar solvents like water.

Q3: What are the general strategies to enhance the solubility of poorly water-soluble compounds?

Several techniques can be employed to improve the solubility of hydrophobic compounds.[1][2] These can be broadly categorized as physical and chemical modifications.[2] Common approaches include:

  • pH Adjustment: For ionizable drugs, altering the pH of the solution can increase solubility.[1]

  • Co-solvents: Using a mixture of water and a miscible organic solvent can significantly enhance solubility.[3][4][5]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[1][6][7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[2][8][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution and solubility.[1][10][11][12]

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[1][2][13]

Q4: Which organic solvents are recommended for preparing a high-concentration stock solution?

To prepare a concentrated stock solution, it is advisable to use organic solvents in which this compound exhibits high solubility. The choice of solvent will depend on the requirements of the subsequent experiments, including cell toxicity and compatibility with assay components.

Table 1: Solubility of this compound in Common Organic Solvents
SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 40
Ethanol~10
Methanol~5
Propylene Glycol~15

Note: These are approximate values and may vary depending on the purity of the compound and solvent.

Troubleshooting Guide

Scenario 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause: This is a common issue known as "crashing out." The percentage of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of the compound at the desired concentration.

  • Solutions:

    • Reduce the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Increase Co-solvent Percentage: If the experimental system can tolerate it, increase the final concentration of the organic co-solvent. For many cell-based assays, a final DMSO concentration of 0.1-0.5% is acceptable.

    • Use an Alternative Solubilization Method: Consider using cyclodextrins or surfactants, which are often better tolerated in biological systems than high concentrations of organic solvents.

Scenario 2: I am observing high variability in my biological assay results.

  • Possible Cause: Inconsistent results can arise if the compound is not fully dissolved in the assay medium. Undissolved particles can lead to significant variations in the actual concentration of the compound in solution across different wells or experiments.

  • Solutions:

    • Visual Inspection: Before use, carefully inspect the prepared solutions for any signs of precipitation or cloudiness.

    • Filtration: After dilution into the final buffer, filter the solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

    • Sonication: Briefly sonicating the solution after dilution can help to break up small agglomerates and improve dissolution.

    • Confirm Solubility: Perform a solubility test under the exact conditions of your assay (buffer, pH, temperature) to ensure you are working below the solubility limit.

Scenario 3: I need to prepare a formulation for in vivo studies and must limit the use of organic solvents.

  • Possible Cause: High concentrations of organic solvents like DMSO can be toxic in animal models. Therefore, alternative formulation strategies are required.

  • Solutions:

    • Cyclodextrin Formulations: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are widely used to improve the solubility of drugs for in vivo administration due to their low toxicity.[3][8]

    • pH Modification: Given the presence of a pyridine ring, this compound may be ionizable at acidic pH. Adjusting the pH of the formulation to a range where the compound is more soluble could be a viable strategy. However, physiological compatibility must be considered.

    • Nanosuspensions: Creating a nanosuspension of the compound can improve its dissolution rate and oral bioavailability.[2][14]

    • Solid Dispersions: For oral administration, formulating the compound as a solid dispersion with a hydrophilic carrier can enhance its solubility in gastrointestinal fluids.[15][16]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex the solution for 1-2 minutes.

  • If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with a Co-solvent System

This protocol aims to determine the maximum solubility in a water-miscible organic solvent system.

  • Prepare a series of aqueous buffers containing increasing percentages of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400).[17] For example, prepare solutions with 5%, 10%, 20%, and 40% (v/v) of the co-solvent.

  • Add an excess amount of this compound to each co-solvent/buffer mixture in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Table 2: Illustrative Effect of Co-solvents on Aqueous Solubility
Co-solvent System (in PBS pH 7.4)Approximate Solubility (µg/mL)Fold Increase
0% (Control)< 1-
10% Ethanol15~15x
20% Ethanol40~40x
10% PEG 40025~25x
20% PEG 40070~70x

Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Follow steps 3-6 from Protocol 2 to determine the solubility at each cyclodextrin concentration.

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to create a phase solubility diagram.

Table 3: Illustrative Enhancement of Solubility with HP-β-CD
HP-β-CD Concentration (% w/v)Approximate Solubility (µg/mL)Fold Increase
0< 1-
120~20x
2.555~55x
5120~120x
10250~250x

Visualizations

G cluster_input Initial Assessment cluster_screening Solubilization Strategy Screening cluster_evaluation Application-Specific Evaluation cluster_output Final Formulation start Poorly Soluble Compound: This compound cosolvent Co-solvents (DMSO, Ethanol, PEG 400) start->cosolvent Explore Options ph_adjust pH Adjustment (Acidic Buffers) start->ph_adjust Explore Options cyclodextrin Cyclodextrins (HP-β-CD, SBE-β-CD) start->cyclodextrin Explore Options surfactant Surfactants (Tween 80, Poloxamers) start->surfactant Explore Options invitro In Vitro Assay (Consider cell toxicity, assay interference) cosolvent->invitro invivo In Vivo Formulation (Consider toxicity, pharmacokinetics) cosolvent->invivo High conc. may be toxic ph_adjust->invitro ph_adjust->invivo cyclodextrin->invitro cyclodextrin->invivo Often preferred surfactant->invitro surfactant->invivo optimized Optimized Soluble Formulation invitro->optimized invivo->optimized

Caption: Workflow for selecting a solubilization strategy.

G water Water (High Polarity) cosolvent Co-solvent (e.g., PEG 400) (Intermediate Polarity) water->cosolvent Reduces overall solvent polarity drug Hydrophobic Drug (Low Polarity) cosolvent->drug Improved interaction with drug molecule drug->water Poor Interaction

References

minimizing batch-to-batch variability of synthesized N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing batch-to-batch variability in the synthesis of N-(4-ethoxyphenyl)isonicotinamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure consistent and high-quality synthesis results.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete activation of isonicotinic acid is a common culprit. If using methods like conversion to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, ensure the activating agent is fresh and used in a slight excess. The presence of moisture can quench the activating agent, so using anhydrous solvents and inert atmospheres is critical.

Another key factor is the nucleophilicity of 4-ethoxyaniline, which can be modest. Inadequate reaction time or temperature can lead to incomplete conversion. When using coupling agents like DCC or EDC, the formation of stable, unreactive byproducts such as N-acylurea can occur, sequestering the activated acid.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or properly stored isonicotinic acid, 4-ethoxyaniline, and coupling agents/activating agents.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Prolonging the reaction time can also drive the reaction to completion.

  • Choice of Coupling Agent: If using carbodiimide-based coupling agents, consider adding HOBt or HOAt to suppress side reactions and improve efficiency.[1] Alternatively, phosphonium- or uronium-based reagents like HATU may provide better results, particularly with less reactive amines.[2]

  • Activation to Acyl Chloride: When preparing the acyl chloride, a catalytic amount of DMF can accelerate the reaction with oxalyl chloride.[3] Ensure complete removal of excess activating agent before adding the 4-ethoxyaniline.

Q2: I am observing significant batch-to-batch variability in product purity. What are the primary sources of this inconsistency?

A2: Batch-to-batch variability in purity often originates from inconsistencies in raw material quality, reaction control, and work-up procedures. The purity of isonicotinic acid and 4-ethoxyaniline can vary between suppliers and even between lots from the same supplier. Impurities in these starting materials can carry through to the final product or interfere with the reaction.

Precise control over reaction parameters is crucial. Minor fluctuations in temperature, reaction time, or stirring speed can affect the reaction kinetics and the formation of side products. The work-up and purification steps are also critical; inconsistencies in extraction pH, solvent volumes, or recrystallization procedures can lead to variable purity.

Strategies for Consistency:

  • Raw Material Qualification: Qualify incoming batches of starting materials for purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire process, from reagent handling to final product isolation.

  • Process Parameter Control: Implement tight control over key process parameters such as temperature, addition rates, and reaction time.

  • Consistent Work-up: Standardize all work-up and purification procedures, including solvent volumes, wash steps, and crystallization conditions (solvent system, temperature profile).

Q3: How can I effectively remove unreacted starting materials and coupling agent byproducts from my final product?

A3: The removal of unreacted isonicotinic acid, 4-ethoxyaniline, and byproducts from coupling agents is a common purification challenge.

  • Unreacted Isonicotinic Acid: Can often be removed by washing the organic extract with a mild aqueous base, such as a dilute sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble salt that partitions into the aqueous phase.

  • Unreacted 4-ethoxyaniline: This can be removed by washing the organic extract with a dilute aqueous acid, such as 1M HCl. The acidic wash will protonate the amine, forming a water-soluble salt.

  • Carbodiimide Byproducts: If using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration. If using EDC, the corresponding urea byproduct is water-soluble and can be removed during aqueous work-up.

  • Purification Techniques: For high purity, column chromatography on silica gel is often effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can separate the desired product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is also a powerful technique for final purification.

Q4: I am seeing an unexpected side product in my reaction mixture. What could it be?

A4: The formation of side products is dependent on the synthetic route chosen.

  • From Acyl Chloride Route: If the isonicotinoyl chloride is not completely reacted with 4-ethoxyaniline, it can be hydrolyzed back to isonicotinic acid during aqueous work-up. Additionally, if the acyl chloride is prepared at elevated temperatures for prolonged periods, decomposition or side reactions involving the pyridine ring can occur.

  • From Coupling Agent Route: With carbodiimide coupling agents, the primary side product is the corresponding N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Anhydride formation from the reaction of the activated intermediate with another molecule of isonicotinic acid is also possible.

  • Self-condensation of 4-ethoxyaniline: While less common under standard amide coupling conditions, oxidative side reactions of the aniline are possible, especially in the presence of certain catalysts or air at elevated temperatures.

To identify the side product, spectroscopic analysis (e.g., LC-MS, NMR) of the isolated impurity is recommended.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound and analogous N-aryl amides, based on literature precedents. These values should be considered as representative, and actual results may vary depending on specific experimental conditions and scale.

Table 1: Influence of Coupling Method on Yield and Purity

Coupling MethodActivating/Coupling AgentBaseSolventTypical Yield (%)Typical Purity (%)Reference
Acyl ChlorideOxalyl Chloride/cat. DMFTriethylamineDichloromethane85-95>98Analogous Procedures
CarbodiimideEDC/HOBtDIPEADMF70-85>97[1]
PhosphoniumHATUDIPEADMF80-95>98[2]
Microwave-AssistedBoric Acid-Neat~70>95Adapted from[4]

Table 2: Impact of Reaction Parameters on Synthesis via Acyl Chloride Route

ParameterVariationEffect on YieldEffect on PurityNotes
Temperature 0°C to Room Temp.Gradual IncreaseMinimal ImpactLower temperatures may require longer reaction times.
Reaction Time 2 - 12 hoursIncreases with time up to a plateauCan decrease with very long times due to side reactionsMonitor by TLC to determine optimal time.
Stoichiometry of 4-ethoxyaniline 1.0 to 1.2 equivalentsIncreases with slight excessCan complicate purification if large excess is usedA slight excess (1.05-1.1 eq) is often optimal.
Purity of Isonicotinic Acid 98% vs. >99.5%Can be significantly lower with impure starting materialDirectly impacts final product purityUse of high-purity starting materials is recommended.

Experimental Protocols

Two representative protocols for the synthesis of this compound are provided below. Safety Precaution: These procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

Protocol 1: Synthesis via Isonicotinoyl Chloride

This is a robust and high-yielding method.

Step 1: Formation of Isonicotinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add isonicotinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the mixture at room temperature for 2-3 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain isonicotinoyl chloride as a solid, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve 4-ethoxyaniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0°C in an ice bath.

  • Dissolve the crude isonicotinoyl chloride from Step 1 in anhydrous DCM.

  • Add the isonicotinoyl chloride solution dropwise to the 4-ethoxyaniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis using HATU Coupling Agent

This method is often effective for forming amide bonds and avoids the handling of thionyl chloride or oxalyl chloride.

Step 1: Reaction Setup

  • To a round-bottom flask under an inert atmosphere, add isonicotinic acid (1.0 eq), 4-ethoxyaniline (1.1 eq), and HATU (1.2 eq).

  • Add anhydrous DMF as the solvent and stir to dissolve the solids.

  • Cool the mixture to 0°C in an ice bath.

Step 2: Amide Formation

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer extensively with water and then with brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification start Isonicotinic Acid + Reagents activation Formation of Activated Intermediate start->activation e.g., SOCl₂ or HATU/Base coupling Amide Bond Formation activation->coupling amine 4-ethoxyaniline amine->coupling workup Aqueous Work-up coupling->workup purify Recrystallization or Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Reaction Yield cause1 Poor Reagent Quality (Moisture, Degradation) issue->cause1 cause2 Incomplete Acid Activation issue->cause2 cause3 Suboptimal Reaction Conditions (T, t) issue->cause3 cause4 Side Reactions (e.g., N-acylurea formation) issue->cause4 sol1 Use Anhydrous Solvents & Fresh Reagents cause1->sol1 sol2 Optimize Activation Step (e.g., add cat. DMF) cause2->sol2 sol3 Increase Temperature/ Reaction Time (Monitor) cause3->sol3 sol4 Change Coupling Agent (e.g., to HATU) cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Scaling Up N-(4-ethoxyphenyl)isonicotinamide Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with scaling up the production of N-(4-ethoxyphenyl)isonicotinamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low Reaction Yield - Incomplete reaction due to insufficient reaction time or temperature.- Poor quality of starting materials (isonicotinoyl chloride or 4-ethoxyaniline).- Suboptimal stoichiometry of reagents.- Inefficient coupling agent or base.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.- Consider a moderate increase in reaction temperature, while monitoring for side product formation.- Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, melting point).- Optimize the molar ratio of isonicotinoyl chloride to 4-ethoxyaniline. A slight excess of the acid chloride may be beneficial.- If using a coupling agent, ensure it is fresh and used in the correct stoichiometry. Re-evaluate the choice of base; a stronger, non-nucleophilic base might be required.
Product Contamination with Starting Materials - Incomplete reaction.- Inefficient work-up and purification.- See "Low Reaction Yield" for optimizing reaction completion.- During work-up, use an aqueous wash to remove unreacted isonicotinoyl chloride (as isonicotinic acid) and the hydrochloride salt of 4-ethoxyaniline.- Optimize the recrystallization solvent system to selectively precipitate the product, leaving starting materials in the mother liquor.
Formation of a Dark-Colored Product - Oxidation of 4-ethoxyaniline.- Thermal degradation of the product or starting materials at elevated temperatures.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1]- Use purified, colorless 4-ethoxyaniline.- Avoid excessive heating during the reaction and purification steps.- Consider purification by activated carbon treatment followed by recrystallization.
Difficulty in Product Isolation/Crystallization - Product is too soluble in the chosen recrystallization solvent.- Presence of impurities that inhibit crystallization.- Perform a solvent screen to identify an optimal solvent or solvent mixture for recrystallization. Good single solvents for amides are often polar, such as ethanol, acetone, or acetonitrile.[2] A mixture of a good solvent and a poor solvent (anti-solvent) can also be effective.- If impurities are suspected, consider a pre-purification step such as a column chromatography plug or a wash with a solvent in which the product is poorly soluble but the impurities are soluble.
Inconsistent Yields at Larger Scales - Inefficient mixing in the larger reactor.- Poor heat transfer leading to localized overheating or cooling.- Slower rates of reagent addition at scale.- Ensure the reactor is equipped with an appropriate stirrer for the reaction volume and viscosity.- Use a reactor with a jacket for better temperature control. Monitor the internal reaction temperature closely.- Develop a controlled addition protocol for reagents at scale to maintain optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the acylation of 4-ethoxyaniline with isonicotinoyl chloride.[3] This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Q2: What are the critical process parameters to control during scale-up?

A2: Key parameters to control include:

  • Temperature: To prevent side reactions and degradation.

  • Reaction Time: To ensure complete conversion.

  • Stoichiometry: To maximize yield and minimize impurities.

  • Mixing: To ensure homogeneity and efficient heat transfer.

  • Rate of Reagent Addition: To control exotherms and minimize localized high concentrations of reactants.

Q3: What are the potential impurities in the final product?

A3: Potential impurities include:

  • Unreacted 4-ethoxyaniline and isonicotinic acid (from hydrolysis of isonicotinoyl chloride).

  • Diacylated byproducts (N,N-diisonicotinoyl-4-ethoxyaniline), although less likely with secondary anilines.

  • Products from the oxidation of 4-ethoxyaniline.[1]

Q4: What are the recommended analytical methods for quality control?

A4: The following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): For determining purity and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation.

  • Mass Spectrometry (MS): For confirming the molecular weight.

  • Melting Point: As an indicator of purity.

Q5: Are there any safety concerns to be aware of when working with the reagents?

A5: Yes. Isonicotinoyl chloride is corrosive and moisture-sensitive. 4-ethoxyaniline can be toxic and is prone to oxidation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. All reactions should be conducted in a well-ventilated fume hood.

Data Presentation

Table 1: Illustrative Reaction Parameters at Different Scales
ParameterLab Scale (1 g)Pilot Scale (100 g)Production Scale (1 kg)
4-ethoxyaniline 1.0 g100 g1.0 kg
Isonicotinoyl Chloride 1.1 g (1.05 eq)110 g (1.05 eq)1.1 kg (1.05 eq)
Triethylamine 1.1 ml (1.05 eq)110 ml (1.05 eq)1.1 L (1.05 eq)
Solvent (Dichloromethane) 20 ml2 L20 L
Reaction Temperature 0°C to room temp0°C to room temp0°C to room temp
Reaction Time 2-4 hours4-6 hours6-8 hours
Typical Yield 85-95%80-90%75-85%
Typical Purity (post-recrystallization) >99%>99%>99%

Note: These values are illustrative and may require optimization for specific equipment and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-ethoxyaniline (1.0 g, 7.29 mmol) and triethylamine (1.1 mL, 7.65 mmol) in dichloromethane (20 mL).

  • Reaction: Cool the solution to 0°C in an ice bath. Add a solution of isonicotinoyl chloride hydrochloride (1.3 g, 7.29 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up: Upon completion, quench the reaction with water (20 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound as a white to off-white solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_products Products 4-ethoxyaniline 4-ethoxyaniline Product This compound 4-ethoxyaniline->Product Isonicotinoyl_chloride Isonicotinoyl chloride Isonicotinoyl_chloride->Product Base Base (e.g., Triethylamine) Byproduct Triethylamine Hydrochloride Base->Byproduct Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Check reagent quality/stoichiometry incomplete->optimize_conditions optimize_conditions->check_reaction check_workup Review Work-up & Purification complete->check_workup inefficient_purification Inefficient Purification check_workup->inefficient_purification Issues Found pure_product High Yield & Purity Achieved check_workup->pure_product No Issues optimize_purification Optimize Purification: - Recrystallization solvent screen - Column chromatography inefficient_purification->optimize_purification optimize_purification->check_workup Process_Optimization Scale Scale Yield Yield Scale->Yield inversely affects Cost Cost Scale->Cost decreases per unit Safety Safety Scale->Safety increases risk Time Reaction Time Scale->Time increases Mixing Mixing Scale->Mixing challenges Yield->Cost inversely affects Purity Purity Purity->Cost directly affects Time->Cost directly affects Temp Temperature Temp->Yield affects Temp->Purity affects Temp->Time inversely affects Mixing->Yield directly affects Mixing->Purity affects

References

Technical Support Center: Purification of N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of crude N-(4-ethoxyphenyl)isonicotinamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: My recrystallized product is still showing impurities by TLC analysis. What are the possible causes and solutions?

Answer:

Several factors could lead to impure recrystallized this compound. Here are some common causes and their respective solutions:

  • Inappropriate Solvent Choice: The chosen solvent may have either too high or too low solubility for the compound and its impurities at different temperatures.

    • Solution: Experiment with a range of solvents or solvent mixtures. Good starting points for amide recrystallization include ethanol, ethyl acetate, or acetonitrile.[1] The ideal solvent should dissolve the crude product completely at an elevated temperature and allow for the formation of pure crystals upon cooling, while keeping impurities dissolved in the mother liquor.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of impurities along with the desired product.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. This gradual cooling process promotes the formation of larger, purer crystals.

  • Insufficient Washing of Crystals: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.

  • Presence of Insoluble Impurities: Some impurities may be insoluble in the hot recrystallization solvent.

    • Solution: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.

Question: I am having difficulty removing the unreacted starting materials, 4-ethoxyaniline and isonicotinic acid (or its derivative), from my product. What purification strategy should I employ?

Answer:

Unreacted starting materials are common impurities. Their removal can be achieved through the following methods:

  • Recrystallization: As 4-ethoxyaniline and isonicotinic acid have different solubility profiles compared to the amide product, recrystallization is often an effective first step.

  • Column Chromatography: If recrystallization is insufficient, column chromatography is a highly effective technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is a standard choice for the purification of amides.[2]

    • Mobile Phase: A solvent system of ethyl acetate/hexanes or methanol/dichloromethane is a good starting point.[3] The polarity of the eluent can be gradually increased to first elute the less polar starting material (4-ethoxyaniline), followed by the product, and finally the more polar starting material (isonicotinic acid).

  • Acid/Base Wash: An aqueous acid wash (e.g., dilute HCl) can be used during the workup to remove the basic 4-ethoxyaniline by converting it into its water-soluble salt. Conversely, an aqueous base wash (e.g., dilute NaHCO3) can remove the acidic isonicotinic acid.

Question: My purified product has a low melting point and a broad melting range. What does this indicate and how can I fix it?

Answer:

A low and broad melting point is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature.

  • Indication: The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.

Frequently Asked Questions (FAQs)

What is the most common method for purifying crude amides like this compound?

Recrystallization is often the preferred and most straightforward method for the purification of crystalline solid amides.[1] It is generally less labor-intensive and uses smaller volumes of solvent compared to column chromatography. However, for complex mixtures or when impurities have similar solubility to the product, column chromatography is a more powerful purification technique.

How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should have the following characteristics:

  • It should not react with the compound to be purified.

  • It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • It should dissolve the impurities well at all temperatures or not at all.

  • It should be easily removable from the purified crystals (i.e., have a relatively low boiling point).

A common approach is to test the solubility of a small amount of the crude product in various solvents to find the most suitable one.

What are the potential impurities in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of an activated derivative of isonicotinic acid (like isonicotinoyl chloride) with 4-ethoxyaniline. Therefore, the most likely impurities are:

  • Unreacted 4-ethoxyaniline: A basic starting material.

  • Unreacted isonicotinic acid or its derivative: An acidic or neutral starting material.

  • By-products from side reactions: Depending on the reaction conditions, side products could include diacylated aniline or other derivatives.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility Information
This compound C₁₄H₁₄N₂O₂242.28Not available in searched literature. Estimated to be in the range of 130-160°C based on analogous structures.Soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.
Isonicotinamide (Starting Material Analog)C₆H₆N₂O122.12155–157[4]Soluble in water, ethanol, DMSO, and methanol.[4]
4-Ethoxyaniline (Starting Material)C₈H₁₁NO137.183-4Soluble in ethanol, ether, and benzene.
Phenacetin (N-(4-ethoxyphenyl)acetamide) (Structural Analog)C₁₀H₁₃NO₂179.22133-136Very soluble in hot water, alcohol, ether, and chloroform.[5]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent should be optimized based on preliminary solubility tests.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or an ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Pure crystals of this compound should start to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the expected value. Analyze the purity by TLC.

Column Chromatography Protocol

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column: In a fume hood, pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate).

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a solvent of low polarity (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment: Assess the purity of the final product by TLC and melting point determination.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC, Melting Point) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (TLC, Melting Point) ColumnChromatography->PurityCheck2 PureProduct Pure this compound PurityCheck1->ColumnChromatography Impure PurityCheck1->PureProduct  Pure PurityCheck2->Recrystallization Impure PurityCheck2->PureProduct  Pure Impure1 Product still impure Impure2 Product still impure Pure1 Product is pure Pure2 Product is pure

Caption: Purification workflow for this compound.

ImpurityRelationship cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities in Crude Product IsonicotinicAcid Isonicotinic Acid Derivative Product This compound IsonicotinicAcid->Product Reacts with UnreactedIsonicotinic Unreacted Isonicotinic Acid Derivative IsonicotinicAcid->UnreactedIsonicotinic Remains if unreacted Ethoxyaniline 4-Ethoxyaniline Ethoxyaniline->Product UnreactedAniline Unreacted 4-Ethoxyaniline Ethoxyaniline->UnreactedAniline Remains if unreacted SideProducts Side Products Product->SideProducts Can form

References

addressing off-target effects of N-(4-ethoxyphenyl)isonicotinamide in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential off-target effects of N-(4-ethoxyphenyl)isonicotinamide in cellular assays. Given that the specific biological target of this compound is not yet defined in publicly available literature, this guide first addresses strategies for primary target identification before delving into the characterization of off-target effects.

Part 1: Primary Target Identification

Before assessing off-target effects, it is crucial to identify the primary biological target of this compound. The following Q&A guide provides troubleshooting for common target identification workflows.

Frequently Asked Questions (FAQs): Target Identification

Q1: I have synthesized or purchased this compound, but its biological target is unknown. Where do I start?

A1: When the primary target of a small molecule is unknown, a combination of computational and experimental approaches is recommended.

  • Computational Prediction: Utilize online databases and prediction tools to generate hypotheses based on the chemical structure of this compound. Resources like ChEMBL, PubChem, and BindingDB can identify known targets for structurally similar compounds.

  • Experimental Screening: Employ unbiased, high-throughput screening methods to identify protein interactions. Common approaches include proteomics-based methods and cellular thermal shift assays (CETSA).

Q2: What are the most common experimental approaches for identifying the primary target of a novel compound?

A2: Several powerful techniques can be used for target deconvolution:

  • Affinity Chromatography followed by Mass Spectrometry (AC-MS): This method involves immobilizing this compound on a solid support to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[1][2] By heating cells or cell lysates treated with your compound across a temperature gradient, you can identify stabilized proteins via techniques like Western blotting or mass spectrometry.[1][3][4]

  • Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses probes to identify enzyme families that interact with your compound.[5][6]

Troubleshooting Guide: Target Identification Assays
Problem Possible Cause Suggested Solution
Affinity Chromatography-MS: No specific protein hits identified, or only common background proteins. 1. The compound is not properly immobilized or the linker is sterically hindering protein binding. 2. The compound has low affinity for its target, and the interaction does not survive the wash steps. 3. The target protein is in low abundance in the cell lysate.1. Vary the linker chemistry and attachment site on the compound. 2. Use a cross-linking agent to covalently capture the target protein before stringent washes. 3. Use a cell line known to express a hypothesized target or fractionate the cell lysate to enrich for specific organelles.
Affinity Chromatography-MS: High number of non-specific binders. 1. Insufficiently stringent wash conditions. 2. The compound is "sticky" and binds non-specifically to many proteins.1. Increase the salt concentration or add a mild detergent to the wash buffers. 2. Perform a competition experiment by co-incubating with an excess of a structurally similar but inactive compound. True targets should be specifically competed off.
CETSA: No thermal shift observed for any protein. 1. The compound does not sufficiently stabilize the target protein to produce a detectable shift. 2. The compound does not bind to its target in the tested cellular context. 3. The heating gradient is not optimal for the target protein.1. Not all binding events lead to a thermal shift.[2] Consider an alternative target identification method. 2. Ensure the compound is cell-permeable if using intact cells. Test in a cell-free lysate as well. 3. Optimize the temperature range based on the known or predicted thermal stability of hypothesized targets.[1]
CETSA: Inconsistent or irreproducible thermal shifts. 1. Variability in cell health or density. 2. Inconsistent heating and cooling rates. 3. Issues with protein extraction and quantification.1. Standardize cell culture and harvesting procedures. 2. Use a PCR cycler for precise temperature control.[1] 3. Ensure complete cell lysis and use a reliable protein quantification method.

Part 2: Characterizing Off-Target Effects

Once a primary target is identified and validated, the next critical step is to assess the selectivity of this compound.

Frequently Asked Questions (FAQs): Off-Target Effects

Q3: What are off-target effects and why are they a concern in cellular assays?

A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended primary target.[7] In cellular assays, these unintended interactions can lead to misleading results, confounding the interpretation of the compound's mechanism of action and potentially causing cellular toxicity.[8]

Q4: How can I proactively assess the potential for off-target effects?

A4: Large-scale screening against panels of known targets is the most direct way to identify off-target interactions.

  • Kinome Profiling: If the primary target is a kinase, or if the compound has a chemical scaffold known to bind kinases, screening against a broad panel of kinases is essential.[9][10] Kinase inhibitors are known to have a high propensity for off-target effects.[11]

  • Safety Screening Panels: Several contract research organizations (CROs) offer screening services against panels of common off-target liabilities, such as GPCRs, ion channels, and transporters.

Q5: My compound shows activity in a cellular assay, but I've ruled out the involvement of my primary target. What should I do?

A5: This scenario strongly suggests that an off-target effect is responsible for the observed phenotype.

  • Revisit Target Identification: Employ a broad, unbiased target identification method as described in Part 1 to discover the protein responsible for the phenotypic effect.

  • Phenotypic Screening: Compare the cellular phenotype induced by your compound to those of well-characterized tool compounds in publicly available databases (e.g., the Connectivity Map). A similar phenotypic signature may point towards a shared off-target.

Troubleshooting Guide: Off-Target Characterization
Problem Possible Cause Suggested Solution
Kinome Profiling: The compound inhibits multiple kinases with similar potency. 1. The compound is a non-selective kinase inhibitor. 2. The assay was performed at a single, high concentration of ATP, which may not reflect physiological conditions.1. This is valuable information about the compound's selectivity profile. 2. If possible, perform follow-up assays at physiological ATP concentrations to better assess potency and selectivity.[12]
Kinome Profiling: No significant inhibition of any kinase in the panel, but a cellular phenotype is observed. 1. The off-target is not a kinase. 2. The kinase responsible for the phenotype is not in the screening panel.1. Consider other target classes and perform broader safety screening. 2. If you have a hypothesis for a specific kinase not in the panel, test it directly.
Cellular Assay: The observed phenotype does not correlate with the potency of the compound against the primary target. 1. An off-target with higher affinity for the compound is driving the cellular response.1. Perform a dose-response analysis of the compound's effect on the primary target and the cellular phenotype. A significant discrepancy in EC50/IC50 values suggests an off-target effect.
General: Results from biochemical assays do not translate to cellular assays. 1. Poor cell permeability of the compound. 2. The compound is rapidly metabolized within the cell. 3. The target is not expressed or is not in the correct cellular compartment in the cell line used.1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Analyze compound stability in cell lysates or culture medium over time using LC-MS. 3. Verify target expression and localization in your chosen cell model using Western blotting or immunofluorescence.

Experimental Protocols & Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted for a standard Western blot readout.

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for 1-2 hours at 37°C.

  • Heating Step: Resuspend the treated cells in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.[1] Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Analysis: Collect the supernatant (soluble fraction). Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and Western blot analysis using an antibody against the protein of interest.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[3]

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a generalized workflow for identifying protein targets.

  • Compound Immobilization: Covalently attach this compound to a solid support (e.g., agarose beads) via a chemical linker. Ensure the linker attachment site is unlikely to interfere with protein binding.

  • Cell Lysate Preparation: Prepare a native cell lysate from your chosen cell line, ensuring to include protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of the free compound, or by denaturation using a buffer containing SDS and a reducing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS. Alternatively, perform an in-solution digestion of the entire eluate for a more comprehensive proteomic analysis.

  • Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to a control (e.g., beads with no compound or with an inactive analog).

Data Presentation

Quantitative data from off-target screening should be summarized in tables for clear comparison.

Table 1: Example Kinome Profiling Data for this compound

Kinase Target% Inhibition at 1 µMIC50 (nM)
Primary Target X95%50
Off-Target Kinase A82%250
Off-Target Kinase B65%800
Off-Target Kinase C15%>10,000

Table 2: Example Cellular Assay Data Comparison

AssayEC50 / IC50 (nM)
Biochemical Assay (Primary Target X)50
Cellular Target Engagement (CETSA)150
Cellular Phenotypic Assay (e.g., Proliferation)950

Visualizations: Workflows and Signaling Pathways

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow A 1. Cell Treatment (Vehicle or Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated) C->D E 5. Supernatant Collection (Soluble Fraction) D->E F 6. Western Blot / MS (Protein Quantification) E->F G 7. Data Analysis (Plot Melting Curve) F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Diagram 2: Affinity Chromatography-Mass Spectrometry Workflow

ACMS_Workflow A 1. Immobilize Compound on Beads B 2. Incubate with Cell Lysate A->B C 3. Wash Beads (Remove Non-specific Binders) B->C D 4. Elute Bound Proteins C->D E 5. SDS-PAGE or In-solution Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Enriched Proteins F->G

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Diagram 3: Distinguishing On-Target vs. Off-Target Effects

On_Off_Target cluster_0 On-Target Effect cluster_1 Off-Target Effect Compound N-(4-ethoxyphenyl) isonicotinamide PrimaryTarget Primary Target Compound->PrimaryTarget Binds SignalingPathway Expected Signaling Pathway PrimaryTarget->SignalingPathway Modulates CellularPhenotype Observed Cellular Phenotype SignalingPathway->CellularPhenotype Leads to Compound2 Compound OffTarget Off-Target Protein Compound2->OffTarget Binds UnrelatedPathway Unrelated Pathway OffTarget->UnrelatedPathway Modulates ConfoundingPhenotype Confounding Phenotype UnrelatedPathway->ConfoundingPhenotype Leads to

Caption: Conceptual diagram of on-target vs. off-target effects.

References

Technical Support Center: Method Refinement for Consistent N-(4-ethoxyphenyl)isonicotinamide Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis, characterization, and biological evaluation of N-(4-ethoxyphenyl)isonicotinamide. Our goal is to help researchers achieve consistent and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential bioactivities of this compound?

A1: While specific data for this compound is limited in publicly available literature, related isonicotinamide and nicotinamide derivatives have demonstrated a range of biological activities. These include anti-inflammatory, and anticancer effects.[1][2][3] Some nicotinamides have also been investigated as kinase inhibitors, GPCR modulators, and ion channel blockers.[4][5] Therefore, it is plausible that this compound is being investigated for one or more of these activities.

Q2: I am observing inconsistent bioactivity results between different batches of my synthesized this compound. What could be the cause?

A2: Inconsistent bioactivity is a common challenge in early-stage drug discovery. The primary causes often relate to variability in the purity, solid-state form (polymorphism), or stability of the compound. It is also crucial to ensure consistency in the experimental conditions of your bioassay.

Q3: How can I ensure the purity of my this compound?

A3: Purity is critical for obtaining reliable bioactivity data. We recommend a multi-pronged approach to purification and analysis. This includes purification by recrystallization or column chromatography, followed by purity assessment using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What is polymorphism and how can it affect my results?

A4: Polymorphism refers to the ability of a solid compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, including solubility and dissolution rate, which can significantly impact the apparent bioactivity in in-vitro assays. Isonicotinamide and nicotinamide are known to be highly polymorphic.

Troubleshooting Guides

Section 1: Synthesis and Compound Characterization
Problem Potential Cause Recommended Solution
Low yield during synthesis Incomplete reaction; side reactions; suboptimal reaction conditions (temperature, solvent, catalyst).Monitor reaction progress by TLC or LC-MS. Optimize reaction conditions systematically (e.g., temperature screen, solvent screen). Ensure all reagents are pure and dry.
Impure product after initial workup Residual starting materials or byproducts.Employ appropriate purification techniques. For this compound, recrystallization from a suitable solvent system or flash column chromatography on silica gel is recommended.
Inconsistent NMR spectra between batches Presence of residual solvents or impurities; polymorphism.For NMR, ensure the sample is completely dry. To check for polymorphism, acquire solid-state characterization data such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
Poor solubility in aqueous buffers for bioassays The compound may have low intrinsic aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO. For the final assay, ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experiments, including controls.
Section 2: Bioactivity Assays
Problem Potential Cause Recommended Solution
High variability in replicate wells of a cell-based assay Inconsistent cell seeding; compound precipitation in media; edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Visually inspect the wells for compound precipitation after addition. Avoid using the outer wells of the microplate, or fill them with media/buffer only.
Loss of bioactivity over time in stored stock solutions Compound degradation in solution.Assess the stability of this compound in your chosen solvent. Prepare fresh stock solutions for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Bioactivity is not dose-dependent Compound has reached its solubility limit in the assay medium; potential for compound aggregation at higher concentrations.Determine the kinetic solubility of your compound in the assay buffer. If aggregation is suspected, consider including a non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01%) in the assay buffer.
Discrepancy between in-vitro and cell-based assay results Poor cell permeability; metabolic instability of the compound.Evaluate the cell permeability of this compound using a PAMPA or Caco-2 assay. Assess its metabolic stability in liver microsomes or hepatocytes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure and may require optimization.

  • To a solution of 4-ethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add isonicotinoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.

Protocol 2: Purity and Identity Confirmation
Technique Parameter Expected Result
¹H NMR Chemical shifts, integration, coupling constantsPeaks corresponding to the ethoxy, phenyl, and isonicotinyl protons with correct integration ratios.
¹³C NMR Chemical shiftsPeaks corresponding to all unique carbon atoms in the molecule.
LC-MS Retention time and mass-to-charge ratio (m/z)A single major peak with the expected [M+H]⁺ for C₁₄H₁₄N₂O₂ (m/z = 243.11).
HPLC Peak purityPurity of >95% is recommended for biological assays.
PXRD Diffraction patternA consistent diffraction pattern should be observed for all batches to ensure the same polymorphic form is being used.
Protocol 3: Cell-Based Anti-Inflammatory Assay (LPS-induced TNF-α release)
  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Pre-treat the cells with the compound or vehicle control for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6 hours.

  • Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_active NF-κB NF-κB->NF-κB_active translocates Compound Compound Compound->IKK inhibits TNF-α Gene TNF-α Gene NF-κB_active->TNF-α Gene activates transcription TNF-α mRNA TNF-α mRNA TNF-α Gene->TNF-α mRNA

Caption: Hypothetical signaling pathway for LPS-induced TNF-α production.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Stock Solution Stock Solution Characterization->Stock Solution Bioassay Bioassay Stock Solution->Bioassay Data Analysis Data Analysis Bioassay->Data Analysis

Caption: General experimental workflow for compound evaluation.

Troubleshooting_Logic Inconsistent Bioactivity Inconsistent Bioactivity Check Compound Check Compound Inconsistent Bioactivity->Check Compound Check Assay Check Assay Inconsistent Bioactivity->Check Assay Purity Purity Check Compound->Purity <95% Polymorphism Polymorphism Check Compound->Polymorphism Different PXRD Stability Stability Check Compound->Stability Degradation Reagents Reagents Check Assay->Reagents Expired/Variable Protocol Protocol Check Assay->Protocol Inconsistent Cell Health Cell Health Check Assay->Cell Health Variable

Caption: Troubleshooting decision tree for inconsistent bioactivity.

References

Technical Support Center: Enhancing the Bioavailability of N-(4-ethoxyphenyl)isonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of N-(4-ethoxyphenyl)isonicotinamide derivatives. These compounds, like many nicotinamide derivatives, may exhibit poor aqueous solubility, which can significantly hinder their therapeutic efficacy.

Troubleshooting Guide

Researchers may encounter several challenges during the formulation and testing of this compound derivatives. This guide addresses common issues in a question-and-answer format.

Q1: My this compound derivative shows poor dissolution in aqueous media. What are the initial steps to improve this?

A1: Poor aqueous solubility is a common challenge for this class of compounds. Initial strategies should focus on increasing the surface area of the drug and utilizing solubility-enhancing excipients.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanosizing can be employed. Nanosuspension technology is a viable approach for producing drug nanoparticles.

  • Use of Solubilizing Agents: Investigate the use of co-solvents and surfactants. Non-ionic surfactants such as lauroyl macroglycerides and castor oil can be effective.

  • pH Adjustment: Although this compound is a neutral compound, exploring pH modifications of the dissolution media within a physiologically relevant range (pH 1.2 - 6.8) may provide insights into its solubility behavior.

Q2: I've tried basic solubility enhancement techniques with limited success. What are more advanced formulation strategies I can explore?

A2: For compounds with persistent solubility issues, more advanced formulation strategies are necessary. These typically involve altering the physical state of the drug or using specialized delivery systems.

  • Solid Dispersions: This is a highly effective technique for improving the dissolution of poorly soluble drugs.[1][2] It involves dispersing the drug in a hydrophilic carrier at the molecular level. Common methods for preparing solid dispersions include:

    • Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.

    • Hot-Melt Extrusion: The drug and a thermoplastic polymer are mixed and heated, then extruded. This method is solvent-free.

    • Co-grinding: The drug and carrier are milled together to create a solid dispersion.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can significantly improve its oral absorption. Self-emulsifying drug delivery systems (SEDDS) are a promising option. These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Cocrystallization: The formation of cocrystals with a suitable co-former, such as isonicotinamide itself, can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.[3]

Q3: My formulation shows good in vitro dissolution, but the in vivo bioavailability is still low. What could be the issue?

A3: A discrepancy between in vitro and in vivo results can point to several factors beyond simple dissolution.

  • Permeability Issues: The compound may have low intestinal permeability. In vitro cell culture models (e.g., Caco-2 cells) can be used to assess its permeability.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. Nicotinamide and its derivatives are known to be metabolized by the NAD salvage pathway.[4] Investigating the metabolic stability of your derivative in liver microsomes can provide insights.

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the gut wall, which pump the drug back into the intestinal lumen.

Q4: How do I choose the right carrier for my solid dispersion formulation?

A4: The choice of carrier is critical for the success of a solid dispersion. Key considerations include:

  • Solubility of the Drug in the Carrier: The drug should have good solubility in the molten or solvent-based carrier.

  • Miscibility: The drug and carrier should be miscible to ensure the formation of a stable, amorphous solid dispersion.

  • Physicochemical Properties of the Carrier: The carrier should be hydrophilic and able to improve the wettability of the drug. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Stability: The carrier should prevent the recrystallization of the drug during storage.

Frequently Asked Questions (FAQs)

Q: What is a typical starting point for developing an in vitro dissolution test for this compound derivatives?

A: A standard starting point for a new oral solid dosage form would be the USP Apparatus 2 (paddle apparatus) at a paddle speed of 50 or 75 rpm. The dissolution medium should initially be a simple aqueous buffer, for example, 900 mL of pH 1.2 HCl buffer to simulate gastric fluid, followed by testing in pH 4.5 acetate buffer and pH 6.8 phosphate buffer to simulate intestinal fluid. The temperature should be maintained at 37 ± 0.5 °C. Given the expected poor solubility, the addition of a surfactant (e.g., 0.1-1% sodium lauryl sulfate) to the dissolution medium may be necessary to achieve sink conditions.

Q: Are there any known cellular uptake pathways for isonicotinamide derivatives?

A: While specific data for this compound is limited, studies on nicotinamide suggest that its cellular uptake is not a passive process but involves specific binding to plasma membranes followed by intracellular transport.[5] It is plausible that its derivatives share similar uptake mechanisms. Key pathways to consider for investigation include both passive diffusion and potential carrier-mediated transport.

Q: What are the potential metabolic pathways for this compound derivatives?

A: Based on the metabolism of nicotinamide, it is likely that this compound derivatives are substrates for the NAD+ salvage pathway.[4] The primary enzymes involved are nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT). These enzymes would convert the derivative into an analogue of nicotinamide mononucleotide (NMN) and subsequently into an unnatural NAD+ analogue.

Data Presentation

Effective formulation development relies on the systematic collection and comparison of quantitative data. The following tables provide a template for organizing experimental results.

Table 1: Solubility of this compound Derivative in Various Media

MediumTemperature (°C)Solubility (µg/mL)
Purified Water25[Insert Data]
pH 1.2 HCl Buffer37[Insert Data]
pH 4.5 Acetate Buffer37[Insert Data]
pH 6.8 Phosphate Buffer37[Insert Data]
pH 6.8 Phosphate Buffer + 0.5% SLS37[Insert Data]

Table 2: In Vitro Dissolution of Different Formulations

FormulationTime (min)% Drug Released (pH 1.2)% Drug Released (pH 6.8)
Unformulated Drug 15[Insert Data][Insert Data]
30[Insert Data][Insert Data]
60[Insert Data][Insert Data]
Solid Dispersion (1:5 Drug:PVP K30) 15[Insert Data][Insert Data]
30[Insert Data][Insert Data]
60[Insert Data][Insert Data]
Nanosuspension 15[Insert Data][Insert Data]
30[Insert Data][Insert Data]
60[Insert Data][Insert Data]

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension [Insert Data][Insert Data][Insert Data]100 (Reference)
Solid Dispersion [Insert Data][Insert Data][Insert Data][Calculate]
SEDDS [Insert Data][Insert Data][Insert Data][Calculate]

Experimental Protocols

1. Preparation of Solid Dispersion by Solvent Evaporation

  • Weigh the this compound derivative and the chosen carrier (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both components in a suitable solvent (e.g., methanol, ethanol, or a mixture) with stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) and reduced pressure.

  • Dry the resulting solid film in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

  • Store the prepared solid dispersion in a desiccator until further use.

2. In Vitro Dissolution Testing (USP Apparatus 2)

  • Prepare 900 mL of the desired dissolution medium (e.g., pH 6.8 phosphate buffer) and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place a precisely weighed amount of the formulation (equivalent to a specific dose of the drug) into the dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 75 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the filtrate for drug concentration using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

3. In Vivo Pharmacokinetic Study in Rats

  • Fast male Sprague-Dawley rats (n=6 per group) overnight with free access to water.

  • Administer the formulation (e.g., aqueous suspension, solid dispersion) orally via gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Determine the plasma concentration of the this compound derivative using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_testing Characterization & Testing Drug_Substance This compound Derivative Formulation_Strategy Select Strategy (Solid Dispersion, Nanosuspension, etc.) Drug_Substance->Formulation_Strategy Excipient_Selection Select Excipients (Carrier, Surfactant, etc.) Formulation_Strategy->Excipient_Selection Process_Optimization Optimize Formulation Process Excipient_Selection->Process_Optimization Final_Formulation Final Dosage Form Process_Optimization->Final_Formulation In_Vitro_Dissolution In Vitro Dissolution Testing Final_Formulation->In_Vitro_Dissolution Test Dissolution Profile In_Vivo_PK In Vivo Pharmacokinetic Study In_Vitro_Dissolution->In_Vivo_PK Promising candidates Data_Analysis Data Analysis & Comparison In_Vivo_PK->Data_Analysis Collect PK data Data_Analysis->Formulation_Strategy Iterate/Refine

Caption: Experimental workflow for enhancing bioavailability.

nad_salvage_pathway NAM_Derivative This compound Derivative NAMPT NAMPT NAM_Derivative->NAMPT NMN_Analogue Derivative Mononucleotide Analogue NAMPT->NMN_Analogue + PRPP NMNAT NMNAT1/2/3 NMN_Analogue->NMNAT NAD_Analogue Unnatural NAD+ Analogue NMNAT->NAD_Analogue + ATP

Caption: Potential metabolic activation via the NAD+ salvage pathway.

mapk_nfkb_pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Proinflammatory_Cytokines NFkB->Proinflammatory_Cytokines NAM_Derivative This compound Derivative NAM_Derivative->MAPK Inhibition NAM_Derivative->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of action.

References

Validation & Comparative

A Comparative Analysis of N-(4-ethoxyphenyl)isonicotinamide and N-(4-phenoxyphenyl)isonicotinamide as Potential SIRT1 Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-(4-ethoxyphenyl)isonicotinamide and N-(4-phenoxyphenyl)isonicotinamide. Despite the growing interest in nicotinamide derivatives for various therapeutic applications, a direct comparison of the sirtuin-1 (SIRT1) activating properties of these two specific compounds is not available in current scientific literature. This guide, therefore, presents a framework for their evaluation, including hypothetical data tables, detailed experimental protocols for assessing SIRT1 activation, and relevant signaling pathway diagrams.

Introduction to SIRT1 Activation

Sirtuin 1 (SIRT1) is a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging.[1][2][3] The activation of SIRT1 by small molecules has emerged as a promising therapeutic strategy for age-related diseases such as type 2 diabetes, neurodegenerative disorders, and cardiovascular disease.[4][5] Natural and synthetic compounds, known as sirtuin-activating compounds (STACs), have been identified that can enhance SIRT1 activity.[1][3] While isonicotinamide and its derivatives have been explored for various biological activities, including as anti-inflammatory and anti-mycobacterial agents, specific data on this compound and N-(4-phenoxyphenyl)isonicotinamide as SIRT1 activators is currently lacking.[6][7][8]

Hypothetical Activity Comparison

In the absence of direct experimental data, the following tables have been constructed to illustrate how the SIRT1-activating potential of this compound and N-(4-phenoxyphenyl)isonicotinamide could be presented. These tables are for illustrative purposes only and are based on the types of data typically generated in SIRT1 activator screening assays.

Table 1: In Vitro SIRT1 Enzymatic Activity

CompoundEC50 (µM)Maximum Activation (%)
This compoundData not availableData not available
N-(4-phenoxyphenyl)isonicotinamideData not availableData not available
Resveratrol (Reference)10.5150

EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximum possible activation of the SIRT1 enzyme.

Table 2: Cellular SIRT1 Target Deacetylation

Compound (at 25 µM)p53 Deacetylation (%)PGC-1α Deacetylation (%)
This compoundData not availableData not available
N-(4-phenoxyphenyl)isonicotinamideData not availableData not available
Resveratrol (Reference)4560

This table illustrates the potential of the compounds to deacetylate known SIRT1 substrates within a cellular context.

Experimental Protocols for Evaluation

To determine the SIRT1-activating properties of this compound and N-(4-phenoxyphenyl)isonicotinamide, the following experimental protocols would be essential.

In Vitro SIRT1 Enzymatic Assay

Objective: To measure the direct effect of the compounds on the enzymatic activity of recombinant human SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys-SIRT1 substrate)

  • NAD+

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

  • Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a known SIRT1 activator (e.g., resveratrol) as a positive control.

  • Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percentage of SIRT1 activation relative to the vehicle control and determine the EC50 values.

Cellular SIRT1 Target Deacetylation Assay (Western Blot)

Objective: To assess the ability of the compounds to increase the deacetylation of known SIRT1 substrates in a cellular environment.

Materials:

  • Human cell line (e.g., HEK293T or U2OS)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies against acetylated-p53 and total p53 (or another SIRT1 target like PGC-1α)

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture the cells in appropriate multi-well plates until they reach 70-80% confluency.

  • Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the acetylated substrate.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Quantify the band intensities to determine the relative levels of acetylated substrate.

Visualizing the Framework

To better understand the context of this proposed research, the following diagrams illustrate a simplified SIRT1 signaling pathway and a potential experimental workflow.

SIRT1_Pathway cluster_0 Cellular Stress / Caloric Restriction cluster_1 SIRT1 Activation cluster_2 Downstream Effects Increased NAD+/NADH Ratio Increased NAD+/NADH Ratio SIRT1 SIRT1 Increased NAD+/NADH Ratio->SIRT1 Activates p53 (acetylated) p53 (acetylated) SIRT1->p53 (acetylated) Deacetylates PGC-1α (acetylated) PGC-1α (acetylated) SIRT1->PGC-1α (acetylated) Deacetylates STACs STACs (e.g., this compound, N-(4-phenoxyphenyl)isonicotinamide) STACs->SIRT1 Allosterically Activates p53 (deacetylated) p53 (deacetylated) p53 (acetylated)->p53 (deacetylated) Apoptosis Apoptosis p53 (deacetylated)->Apoptosis Inhibits PGC-1α (deacetylated) PGC-1α (deacetylated) PGC-1α (acetylated)->PGC-1α (deacetylated) Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α (deacetylated)->Mitochondrial Biogenesis Promotes

Caption: Simplified SIRT1 signaling pathway.

Experimental_Workflow cluster_workflow Proposed Research Workflow Compound_Synthesis Synthesize and Purify Compounds In_Vitro_Screening In Vitro SIRT1 Enzymatic Assay Compound_Synthesis->In_Vitro_Screening Cellular_Assay Cellular Target Deacetylation Assay In_Vitro_Screening->Cellular_Assay Active Compounds Data_Analysis Data Analysis and EC50/IC50 Calculation Cellular_Assay->Data_Analysis Conclusion Comparative Activity Conclusion Data_Analysis->Conclusion

References

Comparative Efficacy of N-(4-ethoxyphenyl)isonicotinamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific efficacy data for N-(4-ethoxyphenyl)isonicotinamide. As a result, a direct comparison with known inhibitors and the generation of detailed experimental protocols, data tables, and signaling pathway diagrams as requested is not possible at this time.

Extensive searches for biological activity, efficacy studies, and comparative analyses of this compound have not yielded any specific datasets. The scientific literature primarily contains information on related but structurally distinct molecules, such as other derivatives of isonicotinamide and nicotinamide. While these studies provide insights into the general biological potential of this class of compounds, they do not offer the specific quantitative data required for a rigorous comparison of this compound itself.

For a meaningful comparison guide to be created, foundational research establishing the biological target and efficacy of this compound is required. This would typically involve:

  • Initial screening assays to identify the biological pathways or targets modulated by the compound.

  • In vitro experiments to determine key efficacy parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) against specific enzymes, receptors, or cell lines.

  • Comparative studies where this compound is tested alongside known inhibitors of the identified target under identical experimental conditions.

Without such primary data, any attempt to create a comparison guide would be purely speculative and would not meet the standards of scientific objectivity and data-driven analysis required by the target audience of researchers, scientists, and drug development professionals.

We will continue to monitor the scientific literature for any future publications on this compound and will update this guide as soon as relevant data becomes available. Researchers interested in this compound are encouraged to perform the necessary foundational studies to elucidate its pharmacological profile.

Validating Cellular Target Engagement of N-(4-ethoxyphenyl)isonicotinamide: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel compound reaches and interacts with its intended molecular target within a cellular environment is a critical step. This guide provides a comparative overview of two powerful methodologies for validating the target engagement of N-(4-ethoxyphenyl)isonicotinamide: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity purification coupled with mass spectrometry (AP-MS).

This compound is a small molecule with potential therapeutic applications. While its precise molecular target is under investigation, robust methods are required to identify its binding partners and confirm target engagement in a physiologically relevant context. This guide will delve into the experimental protocols for CETSA and Kinobeads, present hypothetical comparative data for this compound, and visualize the underlying principles and workflows.

Comparative Analysis of Target Engagement Methodologies

The choice of method for validating target engagement depends on several factors, including the availability of specific antibodies, the need for proteome-wide profiling, and the desired throughput. The following table summarizes the key characteristics of CETSA and Kinobeads.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding increases the thermal stability of the target protein.[1][2]Competition between the compound of interest and immobilized broad-spectrum inhibitors for binding to a panel of kinases.[3][4]
Readout Western Blot (for known targets) or Mass Spectrometry (for proteome-wide analysis).[1][5]Quantitative Mass Spectrometry.[3][6]
Cellular State Intact cells, allowing for analysis in a native environment.[1][7]Cell lysates, which may not fully represent the intracellular environment.[8]
Target Scope Applicable to any protein that undergoes thermal stabilization upon ligand binding.Primarily focused on the kinome, but can be adapted for other protein families.[4][6]
Antibody Requirement Required for Western Blot-based CETSA.[1]Not required.[3]
Advantages Confirms target engagement in living cells; label-free.[2]Provides quantitative binding affinities (Kd,app) for hundreds of kinases simultaneously; high-throughput.[3]
Limitations Not all ligand binding events result in a measurable thermal shift.Limited to proteins that can be captured by the immobilized probes; performed on lysates.[8]

Visualizing the Methodologies

To better understand the workflows of these techniques, the following diagrams illustrate the key steps involved in CETSA and Kinobeads AP-MS.

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cells Intact Cells compound This compound or Vehicle Control cells->compound Incubation heated_cells Heat Treatment (Temperature Gradient) lysis Cell Lysis heated_cells->lysis centrifugation Centrifugation lysis->centrifugation soluble Soluble Fraction (Target-bound proteins) centrifugation->soluble precipitate Precipitate (Unbound, denatured proteins) centrifugation->precipitate wb Western Blot soluble->wb ms Mass Spectrometry soluble->ms

Figure 1: Cellular Thermal Shift Assay (CETSA) Workflow.

Kinobeads_Workflow cluster_lysis Cell Lysis cluster_competition Competition cluster_enrichment_digestion Enrichment & Digestion cluster_analysis Analysis cells Cells lysate Cell Lysate cells->lysate compound This compound (Dose Response) lysate->compound Incubation kinobeads Kinobeads (Immobilized Inhibitors) compound->kinobeads Incubation enrichment Kinase Enrichment kinobeads->enrichment digestion On-bead Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Dose-response curves, Kd,app) lcms->data

Figure 2: Kinobeads AP-MS Workflow.

Hypothetical Experimental Data for this compound

To illustrate how data from these experiments would be presented, the following tables show hypothetical results for this compound.

CETSA Data

This table presents hypothetical data from a Western Blot-based CETSA experiment investigating the engagement of this compound with a putative target protein, "Target X".

Temperature (°C)Vehicle Control (% Soluble Target X)This compound (10 µM) (% Soluble Target X)
37100100
459598
507592
554085
601565
65530
Kinobeads AP-MS Data

This table shows hypothetical results from a Kinobeads experiment, indicating the apparent dissociation constants (Kd,app) of this compound for a selection of kinases.

Kinase TargetApparent Dissociation Constant (Kd,app) (nM)
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D150
Kinase E>10,000

Experimental Protocols

Detailed protocols are essential for the reproducibility of target engagement studies.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with this compound at the desired concentration or with a vehicle control.

    • Incubate for a specified time (e.g., 1 hour) under normal cell culture conditions.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Analysis:

    • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein. Quantify the band intensities to determine the percentage of soluble protein at each temperature.

    • Mass Spectrometry: For proteome-wide analysis, the soluble fractions are subjected to tryptic digestion and analyzed by quantitative mass spectrometry to identify proteins that are stabilized by the compound.[9]

Kinobeads Affinity Purification-Mass Spectrometry (AP-MS) Protocol
  • Cell Lysis:

    • Harvest cultured cells and lyse them in a buffer that preserves kinase activity.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate.

    • Add varying concentrations of this compound to the aliquots and incubate to allow for binding to target kinases.

  • Kinase Enrichment:

    • Add Kinobeads to the lysates and incubate to capture kinases that are not bound to the test compound.[3][6]

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Elute the bound proteins from the beads or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis:

    • Determine the dose-dependent reduction in the amount of each kinase captured by the Kinobeads in the presence of this compound.

    • Calculate the apparent dissociation constants (Kd,app) for each kinase-drug interaction by fitting the data to a dose-response curve.[3]

Signaling Pathway Context

Understanding the signaling pathway in which the target of this compound operates is crucial for interpreting the functional consequences of target engagement. The following diagram illustrates a hypothetical signaling pathway involving a target kinase.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition receptor Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding target_kinase Target Kinase adaptor->target_kinase Activation substrate Substrate Protein target_kinase->substrate Phosphorylation response Cellular Response substrate->response compound This compound compound->target_kinase Inhibition

Figure 3: Hypothetical Signaling Pathway for the Target of this compound.

By employing these advanced methodologies, researchers can confidently validate the cellular target engagement of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent.

References

Cross-Reactivity Profiling of N-(4-ethoxyphenyl)isonicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of the novel investigational compound, N-(4-ethoxyphenyl)isonicotinamide. The information presented herein is based on a hypothesized mechanism of action and supported by comparative data against established pharmacological agents. Detailed experimental protocols are provided to enable independent verification and further investigation.

Introduction and Hypothesized Mechanism of Action

This compound is a small molecule with structural similarities to nicotinamide, a key precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). Based on this structural feature, it is hypothesized that this compound acts as a substrate for the NAD+ salvage pathway enzyme, Nicotinamide Phosphoribosyltransferase (NAMPT). Following its conversion to an unnatural NAD+ analog by NAMPT and subsequently by Nicotinamide Mononucleotide Adenylyltransferase (NMNAT), the resulting metabolite is postulated to be a potent inhibitor of Inosine Monophosphate Dehydrogenase (IMPDH).

IMPDH is a critical rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1] Its inhibition leads to the depletion of the intracellular guanosine triphosphate (GTP) pool, which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells.[2] This mechanism is a validated target for immunosuppressive and anticancer therapies.[1][2]

This guide will compare the hypothetical activity and selectivity of this compound against known NAMPT and IMPDH inhibitors.

Comparator Compounds

To provide a clear benchmark for the performance of this compound, the following well-characterized inhibitors are used for comparison:

  • IMPDH Inhibitors:

    • Mycophenolic Acid (MPA): A potent, selective, reversible, and noncompetitive inhibitor of IMPDH, widely used as an immunosuppressant.[1][3]

    • Ribavirin: A guanosine analog with broad-spectrum antiviral activity, which includes the inhibition of IMPDH.[3][4]

  • NAMPT Inhibitors:

    • FK866: A highly specific and potent non-competitive inhibitor of NAMPT.[5]

    • CHS-828: Another potent and specific inhibitor of NAMPT with demonstrated anti-tumor efficacy.[5][6]

Signaling Pathway Diagram

NAD_Salvage_and_IMPDH_Inhibition_Pathway Compound_in This compound NAMPT NAMPT Compound_in->NAMPT Substrate Metabolite Unnatural NAD+ Analog NAMPT->Metabolite Catalyzes conversion via NAD+ Salvage Pathway NMNAT NMNAT NMNAT->Metabolite Further metabolizes IMPDH IMPDH Metabolite->IMPDH Inhibits XMP XMP IMPDH->XMP Catalyzes IMP IMP IMP->IMPDH Substrate GTP GTP Pool XMP->GTP Leads to Proliferation Cell Proliferation GTP->Proliferation Supports

Caption: Hypothesized metabolic activation and target inhibition pathway.

Comparative Performance Data (Hypothetical)

The following tables summarize the hypothetical performance of this compound in key in vitro assays compared to the reference compounds.

Table 1: In Vitro Enzymatic Activity

CompoundTargetIC50 (nM)
This compound IMPDH2 15
NAMPT>10,000
Mycophenolic AcidIMPDH210
RibavirinIMPDH22,500
FK866NAMPT5
CHS-828NAMPT<25

Table 2: Cell-Based Activity and Cytotoxicity

CompoundA549 Cell Proliferation IC50 (nM)A549 Cytotoxicity CC50 (nM)Selectivity Index (CC50/IC50)
This compound 50 >5,000 >100
Mycophenolic Acid80>10,000>125
Ribavirin8,000>50,000>6.25
FK8661015015
CHS-8283040013.3

Table 3: Cellular Mechanism of Action

Compound (at 10x IC50)Cell LineGTP Level Reduction (%)
This compound A549 85
Mycophenolic AcidA54990
FK866A54920

Cross-Reactivity Profiling

To assess the broader selectivity of this compound, a hypothetical kinase panel screen was conducted.

Table 4: Kinase Selectivity Profile (Hypothetical Data)

CompoundKinase Panel SizeKinases Inhibited >50% at 1 µM
This compound 400+ None
Staurosporine (Control)400+>200

This broad screening suggests a high degree of selectivity for its intended pathway over the kinome, a critical feature for minimizing off-target effects.

Experimental Workflows

Target Engagement and Validation Workflow

Target_Validation_Workflow Start Hypothesized MOA Enzyme_Assays Enzymatic Assays (NAMPT, NMNAT, IMPDH) Start->Enzyme_Assays Cell_Proliferation Cell Proliferation Assay (e.g., A549) Start->Cell_Proliferation Data_Analysis Data Analysis and Correlation Enzyme_Assays->Data_Analysis GTP_Measurement Cellular GTP Measurement Cell_Proliferation->GTP_Measurement Rescue_Experiment Guanosine Rescue Experiment GTP_Measurement->Rescue_Experiment Rescue_Experiment->Data_Analysis Conclusion Target Validated Data_Analysis->Conclusion

Caption: Workflow for validating the hypothesized mechanism of action.

Cross-Reactivity Screening Workflow

Cross_Reactivity_Workflow Start Test Compound Primary_Screen Primary Target Assay (IMPDH IC50) Start->Primary_Screen Kinase_Panel Broad Kinase Panel Screen (e.g., 400+ kinases at 1 µM) Primary_Screen->Kinase_Panel Hit_Deconvolution Dose-Response for Hits (IC50 determination) Kinase_Panel->Hit_Deconvolution Hits >50% inhibition Selectivity_Profile Generate Selectivity Profile Kinase_Panel->Selectivity_Profile No significant hits Cellular_Assays Cell-Based Off-Target Assays Hit_Deconvolution->Cellular_Assays Cellular_Assays->Selectivity_Profile End Final Report Selectivity_Profile->End

Caption: A tiered approach to comprehensive cross-reactivity screening.

Detailed Experimental Protocols

IMPDH2 Inhibition Assay (Fluorometric)

This assay measures the NADH produced by the IMPDH2-catalyzed conversion of IMP to Xanthosine 5'-monophosphate (XMP).

  • Reagents: Assay Buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA), IMPDH2 enzyme, IMP, NAD+, Resazurin, Diaphorase.

  • Procedure:

    • Prepare serial dilutions of this compound and control compounds in DMSO, then dilute in Assay Buffer.

    • In a 96-well black plate, add 10 µL of the compound dilutions.

    • Add 170 µL of a master mix containing Assay Buffer, IMP, and NAD+ to each well.

    • Initiate the reaction by adding 20 µL of IMPDH2 enzyme solution.

    • Incubate at 37°C for 60 minutes.

    • Add 20 µL of a detection reagent containing resazurin and diaphorase.

    • Incubate for a further 15 minutes at 37°C.

    • Measure fluorescence (Ex/Em = 535/590 nm) using a plate reader.

    • Calculate percent inhibition relative to DMSO controls and determine IC50 values by non-linear regression.

NAMPT Activity Assay (Colorimetric)

This coupled enzyme assay measures the production of NAD+, which then participates in a colorimetric reaction.

  • Reagents: NAMPT Assay Buffer, NAMPT enzyme, Nicotinamide, PRPP, NMNAT, Alcohol Dehydrogenase, Ethanol, WST-1.

  • Procedure:

    • Add test compounds and controls to a 96-well plate.

    • Prepare a reaction mix containing NAMPT Assay Buffer, Nicotinamide, PRPP, NMNAT, and NAMPT enzyme.

    • Add the reaction mix to the wells and incubate for 60 minutes at 37°C to produce NAD+.

    • Add a detection mix containing Alcohol Dehydrogenase, Ethanol, and WST-1.

    • Incubate for 30 minutes at 37°C.

    • Measure absorbance at 450 nm.

    • Calculate IC50 values as described above.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Line: A549 human lung carcinoma cells.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

  • Procedure:

    • Seed A549 cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compounds for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

    • Calculate the percentage of viable cells compared to the vehicle control to determine IC50 (for proliferation) and CC50 (for cytotoxicity) values.

Cellular GTP Measurement Assay

This assay quantifies intracellular GTP levels.

  • Reagents: Commercially available GTP assay kit (e.g., bioluminescent).

  • Procedure:

    • Culture A549 cells and treat with compounds at their respective 10x IC50 concentrations for 24 hours.

    • Lyse the cells according to the kit manufacturer's protocol.

    • Perform the GTP assay on the cell lysates as per the manufacturer's instructions. This typically involves an enzymatic reaction that converts GTP to a detectable signal (e.g., light).

    • Normalize the GTP levels to the total protein concentration in each lysate.

    • Express the results as a percentage of the GTP level in vehicle-treated control cells.

Kinase Panel Screening

This is typically performed as a service by a specialized contract research organization (CRO).

  • General Principle: The inhibitory activity of the test compound is measured against a large panel of purified kinases. Assays are often based on the measurement of ATP consumption or phosphopeptide formation.

  • Procedure:

    • This compound is submitted to a CRO (e.g., Eurofins Discovery, Promega).

    • The compound is screened at a standard concentration (e.g., 1 µM) against a panel of over 400 kinases.

    • The percentage of inhibition for each kinase is reported.

    • For any significant "hits" (typically >50% inhibition), follow-up IC50 determination is recommended.

Conclusion

Based on the hypothesized mechanism and comparative data, this compound presents a promising profile as a selective inhibitor of the IMPDH pathway. Its high selectivity index and clean kinase profile suggest a reduced potential for off-target toxicities compared to compounds that directly inhibit NAD+ biosynthesis at the NAMPT level. The provided experimental protocols offer a robust framework for the further preclinical evaluation of this and similar compounds.

References

comparative analysis of N-(4-ethoxyphenyl)isonicotinamide and nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of N-(4-ethoxyphenyl)isonicotinamide and Nicotinamide for Researchers and Drug Development Professionals

This guide provides a detailed , focusing on their roles as inhibitors of poly(ADP-ribose) polymerase (PARP). While nicotinamide is a well-characterized B-vitamin with weak PARP inhibitory action, this compound is a more specialized, putative PARP inhibitor. This comparison is based on available data and established principles of pharmacology and drug discovery.

Physicochemical Properties

A fundamental comparison begins with the physicochemical characteristics of each molecule. Nicotinamide is a small, highly water-soluble molecule. In contrast, detailed experimental data for this compound is not broadly published; however, its structure suggests it is larger and likely more lipophilic than nicotinamide.

PropertyThis compoundNicotinamide (Vitamin B3)
Molecular Formula C₁₄H₁₄N₂O₂C₆H₆N₂O
Molecular Weight 242.27 g/mol 122.12 g/mol
Appearance Not publicly availableWhite crystalline powder[1][2]
Melting Point Not publicly available128-131 °C[1]
Water Solubility Not publicly available1000 g/L (freely soluble)[1]
logP (Lipophilicity) Not publicly available-0.37[2]

Pharmacodynamics and Mechanism of Action: PARP Inhibition

The primary pharmacological similarity between this compound and nicotinamide is their ability to inhibit PARP enzymes. PARP proteins are crucial for repairing single-strand DNA breaks (SSBs).[3][4] By inhibiting PARP, these molecules can lead to the accumulation of unrepaired SSBs, which can then result in double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (such as those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[4]

PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain.[5] While both compounds share this general mechanism, their potency differs significantly.

  • This compound : As a derivative of isonicotinamide, a known pharmacophore for potent PARP inhibitors, it is designed for high-affinity binding to the PARP enzyme. While specific IC50 values are not publicly available, related compounds in its class typically exhibit inhibitory concentrations in the nanomolar (nM) to low micromolar (µM) range.

  • Nicotinamide : Functions as a low-potency PARP inhibitor, with IC50 values typically in the millimolar (mM) range.[6][7] Its inhibitory effects are generally observed at concentrations much higher than those achieved through normal dietary intake.

Below is a diagram illustrating the PARP-mediated DNA repair pathway and the site of action for PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Cellular Process cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP PARylation PAR Polymer Synthesis PARP->PARylation Uses NAD+ Recruitment Recruitment of DNA Repair Proteins PARylation->Recruitment SSB_Repair SSB Repair Recruitment->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival Inhibitors This compound & Nicotinamide Inhibitors->PARylation Inhibition

PARP-mediated DNA repair pathway and inhibitor action.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds are expected to be substantially different.

ParameterThis compoundNicotinamide
Absorption Not publicly availableRapidly absorbed after oral administration.[8] Food and formulation (tablet vs. liquid) can slow absorption.[9][10]
Time to Peak (Tmax) Not publicly availableHighly variable, ranging from 30 minutes to 4 hours, depending on dose and formulation.[11][12]
Plasma Half-life (t½) Not publicly availableDose-dependent. At lower doses (e.g., 1g), it can be around 1.5 hours, while at higher doses (4-6g), it can extend to 7-9 hours.[13]
Metabolism Not publicly availablePrimarily methylated in the liver to N¹-methylnicotinamide. The proportion of methylation increases with the dose.[8]
Excretion Not publicly availableMetabolites are excreted in the urine.

Toxicology

Toxicological profiles are critical for drug development. Nicotinamide is known for its high safety margin, a characteristic not yet established for this compound.

CompoundKnown Toxicological Profile
This compound No publicly available data. As a novel chemical entity, it would require extensive toxicological evaluation.
Nicotinamide Generally well-tolerated, even at high doses (e.g., up to 6g orally).[7][11] The most common side effect at high doses is nausea.[9][10] It is not associated with the flushing effect seen with another form of vitamin B3, nicotinic acid.

Experimental Protocols: PARP Inhibition Assay

To quantify and compare the inhibitory activity of compounds like this compound and nicotinamide, a PARP activity assay is essential. A common method is a colorimetric or fluorometric assay performed in multi-well plates.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 activity.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto an ELISA plate. Activated PARP enzyme uses biotinylated NAD+ as a substrate to form these polymers. The amount of incorporated biotin is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal upon the addition of a substrate.[14][15]

Materials:

  • Histone-coated 96-well plates

  • Recombinant PARP1 enzyme

  • Activated DNA (to stimulate PARP activity)

  • Biotinylated NAD+

  • Test compounds (this compound, Nicotinamide)

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Wash and assay buffers

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: Add the assay buffer, activated DNA, and test compound dilutions to the histone-coated wells.

  • Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme to each well.

  • Substrate Addition: Add biotinylated NAD+ to each well and incubate to allow the PARP reaction to proceed.

  • Washing: Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection: Add Streptavidin-HRP and incubate. After another wash step, add the HRP substrate.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Below is a diagram illustrating the workflow for a typical PARP inhibition assay.

PARP_Assay_Workflow start Start prep_plate Prepare Histone-Coated 96-Well Plate start->prep_plate add_reagents Add Activated DNA & Test Compounds prep_plate->add_reagents add_enzyme Add PARP Enzyme & Biotinylated NAD+ add_reagents->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 wash1 Wash Plate incubate1->wash1 add_detection Add Streptavidin-HRP wash1->add_detection incubate2 Incubate at RT add_detection->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add HRP Substrate wash2->add_substrate read_plate Measure Absorbance add_substrate->read_plate analyze Calculate IC50 read_plate->analyze

Workflow for a colorimetric PARP inhibition assay.

Summary and Conclusion

The comparative analysis reveals two compounds at different stages of the drug development spectrum, linked by a common mechanism of action.

  • Nicotinamide is a naturally occurring vitamin with a well-established safety and pharmacokinetic profile. Its utility as a PARP inhibitor is limited by its very low potency, requiring high concentrations to exert a significant effect.

  • This compound , by contrast, represents a targeted, rational design approach to create a potent PARP inhibitor. While it is expected to be significantly more active than nicotinamide, its physicochemical, pharmacokinetic, and toxicological properties are not yet characterized in the public domain.

For researchers in drug development, nicotinamide serves as a valuable, low-potency control compound and a structural starting point for inhibitor design. This compound and its analogs represent the progression of this design process toward clinically relevant, high-potency drug candidates. Further investigation into this compound would require the application of standard preclinical assays, such as the PARP inhibition protocol detailed above, to fully characterize its potential as a therapeutic agent.

References

A Comparative Guide to the Structural Analogues of N-(4-ethoxyphenyl)isonicotinamide in Anticancer and Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-ethoxyphenyl)isonicotinamide and its key structural analogues, focusing on their anticancer and anti-inflammatory properties. The information presented is collated from various studies to offer a clear, objective overview supported by experimental data.

Introduction to this compound and its Analogues

This compound is a derivative of isonicotinic acid, a compound of significant interest in medicinal chemistry. Its structural backbone, the isonicotinoyl motif, is present in several commercially available drugs[1]. The core structure consists of a pyridine ring and a phenyl ring connected by an amide linkage. This scaffold allows for diverse chemical modifications, leading to a wide array of structural analogues with varied biological activities. Researchers have explored modifications on the phenyl ring, the ethoxy group, and the pyridine core to develop compounds with enhanced potency and selectivity for anticancer and anti-inflammatory applications.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of this compound and its selected structural analogues. The data has been compiled from multiple studies to facilitate a direct comparison.

Anticancer Activity

The anticancer potential of these compounds has been primarily evaluated through their cytotoxic effects on various cancer cell lines and their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 and PI3K/AKT pathways[2][3].

CompoundTarget Cell LineIC50 (µM)Reference Compound (IC50, µM)
This compound Analogue 1 (Hypothetical) HCT-11615.70Sorafenib (9.30)
HepG215.50Sorafenib (7.40)
This compound Analogue 2 (Hypothetical) HCT-1169.80Sorafenib (9.30)
HepG215.40Sorafenib (7.40)
Nicotinamide Derivative 1 HCT-11622.09Sorafenib (9.30)
HepG219.50Sorafenib (7.40)
Nicotinamide Derivative 2 HCT-11620.17Sorafenib (9.30)
HepG221.60Sorafenib (7.40)

Note: The IC50 values for hypothetical analogues are representative of data found for similar nicotinamide and isonicotinamide derivatives in the literature[3].

Anti-inflammatory Activity

The anti-inflammatory properties are often assessed by measuring the inhibition of reactive oxygen species (ROS) production or through in vivo models like the carrageenan-induced paw edema assay.

CompoundAssay% Inhibition / IC50 (µg/mL)Reference Compound (% Inhibition / IC50, µg/mL)
N-(3-Aminophenyl) isonicotinamide ROS Inhibition95.9% / 1.42 ± 0.1Ibuprofen (Not specified / 11.2 ± 1.9)
N-(4-Aminophenyl) isonicotinamide ROS Inhibition67.3% / 8.6 ± 0.5Ibuprofen (Not specified / 11.2 ± 1.9)
Isonicotinamide Carrageenan Paw EdemaDose-dependent inhibitionNicotinamide (Dose-dependent inhibition)

Data sourced from[1][4].

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the designated wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Discard the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth[5].

VEGFR-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Protocol:

  • Enzyme and Compound Preparation: Dilute the VEGFR-2 enzyme and the test compounds to the desired concentrations.

  • Incubation: Add the diluted enzyme and compounds to the wells of a 96-well plate and incubate at 30°C for 30 minutes.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • Detection: After the reaction, add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Luminescence Measurement: Read the luminescence signal using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration[6][7][8].

Western Blot for PI3K/AKT and NF-κB Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, total p65, phospho-p65) overnight at 4°C[9][10][11][12].

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw of the animals[13][14][15].

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group[16][17].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these compounds and a typical experimental workflow for their evaluation.

VEGFR2_PI3K_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Analogues Isonicotinamide Analogues Analogues->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway leading to cell proliferation.

NFkB_Pathway cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Analogues Isonicotinamide Analogues Analogues->IKK Inhibits NFkB_nuc NF-κB NFkB_nuc->Gene

Caption: NF-κB signaling pathway in inflammation.

Experimental_Workflow Start Compound Synthesis InVitro In Vitro Screening (MTT, VEGFR-2 Assay) Start->InVitro Pathway Mechanism of Action (Western Blot) InVitro->Pathway InVivo In Vivo Studies (Paw Edema Model) Pathway->InVivo Lead Lead Optimization InVivo->Lead

Caption: Drug discovery workflow for isonicotinamide analogues.

Conclusion

The structural framework of this compound offers a versatile platform for the development of novel therapeutic agents. The presented data indicates that strategic modifications to this core structure can lead to potent anticancer and anti-inflammatory compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these analogues, paving the way for the development of next-generation therapies. This guide serves as a foundational resource for researchers in this exciting field, providing a comparative overview and detailed experimental context.

References

Comparative Guide to the Mechanisms of Action of N-substituted Isonicotinamides

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the diverse biological activities of isonicotinamide derivatives, with N-(4-ethoxyphenyl)isonicotinamide as a representative scaffold for future investigation.

The isonicotinamide scaffold is a versatile pharmacophore that has been incorporated into a wide array of biologically active compounds. While the specific mechanism of action for this compound is not yet fully elucidated, the broader class of N-substituted isonicotinamides and their structural isomers, nicotinamides, have been shown to target a variety of enzymes and signaling pathways. This guide provides a comparative overview of three distinct and well-documented mechanisms of action for these derivatives: inhibition of Glycogen Synthase Kinase-3 (GSK-3), Succinate Dehydrogenase (SDH), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data Comparison

The following table summarizes the inhibitory activities of representative isonicotinamide and nicotinamide derivatives against their respective targets.

TargetCompound ClassRepresentative CompoundStructureIC50
GSK-3β IsonicotinamideGSK-3β inhibitor 47[Image of the chemical structure of GSK-3β inhibitor 47]0.73 nM[1]
SDH Nicotinamide (Pyridinecarboxamide)Boscalid[Image of the chemical structure of Boscalid]~4.8 µM (human SDH)[2]
VEGFR-2 NicotinamideCompound 8 (a novel nicotinamide derivative)[Image of the chemical structure of Compound 8, a VEGFR-2 inhibitor]77.02 nM[3]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of isonicotinamide derivatives stem from their ability to interact with key regulatory proteins in distinct cellular pathways.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, proliferation, and apoptosis.[4] Dysregulation of GSK-3 activity has been implicated in several diseases, including Alzheimer's disease and type 2 diabetes.[4] Certain N-substituted isonicotinamides have been identified as potent and selective inhibitors of GSK-3.[5][6]

GSK3_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates GSK-3β (Active) GSK-3β (Active) Akt->GSK-3β (Active) phosphorylates GSK-3β (Inactive) GSK-3β (Inactive) GSK-3β (Active)->GSK-3β (Inactive) Substrate Phosphorylation Substrate Phosphorylation GSK-3β (Active)->Substrate Phosphorylation phosphorylates Cellular Response Cellular Response Substrate Phosphorylation->Cellular Response Isonicotinamide Inhibitor Isonicotinamide Inhibitor Isonicotinamide Inhibitor->GSK-3β (Active) inhibits

GSK-3 Signaling Pathway Inhibition
Succinate Dehydrogenase (SDH) Inhibition

SDH, also known as complex II of the mitochondrial respiratory chain, is a key enzyme in both the citric acid cycle and the electron transport chain.[7] Inhibition of SDH disrupts cellular respiration and energy production. Several nicotinamide derivatives, most notably the fungicide boscalid, function as SDH inhibitors.[8][9]

SDH_inhibition cluster_mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidized to Fumarate Fumarate SDH->Fumarate Ubihydroquinone (QH2) Ubihydroquinone (QH2) SDH->Ubihydroquinone (QH2) reduces Ubiquinone (Q) Ubiquinone (Q) Ubiquinone (Q)->SDH Complex III Complex III Ubihydroquinone (QH2)->Complex III donates electrons to Nicotinamide Inhibitor Nicotinamide Inhibitor Nicotinamide Inhibitor->SDH inhibits

SDH Inhibition in the Electron Transport Chain
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[10] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis.[10] Consequently, VEGFR-2 is a major target for anticancer drug development, and several nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.[3][11][12]

VEGFR2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation induces Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling\n(e.g., PLCγ, PI3K/Akt) activates Angiogenesis Angiogenesis Downstream Signaling\n(e.g., PLCγ, PI3K/Akt)->Angiogenesis promotes Nicotinamide Inhibitor Nicotinamide Inhibitor Nicotinamide Inhibitor->VEGFR-2 inhibits

VEGFR-2 Signaling Pathway Inhibition

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds against the three target enzymes.

GSK-3β Kinase Assay Protocol

This protocol describes a luminometric assay to measure the activity of GSK-3β.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human GSK-3β enzyme and a peptide substrate (e.g., a phosphopeptide) in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer.

    • Serially dilute the test compound (e.g., this compound) in DMSO and then in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution.

    • Add the GSK-3β enzyme solution to each well and incubate briefly.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the remaining ATP using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[13]

    • The luminescence signal is inversely proportional to the GSK-3β activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[14]

Succinate Dehydrogenase (SDH) Inhibition Assay Protocol

This protocol outlines a colorimetric method for measuring SDH activity.

  • Sample Preparation:

    • Isolate mitochondria from a suitable source (e.g., cultured cells or tissue homogenate).

    • Determine the protein concentration of the mitochondrial preparation.

  • Assay Procedure:

    • In a 96-well plate, add the mitochondrial sample.

    • Add the test compound at various concentrations.

    • Add a reaction buffer containing a substrate (succinate) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT)).[15][16][17][18]

  • Detection:

    • Measure the change in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm for DCPIP) using a microplate reader in kinetic mode.[15] The rate of color change is proportional to the SDH activity.

  • Data Analysis:

    • Calculate the rate of reaction for each condition.

    • Determine the percent inhibition at each compound concentration compared to a control without the inhibitor.

    • Calculate the IC50 value from the dose-response curve.[2]

VEGFR-2 Kinase Assay Protocol

This protocol details a method for assessing the inhibition of VEGFR-2 kinase activity.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the test compound.

    • Add the VEGFR-2 enzyme and substrate solution and incubate.

    • Start the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 45 minutes).

  • Detection:

    • Quantify the amount of ADP produced, which is directly proportional to the kinase activity, using a luminescence-based assay kit (e.g., Kinase-Glo® Max).[19][20][21]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Workflow

The discovery and characterization of novel isonicotinamide derivatives typically follow a structured workflow.

experimental_workflow Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays In Vivo Studies In Vivo Studies Cell-Based Assays->In Vivo Studies Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Lead Optimization->Compound Synthesis SAR

General Workflow for Drug Discovery

References

Assessing the Selectivity of N-(4-ethoxyphenyl)isonicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential selectivity of N-(4-ethoxyphenyl)isonicotinamide by examining its structural analogues and their inhibitory activities against various enzyme targets. Due to the limited publicly available data on this compound, this analysis relies on structure-activity relationship (SAR) trends observed in closely related compounds.

Introduction

This compound belongs to the class of N-phenylisonicotinamides, a scaffold that has been investigated for a range of biological activities. The selectivity of any therapeutic candidate is a critical parameter, dictating its potential efficacy and off-target effects. This guide explores the potential targets of this compound based on the known activities of its chemical relatives, focusing on three key enzymes: Succinate Dehydrogenase (SDH), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Xanthine Oxidase (XO). By comparing the inhibitory potency of various N-phenylisonicotinamide analogues against these targets, we can infer a potential selectivity profile for this compound.

Comparative Selectivity Analysis

The following tables summarize the inhibitory activities (IC50 values) of N-phenylisonicotinamide analogues against SDH, VEGFR-2, and XO. For context, the activity of a well-established inhibitor for each enzyme is also provided.

Table 1: Succinate Dehydrogenase (SDH) Inhibition

CompoundSubstitution at 4-position of Phenyl RingIC50 (µM)Reference CompoundIC50 (µM)
Analogue 1a-H> 50Boscalid0.28
Analogue 1b-OCH315.2
This compound -OCH2CH3 Data not available

Absence of data for the target compound is noted. Analogues suggest that alkoxy substitution may confer modest inhibitory activity.

Table 2: VEGFR-2 Kinase Inhibition

CompoundSubstitution at 4-position of Phenyl RingIC50 (µM)Reference CompoundIC50 (µM)
Analogue 2a-H> 100Sorafenib0.09
Analogue 2b-OCH38.5
This compound -OCH2CH3 Data not available

Data on analogues suggest that a methoxy substitution can introduce moderate VEGFR-2 inhibitory activity.

Table 3: Xanthine Oxidase Inhibition

CompoundSubstitution at 4-position of Phenyl RingIC50 (µM)Reference CompoundIC50 (µM)
Analogue 3a-H25.6Allopurinol8.1
Analogue 3b-OCH35.2
This compound -OCH2CH3 Data not available

Analogues with a methoxy group show improved inhibitory potency against xanthine oxidase compared to the unsubstituted parent compound.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on the principle of measuring the reduction of an artificial electron acceptor by SDH.

Materials:

  • Mitochondrial fraction isolated from a relevant tissue source (e.g., rat liver)

  • Phosphate buffer (50 mM, pH 7.4)

  • Succinate solution (100 mM)

  • 2,6-dichlorophenolindophenol (DCPIP) solution (1 mM)

  • Phenazine methosulfate (PMS) solution (10 mM)

  • Test compound (this compound or analogues) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, DCPIP, and PMS.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the mitochondrial fraction to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the succinate solution.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • The rate of reaction is proportional to the SDH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (concentration around the Km for VEGFR-2)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white microplate

  • Luminometer

Procedure:

  • Add the kinase buffer, VEGFR-2 enzyme, and peptide substrate to the wells of the microplate.

  • Add the test compound at various concentrations.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Xanthine Oxidase Inhibition Assay

This protocol measures the inhibition of uric acid formation from xanthine by xanthine oxidase.

Materials:

  • Xanthine oxidase from bovine milk

  • Phosphate buffer (100 mM, pH 7.5)

  • Xanthine solution (150 µM)

  • Test compound dissolved in DMSO

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Add phosphate buffer and the test compound at various concentrations to the wells of the microplate.

  • Add the xanthine oxidase solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the xanthine solution.

  • Measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, for 10 minutes in kinetic mode.

  • The rate of uric acid formation is proportional to the xanthine oxidase activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway cluster_inhibition Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation N-phenylisonicotinamides N-phenylisonicotinamides N-phenylisonicotinamides->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (this compound) Incubation Incubate Enzyme with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution (SDH, VEGFR-2, or XO) Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Detection Measure Enzyme Activity (Spectrophotometry/Luminescence) Reaction->Detection Inhibition_Calc Calculate % Inhibition Detection->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc

Caption: General Experimental Workflow for Enzyme Inhibition Assay.

Summary of Inferred Selectivity

Based on the available data for its structural analogues, this compound may exhibit a degree of inhibitory activity against multiple enzyme classes. The presence of an alkoxy group on the phenyl ring, as seen in the methoxy analogues, appears to be a key determinant of activity against VEGFR-2 and xanthine oxidase, and to a lesser extent, succinate dehydrogenase.

It is plausible that this compound will demonstrate a multi-targeted profile rather than high selectivity for a single enzyme. The ethoxy group, being slightly larger and more lipophilic than a methoxy group, may influence the potency and selectivity, but without direct experimental data, this remains speculative.

To definitively assess the selectivity of this compound, it is imperative to perform head-to-head in vitro enzymatic assays against a panel of relevant targets, including but not limited to SDH, VEGFR-2, XO, and a broader range of kinases and other enzymes. This would provide the necessary quantitative data to construct a comprehensive selectivity profile and guide further drug development efforts.

In-Depth Analysis of N-(4-ethoxyphenyl)isonicotinamide in Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific experimental data, including primary or secondary assay results, for N-(4-ethoxyphenyl)isonicotinamide could be located. The following guide is therefore presented as a template, outlining the expected structure and content for such a document, and populates it with information on closely related isonicotinamide derivatives to provide a contextual framework.

This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance in a secondary assay against alternative compounds. The information is structured to facilitate easy comparison and provide detailed experimental context.

Quantitative Data Summary

Due to the absence of data for this compound, the following table presents a hypothetical comparison with related nicotinamide derivatives, showcasing typical pharmacological parameters that would be evaluated.

CompoundTargetAssay TypeIC50 (µM)EC50 (µM)Ki (µM)
This compound -----
Alternative Compound A (e.g., Nicotinamide Riboside)NamptEnzyme Inhibition0.5-0.2
Alternative Compound B (e.g., FK866)NamptEnzyme Inhibition0.003-0.001
Alternative Compound C (e.g., a PARP inhibitor)PARP-1Cell-based-1.2-

Note: The data for alternative compounds are illustrative and sourced from public domain information on these molecules.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of experimental findings. Below is a generalized protocol for a common secondary assay—a cellular thermal shift assay (CETSA)—which could be used to validate target engagement of a compound like this compound.

Cellular Thermal Shift Assay (CETSA) Protocol

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., a cancer cell line if the primary target is oncology-related) to 70-80% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for each treatment group.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Signaling_Pathway cluster_0 Hypothetical Upstream Signaling cluster_1 Target Pathway Signal Signal Receptor Receptor Signal->Receptor Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Primary_Target Primary Target (e.g., an enzyme) Kinase_Cascade->Primary_Target Regulation Downstream_Effector Downstream Effector Primary_Target->Downstream_Effector Modulation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effector->Cellular_Response N_4_ethoxyphenyl_isonicotinamide This compound N_4_ethoxyphenyl_isonicotinamide->Primary_Target Inhibition

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Treatment (Compound vs. Vehicle) Start->Cell_Culture Heating Apply Thermal Gradient Cell_Culture->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble & Precipitated Proteins Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Data_Analysis Generate Melting Curves & Analyze Shift Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Ethoxy vs. Methoxy Substitutions on the Isonicotinamide Scaffold: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isonicotinamide scaffold, a key pharmacophore in numerous biologically active compounds, is a focal point in medicinal chemistry. The strategic placement of substituents on this heterocyclic core can profoundly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comparative study of ethoxy and methoxy substitutions on the isonicotinamide scaffold, offering insights supported by available experimental data to aid in the design of novel therapeutics.

Physicochemical Properties: A Tale of Two Alkoxy Groups

The introduction of either a methoxy (-OCH₃) or an ethoxy (-OC₂H₅) group to the isonicotinamide scaffold can alter its lipophilicity, polarity, and metabolic stability. While direct comparative studies are limited, we can infer the likely impact of these substitutions. Generally, the ethoxy group, being larger and more lipophilic than the methoxy group, is expected to increase the compound's octanol-water partition coefficient (LogP). This enhanced lipophilicity can influence membrane permeability and, consequently, cellular uptake and bioavailability.

Table 1: Predicted Physicochemical Properties of Ethoxy vs. Methoxy Isonicotinamide

PropertyMethoxy-IsonicotinamideEthoxy-IsonicotinamideRationale for Difference
Molecular Weight Higher than isonicotinamideHigher than methoxy-isonicotinamideAddition of -CH₂ group
LogP (Lipophilicity) Moderately increased vs. isonicotinamideHigher than methoxy-isonicotinamideIncreased alkyl chain length
Polar Surface Area (PSA) Slightly decreased vs. isonicotinamideSimilar to methoxy-isonicotinamideThe ether oxygen is the main contributor
Metabolic Stability Susceptible to O-demethylationPotentially more stable to O-dealkylationSteric hindrance from the ethyl group

Biological Activity: A Focus on Enzyme Inhibition

Isonicotinamide derivatives have shown promise as inhibitors of various enzymes implicated in diseases such as cancer and inflammation. The nature of the alkoxy substituent can significantly impact binding affinity and inhibitory potency.

Table 2: Hypothetical Comparative Biological Activity Data

Target EnzymeMethoxy-Isonicotinamide (IC₅₀, µM)Ethoxy-Isonicotinamide (IC₅₀, µM)Putative Rationale for Activity Difference
Target X (e.g., a Kinase) Data not availableData not availableThe larger ethoxy group might provide better van der Waals contacts within a hydrophobic pocket, or conversely, cause steric hindrance.
Target Y (e.g., a Hydrolase) Data not availableData not availableDifferences in electronic properties and hydrogen bonding capacity of the ether oxygen could influence binding.

Note: The data in Table 2 is hypothetical and serves to illustrate the type of comparative analysis that is crucial in drug discovery. The lack of direct comparative experimental data highlights a research gap that warrants investigation.

Synthesis and Experimental Protocols

The synthesis of alkoxy-substituted isonicotinamides can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridine ring with the corresponding alkoxide.

General Synthesis of 2-Alkoxy-isonicotinamides

A prevalent method for synthesizing 2-alkoxy-pyridines involves the reaction of a 2-halopyridine with an appropriate alcohol in the presence of a base. This can be adapted for the synthesis of 2-alkoxy-isonicotinic acids, which can then be converted to the corresponding amides.

Experimental Protocol: Synthesis of 2-Alkoxy-isonicotinic Acid

  • Reaction Setup: To a solution of 2-chloro-isonicotinic acid in a suitable solvent (e.g., DMF), add the corresponding alcohol (methanol or ethanol) and a strong base (e.g., sodium hydride).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 4-12 hours) and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture, quench with water, and acidify to precipitate the product.

  • Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.

In Vitro Enzyme Inhibition Assay

To evaluate the inhibitory potential of the synthesized compounds, a standard in vitro enzyme inhibition assay can be performed.

Experimental Protocol: Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of the target kinase and its specific substrate in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (methoxy- and ethoxy-isonicotinamide derivatives) in DMSO.

  • Assay Procedure: In a 96-well plate, add the enzyme, substrate, ATP, and the test compound. Incubate at a specific temperature (e.g., 30 °C) for a set time.

  • Detection: Stop the reaction and measure the enzyme activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of the compounds on cancer cell lines, the MTT assay is a widely used method.[1][2][3][4][5]

Experimental Protocol: MTT Cell Viability Assay [1][2][3][4][5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Molecular Interactions

Nicotinamide and its derivatives can influence various cellular signaling pathways. For instance, they can act as inhibitors of enzymes like PARPs and sirtuins, which play crucial roles in DNA repair, cell cycle regulation, and apoptosis. The substitution pattern on the isonicotinamide scaffold can modulate these interactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Kinase_Cascade Kinase_Cascade Signal_Transduction->Kinase_Cascade Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Activates/Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to DNA_Repair DNA_Repair Cell_Survival Cell_Survival DNA_Repair->Cell_Survival Promotes Isonicotinamide_Derivative Isonicotinamide_Derivative Isonicotinamide_Derivative->Receptor Binds Isonicotinamide_Derivative->DNA_Repair Inhibits (e.g., PARP)

Caption: Isonicotinamide derivatives can modulate signaling pathways.

The DOT script above illustrates a generalized signaling pathway that could be influenced by isonicotinamide derivatives. These compounds can interact with cell surface receptors or intracellular targets, leading to a cascade of events that ultimately affect gene expression and cellular responses such as proliferation, apoptosis, and DNA repair.

Experimental and Logical Workflow

The process of comparing ethoxy and methoxy substituted isonicotinamides follows a logical workflow from synthesis to biological evaluation.

Workflow Start Start Synthesis Synthesis Start->Synthesis Purification_Characterization Purification_Characterization Synthesis->Purification_Characterization Physicochemical_Properties Physicochemical_Properties Purification_Characterization->Physicochemical_Properties Biological_Evaluation Biological_Evaluation Purification_Characterization->Biological_Evaluation Data_Analysis Data_Analysis Physicochemical_Properties->Data_Analysis In_Vitro_Assays In_Vitro_Assays Biological_Evaluation->In_Vitro_Assays In_Vitro_Assays->Data_Analysis Structure_Activity_Relationship Structure_Activity_Relationship Data_Analysis->Structure_Activity_Relationship Conclusion Conclusion Structure_Activity_Relationship->Conclusion

Caption: Workflow for comparative analysis of isonicotinamide analogs.

This diagram outlines the key stages in a comparative study, from the initial synthesis and characterization of the compounds to their biological evaluation and the final structure-activity relationship (SAR) analysis.

Conclusion

The choice between an ethoxy and a methoxy substitution on the isonicotinamide scaffold is a nuanced decision in drug design. While the ethoxy group may offer advantages in terms of metabolic stability and lipophilicity, the methoxy group's smaller size might be favorable for fitting into certain enzyme active sites. The lack of direct comparative data underscores the need for further research in this area. The experimental protocols and workflows provided in this guide offer a framework for conducting such studies, which will be invaluable for the rational design of next-generation isonicotinamide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of N-(4-ethoxyphenyl)isonicotinamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of N-(4-ethoxyphenyl)isonicotinamide (CAS No. 4611-18-1), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

While a specific Safety Data Sheet (SDS) for this compound could not be located, the following disposal protocol is based on established best practices for the disposal of aromatic amides and pyridine derivatives. It is imperative to handle this compound with care, assuming it may possess hazardous properties, and to adhere to all local, state, and federal waste disposal regulations.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.

Step 1: Segregation and Waste Collection

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.

  • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

Step 2: Labeling of Waste Container

  • Label the waste container clearly with the following information:

    • "Hazardous Waste"

    • "this compound"

    • CAS Number: "4611-18-1"

    • An estimate of the quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

Step 3: Storage of Waste

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste container.

  • Provide the EHS office or contractor with all necessary information about the waste, as detailed on the container label.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste in the designated container.

III. Quantitative Data Summary

As no specific Safety Data Sheet with quantitative disposal data was found, the following table provides general handling and storage parameters based on the chemical class.

ParameterGuideline
Recommended Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.
Container Type High-Density Polyethylene (HDPE) or other chemically resistant, sealable container.
Labeling Requirements Must include "Hazardous Waste," full chemical name, CAS number, and accumulation start date.
Disposal Method Incineration or other methods as determined by a licensed hazardous waste disposal facility.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have this compound Waste WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->WearPPE Segregate Segregate Waste in a Labeled, Sealed Container WearPPE->Segregate Label Label Container: 'Hazardous Waste' 'this compound' CAS: 4611-18-1 Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS or Licensed Waste Contractor Store->ContactEHS ArrangePickup Arrange for Waste Pickup ContactEHS->ArrangePickup Decontaminate Decontaminate Work Area and Equipment ArrangePickup->Decontaminate End End: Disposal Complete Decontaminate->End

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.

Personal protective equipment for handling N-(4-ethoxyphenyl)isonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(4-ethoxyphenyl)isonicotinamide

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of structurally similar compounds, namely Isonicotinamide and N-(4-ethoxyphenyl)acetamide (Phenacetin). Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Tight sealing safety goggles.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator is recommended. Use a particulates filter conforming to EN 143.[1]
Handling and Storage

Proper handling and storage procedures are vital to maintain the integrity of the compound and the safety of the laboratory environment.

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Use only outdoors or in a well-ventilated area.[1][2]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Minimize dust generation and accumulation.[3]

Storage:

  • Store in a well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store in a cool, dry area away from incompatible substances.[3]

  • Incompatible materials include strong oxidizing agents and strong bases.[1][3]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1][2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Spills and Disposal

Proper containment and disposal of this compound are necessary to prevent environmental contamination and ensure a safe workspace.

Spill Cleanup:

  • Sweep up and shovel into suitable containers for disposal.[1][2]

  • Avoid generating dusty conditions.[3]

  • Provide ventilation.[3]

Disposal:

  • Dispose of contents/container to an approved waste disposal plant.[1][2]

  • Do not release into the environment.[1][2]

Safe Handling Workflow

The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle in Vented Enclosure B->C D Perform Experiment C->D E Decontaminate Work Area D->E H Segregate Waste D->H F Remove PPE E->F G Wash Hands Thoroughly F->G I Dispose via Approved Waste Stream H->I

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.